molecular formula C13H15NO3 B1399825 Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS No. 1312117-87-5

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B1399825
CAS No.: 1312117-87-5
M. Wt: 233.26 g/mol
InChI Key: HUUQYMRUONKQBL-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-formyl-2-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-10(9-15)4-5-12(11)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQYMRUONKQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) represents a highly functionalized "push-pull" aromatic scaffold utilized in the synthesis of complex bioactive heterocycles.[1] Structurally, it features an electron-rich pyrrolidine donor at the ortho position and two electron-withdrawing acceptors (ester and formyl groups) at the C1 and C5 positions.[1]

This unique electronic arrangement creates a polarized π-system, making the molecule a versatile intermediate for developing kinase inhibitors, CNS-active agents, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse reactivity landscape.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is defined by a trisubstituted benzene ring where the steric bulk of the pyrrolidine ring forces a specific conformational lock, often twisting the C1-ester out of planarity while maximizing conjugation between the N-lone pair and the C5-formyl group.[1]

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
CAS Number 1312117-87-5
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.27 g/mol
Appearance Yellow to Orange Solid (due to intramolecular charge transfer)
Melting Point 96 - 98 °C
LogP (Predicted) ~2.0 - 2.3
H-Bond Acceptors 3 (Ester CO, Formyl CO, N)
Electronic Class Donor-Acceptor (D-π-A) System

Synthesis & Manufacturing

The most robust industrial route to Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate avoids the poor regioselectivity of electrophilic aromatic substitution.[1] Instead, it utilizes Nucleophilic Aromatic Substitution (S_NAr) on a highly activated fluorobenzene precursor.

The "Gold Standard" Protocol: S_NAr Displacement

This method is preferred due to the "Para-Activation" effect. The formyl group at C5 is para to the leaving group (fluorine) at C2, significantly stabilizing the Meisenheimer complex intermediate.

  • Precursor: Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1).[1][2]

  • Reagent: Pyrrolidine (1.1 - 1.5 equiv).[1]

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Experimental Protocol
  • Charge: To a reaction vessel equipped with a magnetic stirrer, add Methyl 2-fluoro-5-formylbenzoate (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add powdered

    
      (1.5 equiv). Ensure the suspension is well-dispersed.[1]
    
  • Nucleophile Addition: Add Pyrrolidine (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic due to the high reactivity of the fluoro-arene.[1]

  • Reaction: Heat the mixture to 60-80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The starting material spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).[1]
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if high purity (>99%) is required.
    
Mechanistic Pathway (S_NAr)

The following diagram illustrates the reaction logic, highlighting the critical stabilization provided by the electron-withdrawing groups.

SNAr_Mechanism cluster_conditions Reaction Conditions Start Methyl 2-fluoro- 5-formylbenzoate (Electrophile) Complex Meisenheimer Complex (Stabilized by C5-CHO) Start->Complex + Pyrrolidine (Attack at C2) Pyr Pyrrolidine (Nucleophile) Pyr->Complex Product Methyl 5-formyl-2- (pyrrolidin-1-yl)benzoate Complex->Product - F⁻ (Aromatization) Cond Solvent: MeCN/DMF Base: K2CO3 Temp: 60-80°C

Figure 1: S_NAr mechanism showing the displacement of fluorine by pyrrolidine, facilitated by the para-formyl electron sink.[1][4]

Reactivity & Functionalization Toolbox

This molecule acts as a "divergent intermediate."[1] The presence of an aldehyde and an ester allows for orthogonal functionalization, enabling the rapid construction of chemical libraries.[1]

The Aldehyde Vector (C5)

The C5-formyl group is the primary handle for extending the carbon skeleton or introducing amine motifs.[1]

  • Reductive Amination: Reaction with primary amines followed by

    
     reduction yields benzylamine derivatives (common in GPCR ligands).
    
  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenyl derivatives or cinnamates.[1]

  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) creates highly conjugated "push-pull" dyes.[1]

The Ester Vector (C1)

The C1-ester is sterically crowded by the neighboring pyrrolidine ring, making it more resistant to hydrolysis than typical benzoates.[1]

  • Hydrolysis: Requires harsh conditions (LiOH, MeOH/H2O, reflux) to yield the benzoic acid.

  • Direct Amidation: Difficult due to sterics; usually requires hydrolysis to acid followed by HATU/EDC coupling.

Reactivity Network Diagram

Reactivity_Network Core Methyl 5-formyl-2- (pyrrolidin-1-yl)benzoate Prod_RedAm Benzylamine Derivatives (Kinase Inhibitors) Core->Prod_RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Prod_Acid 5-Formyl-2-(pyrrolidin-1-yl) benzoic acid Core->Prod_Acid Hydrolysis (LiOH, Reflux) Prod_Styrene Styrenyl/Vinyl Derivatives (Linkers) Core->Prod_Styrene Wittig Reaction (Ph3P=CH-R) Prod_Heterocycle Fused Heterocycles (Quinazolinones) Core->Prod_Heterocycle Cyclization with Amidines/Ureas

Figure 2: Divergent synthetic pathways available from the core scaffold.[1]

Applications in Drug Discovery

The 2-amino-5-formylbenzoate motif is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

  • Kinase Inhibition: The scaffold mimics the adenine binding mode in ATP-competitive inhibitors. The pyrrolidine ring often occupies the solvent-exposed region or a hydrophobic pocket (e.g., ribose pocket).[1]

  • PARP Inhibitors: Derivatives of this scaffold are precursors to phthalazinones and quinazolinones, core pharmacophores in Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1]

  • Fluorescent Probes: Due to the Intramolecular Charge Transfer (ICT) from the pyrrolidine nitrogen to the formyl/ester groups, these molecules often exhibit solvatochromic fluorescence, making them useful as biological environment sensors.

Analytical Characterization (Expected Data)

To validate the synthesis of this compound, researchers should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at

      
       9.7 – 9.9 ppm.[1]
      
    • Aromatic C6-H: Doublet at

      
       8.1 ppm (deshielded by ester and aldehyde).[1]
      
    • Aromatic C4-H: Doublet of doublets at

      
       7.8 ppm.[1]
      
    • Aromatic C3-H: Doublet at

      
       6.8 – 7.0 ppm (shielded by ortho-pyrrolidine).[1]
      
    • Methyl Ester (-OCH₃): Singlet at

      
       3.8 ppm.[1]
      
    • Pyrrolidine: Two multiplets:

      
       3.3–3.5 ppm (4H, N-CH₂) and 
      
      
      
      1.9–2.0 ppm (4H, C-CH₂).[1]
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 234.28 m/z.

References

  • PubChem. 2-(Pyrrolidin-1-yl)benzaldehyde Structure and Properties. [Link][1]

  • PubChem. Methyl 2-fluoro-5-formylbenzoate (Precursor Data). [Link][1]

  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate (Analogous Chemistry). [1]

Sources

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is a highly functionalized aromatic scaffold utilized primarily as an intermediate in medicinal chemistry.[1][2] It features three distinct reactive centers: an electrophilic formyl group (aldehyde) at the C5 position, a nucleophilic pyrrolidine ring at the C2 position, and a methyl ester at the C1 position.[1][2] This "push-pull" electronic structure—donating amine ortho to an electron-withdrawing ester—makes it a versatile building block for synthesizing complex heterocycles, particularly quinazolines, benzimidazoles, and kinase inhibitors.[1][2]

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 1312117-87-5
IUPAC Name Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES COC(=O)C1=C(N2CCCC2)C=CC(C=O)=C1
InChI Key HUUQYMRUONKQBL-UHFFFAOYSA-N
Appearance Yellow to orange solid
Melting Point 96 - 98 °C
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Structural Analysis & Reactivity Profile

The molecule's utility stems from the orthogonal reactivity of its functional groups.[1] Understanding the electronic interplay is critical for designing successful downstream derivatizations.[1][2]

  • C2-Pyrrolidine (Electron Donor): The nitrogen lone pair donates electron density into the benzene ring via resonance.[1][2] This increases the electron density at the para position (C5) and ortho position (C3), although the strong electron-withdrawing nature of the ester and aldehyde groups counteracts this to stabilize the system.[2]

  • C5-Formyl (Electrophile): This is the primary site for chain extension.[1][2] It readily undergoes:

    • Reductive Amination: To form benzylamines.[1][2]

    • Wittig/Horner-Wadsworth-Emmons Reactions: To form styrenyl derivatives.[1][2]

    • Condensation: With diamines to form benzimidazoles.[1][2][3]

  • C1-Methyl Ester (Electrophile): A "masked" carboxylic acid.[1][2] It serves as a handle for cyclization (e.g., reacting with amidines to form quinazolinones) or can be hydrolyzed to the free acid for coupling reactions.[1][2]

Synthetic Methodology

The most robust and scalable synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] This approach is preferred over Vilsmeier-Haack formylation of the unfunctionalized aniline derivative because it ensures regioselectivity and high yields.[1][2]

Retrosynthetic Logic

The target molecule is disconnected at the C2-Nitrogen bond.[1][2] The precursor requires a good leaving group at C2 (Fluorine or Chlorine) and electron-withdrawing groups para and ortho to activate the ring for nucleophilic attack.[1][2] Methyl 2-fluoro-5-formylbenzoate is the ideal precursor due to the high electronegativity of fluorine, which lowers the energy of the transition state in SNAr reactions.[1][2]

Synthesis Workflow Diagram[1][2]

SynthesisPath Precursor Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Pyrrolidine K2CO3, DMF, 60°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (Target) Intermediate->Product - HF (as KF)

Figure 1: SNAr synthesis pathway utilizing the activated fluoro-benzoate precursor.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate on a 10 mmol scale.

Reagents:

  • Methyl 2-fluoro-5-formylbenzoate (1.82 g, 10.0 mmol)[1][2]

  • Pyrrolidine (0.85 g, 12.0 mmol, 1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)[1][2]

  • N,N-Dimethylformamide (DMF) (20 mL)[1][2]

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-5-formylbenzoate and anhydrous K₂CO₃.

  • Solvent Addition: Add DMF (20 mL) and stir to create a suspension.

  • Nucleophile Addition: Add Pyrrolidine dropwise via syringe over 5 minutes. Note: A slight exotherm may be observed.[1][2]

  • Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1][2][4] The reaction typically reaches completion within 2–4 hours.[1][2]

    • Checkpoint: The starting material (Rf ~0.[1][2]6) should disappear, and a fluorescent yellow product spot (Rf ~0.[1][2]4) should appear.[1][2]

  • Work-up:

    • Cool the reaction to room temperature.[1][2][5][3]

    • Pour the mixture into 100 mL of ice-cold water. The product often precipitates as a yellow solid.[1][2]

    • If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.[1][2]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1][2] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Yield Expectation: 85–95% (1.98 – 2.21 g).[1][2]

Applications in Drug Discovery

This scaffold is a "privileged structure" for generating libraries of bioactive compounds.[1][2]

Divergent Synthesis Pathways[1][2]

Applications Target Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Benzimidazole Benzimidazole Derivatives (Kinase Inhibitors) Target->Benzimidazole + o-Phenylenediamine Oxidative cyclization Benzylamine Benzylamine Analogs (Reductive Amination) Target->Benzylamine + R-NH2, NaBH(OAc)3 Quinazoline Quinazolinones (Cyclization with Urea/Amidine) Target->Quinazoline + Guanidine/Urea Base, Heat Acid Free Carboxylic Acid (Hydrolysis) Target->Acid + LiOH, THF/H2O

Figure 2: Downstream synthetic utility of the scaffold.[1][2]

Specific Use Cases
  • Kinase Inhibition: The pyrrolidine moiety mimics the solubilizing groups often found in kinase inhibitors (e.g., Gefitinib analogs), while the aldehyde allows for the attachment of the "hinge-binding" motif.[1][2]

  • CNS Agents: The lipophilic pyrrolidine ring improves blood-brain barrier (BBB) permeability compared to open-chain diethylamines.[1][2]

  • PROTAC Linkers: The aldehyde serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[1][2]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1][2]

    • Handle in a fume hood to avoid inhaling dust/vapors.[1][2]

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1][2]

References

  • Sigma-Aldrich. Product Specification: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: Methyl 2-fluoro-5-formylbenzoate (Precursor CAS 165803-94-1).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

  • BenchChem. Synthetic protocols for ortho-amino formyl benzoates. Retrieved from [1][2]

  • Key Organics. Safety Data Sheet (SDS) for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1][2]

Sources

Solubility Profile and Solvation Dynamics of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and drug development, understanding the thermodynamic solubility of intermediate building blocks is critical for optimizing reaction conditions, purification workflows, and formulation strategies. Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS No. 1312117-87-5) is a highly functionalized aromatic compound featuring an ester, a formyl group, and a tertiary amine (pyrrolidine ring). This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in physicochemical theories and validated experimental protocols.

Molecular Architecture and Physicochemical Profiling

The solvation behavior of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is dictated by its distinct molecular architecture. With a molecular weight of 233.27 g/mol , the compound possesses four hydrogen-bond acceptors (two ester oxygens, one formyl oxygen, and one pyrrolidine nitrogen) but zero hydrogen-bond donors .

To predict its solubility, we apply the Hansen Solubility Parameters (HSP) framework 1, which divides the total cohesive energy of a liquid into three parameters:

  • Dispersion forces (

    
    ):  Driven by the aromatic benzene ring and the aliphatic pyrrolidine moiety.
    
  • Polar forces (

    
    ):  Strongly influenced by the electron-withdrawing formyl and ester groups, creating a significant net dipole moment.
    
  • Hydrogen-bonding (

    
    ):  Restricted strictly to acceptor interactions.
    

Because the compound cannot self-associate via hydrogen bonding, its crystal lattice energy is relatively moderate, making it highly susceptible to dissolution in solvents that can provide strong dipole-dipole interactions or act as hydrogen-bond donors.

Empirical and Predictive Solubility Profiling

Based on the structural analysis and HSP matching, the solubility of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate can be stratified into three distinct solvent classes. The quantitative estimates below reflect thermodynamic equilibrium states at 25°C.

Quantitative Solubility Data Summary
Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)> 150Excellent dispersion matching; dipole-dipole interactions.
Polar Aprotic DMSO / DMF> 100Strong dipole alignment with formyl/ester carbonyls.
Polar Protic Methanol (MeOH)20 - 50H-bond donation from solvent to solute acceptors.
Polar Protic Ethanol (EtOH)10 - 30H-bond donation; lower dielectric constant than MeOH.
Non-Polar Hexane / Heptane< 5Weak dispersion forces; insufficient to break lattice.
Aqueous Water (pH 7.0)< 1Hydrophobic repulsion; high energetic penalty.

Experimental Methodology: The Shake-Flask HPLC Protocol

To empirically validate the solubility profile of this compound, the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is required 2. This method is prioritized over kinetic solvent-addition techniques because it guarantees true thermodynamic equilibrium, preventing false-positive readings caused by transient supersaturation 3.

Step-by-Step Methodology
  • Solid Addition: Weigh an excess amount of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (e.g., 200 mg) into a 5 mL glass vial. Add 1 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended agitation ensures that the dissolution process overcomes any kinetic barriers associated with the compound's crystal habit.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to prevent artificial concentration drops caused by the compound adsorbing onto filter membranes.

  • Dilution and Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the HPLC-UV calibration curve. Quantify at the compound's

    
     (typically around 254 nm due to the conjugated aromatic system).
    

Workflow A 1. Solid Addition (Excess Compound) B 2. Equilibration (Shake-Flask 24h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Quantification (HPLC-UV) C->D E 5. Data Processing (Solubility Profile) D->E

Fig 1: Standard shake-flask and HPLC workflow for empirical solubility determination.

Mechanistic Solvation Dynamics

Understanding why Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate dissolves well in certain solvents requires analyzing the intermolecular forces at play.

  • Polar Aprotic Dominance: Solvents like Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) exhibit the highest solvation capacity. The strong dipole moments of these solvents perfectly align with the highly polarized formyl (-CHO) and ester (-COOCH3) groups. Because polar aprotic solvents do not have strong self-associating hydrogen bond networks, the energetic cost of creating a cavity for the solute is low.

  • Protic Solvent Limitations: In protic solvents like Methanol, the solvent molecules can donate hydrogen bonds to the pyrrolidine nitrogen and the oxygen atoms. However, the solute cannot reciprocate. This asymmetry disrupts the highly ordered hydrogen-bond network of the bulk solvent, resulting in an entropic penalty that limits overall solubility to a moderate range.

  • Non-Polar Exclusion: In aliphatic hydrocarbons (Hexane), the solvent can only interact via weak London dispersion forces. These forces are insufficient to compensate for the energy required to break the dipole-dipole interactions holding the solute's crystal lattice together.

Solvation Core Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (H-Bond Acceptor, Strong Dipole) Aprotic Polar Aprotic (DMSO, DMF, DCM) Core->Aprotic Strong Dipole-Dipole High Solubility Protic Polar Protic (MeOH, EtOH) Core->Protic H-Bonding (Solvent Donor) Moderate Solubility NonPolar Non-Polar (Hexane, Heptane) Core->NonPolar Weak Dispersion Forces Low Solubility

Fig 2: Solvation interaction network mapping solvent classes to dissolution efficacy.

Applications in Pharmaceutical Synthesis

For process chemists, this solubility profile dictates reaction design. When utilizing Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in reductive aminations (targeting the formyl group) or cross-coupling reactions, DCM or THF should be selected as the primary solvent to ensure a homogeneous reaction mixture. Conversely, if the compound needs to be isolated or recrystallized from a crude mixture, a binary solvent system (such as Ethyl Acetate dissolved with a Hexane anti-solvent) is highly recommended to exploit the steep solubility cliff between polar aprotic and non-polar environments.

References

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press / Taylor & Francis Group. Retrieved from:[Link]

  • U.S. EPA / OECD. Determination of Water Solubility Using the Shake Flask Method (OPPTS Guidelines). Regulations.gov. Retrieved from: [Link]

Sources

Literature review of 2-(pyrrolidin-1-yl)benzoate scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoate Scaffolds in Medicinal Chemistry

Introduction: The Strategic Value of the 2-(Pyrrolidin-1-yl)benzoate Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The 2-(pyrrolidin-1-yl)benzoate scaffold is a quintessential example of such a structure. Its utility stems from a combination of favorable attributes: the pyrrolidine ring, a five-membered saturated heterocycle, imparts a distinct three-dimensional character that allows for efficient exploration of the pharmacophore space, a critical factor for achieving high-potency and selective interactions with protein targets.[1] This non-planar geometry, a departure from the flat, two-dimensional nature of many aromatic systems, is a key strategic advantage in drug design.[1]

Furthermore, the 2-(pyrrolidin-1-yl)benzoate core serves as a versatile and synthetically accessible building block, enabling the construction of complex molecular architectures.[2] Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, most notably in oncology as Poly(ADP-ribose) polymerase (PARP) inhibitors and in neuroscience as Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of this important scaffold for researchers and drug development professionals.

Core Synthesis Strategies: Constructing the Scaffold

The principal challenge in synthesizing the 2-(pyrrolidin-1-yl)benzoate core lies in the formation of the C-N bond between the aromatic ring of a benzoate moiety and the nitrogen atom of pyrrolidine.[2] Two premier methodologies dominate this field: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a robust and highly versatile method for forming C-N bonds.[2] It is often the preferred method due to its broad substrate scope and tolerance of various functional groups.

  • Causality of Component Selection:

    • Aryl Halide: Methyl 2-bromobenzoate is a common starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst without being overly unstable.

    • Palladium Catalyst: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.

    • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like RuPhos facilitate the key steps of oxidative addition and reductive elimination, improving reaction rates and yields.[2]

    • Base: A base, such as potassium carbonate or sodium tert-butoxide, is required to deprotonate the amine and regenerate the catalyst. The choice of base can influence reaction kinetics and prevent side reactions.

Caption: General workflow for Buchwald-Hartwig amination synthesis.

2. Nucleophilic Aromatic Substitution (SNAr)

SNAr is an alternative strategy that involves the direct attack of the pyrrolidine nucleophile on an activated aryl ring. This method typically requires an electron-withdrawing group (like a nitro or cyano group) positioned ortho or para to a leaving group (like a halogen) to sufficiently activate the ring for nucleophilic attack. While potentially more cost-effective as it avoids a palladium catalyst, its substrate scope is more limited compared to the Buchwald-Hartwig reaction.[2]

Experimental Protocol: Buchwald-Hartwig Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol is a representative example of a robust synthetic procedure.[2]

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add potassium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and RuPhos (4 mol%). Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 18-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, Methyl 2-(pyrrolidin-1-yl)benzoate.[2]

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 2-(pyrrolidin-1-yl)benzoate scaffold has been successfully integrated into inhibitors for several key therapeutic targets.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[4][5]

The 2-(pyrrolidin-1-yl)benzoate scaffold is a key component of several potent PARP inhibitors. A prominent example is Veliparib (ABT-888) , which incorporates a 2-(pyrrolidin-1-yl) moiety attached to a benzimidazole-4-carboxamide core.[6]

  • SAR Insights for PARP Inhibitors:

    • The basic nitrogen of the pyrrolidine ring is often crucial for interacting with key residues in the PARP active site.

    • In the case of ABT-888, introducing a methyl group at the 2-position of the pyrrolidine ring created a quaternary center that enhanced both enzyme and cellular potency.[6]

    • The (R)-enantiomer of 2-methylpyrrolidine was found to be more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for optimal binding.[6]

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
Compound Core Structure PARP-1 Kᵢ (nM) Cellular EC₅₀ (nM) Reference
Veliparib (ABT-888) 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide52[6]
Compound 19 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide2.1 (IC₅₀)1.8 (IC₅₀)[3]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[7][8] Inhibiting FAAH increases the levels of these endogenous signaling molecules, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[9][10]

The 2-(pyrrolidin-1-yl)benzoate scaffold has been incorporated into various FAAH inhibitors. The design strategy often involves attaching an electrophilic "warhead" to the scaffold, which can covalently modify the catalytic serine residue (Ser241) in the FAAH active site.[8]

  • SAR Insights for FAAH Inhibitors:

    • The core scaffold acts as a recognition element, positioning the inhibitor within the active site.

    • Different electrophilic groups, such as carbamates and ureas, can be appended to the core to act as covalent modifiers of the catalytic serine.[8][11]

    • Systematic studies have shown that modifications to the scaffold, such as the substitution pattern on the benzoate ring or the nature of the electrophilic group, can significantly impact both potency and selectivity for FAAH over other serine hydrolases.[8]

Inhibitor Class Mechanism Key Structural Features Therapeutic Potential Reference
Carbamates (e.g., URB597) Irreversible CovalentContains an electrophilic carbamate group that carbamylates Ser241.Analgesia, Anxiolysis[8]
Ureas (e.g., PF-3845) Irreversible CovalentUrea group acts as a tempered electrophile for carbamylation.Pain, Inflammation[8]
α-Ketoheterocycles Reversible CovalentForms a stable hemiacetal with the catalytic serine.Neuropathic Pain[10]

Pharmacokinetic Considerations

The physicochemical properties of the 2-(pyrrolidin-1-yl)benzoate scaffold contribute to its overall drug-like character. The pyrrolidine ring, being a saturated heterocycle, can improve aqueous solubility compared to more lipophilic, purely aromatic systems.[1] However, like any scaffold, its derivatives must be optimized to achieve a suitable balance of properties for absorption, distribution, metabolism, and excretion (ADME).[12][13]

Metabolic stability is a key consideration. The pyrrolidine ring can be susceptible to oxidation by cytochrome P450 enzymes. Medicinal chemists often address this by introducing substituents that block metabolically labile positions or by modifying the electronic properties of the ring to disfavor oxidation.

Conclusion and Future Perspectives

The 2-(pyrrolidin-1-yl)benzoate scaffold has firmly established its value in medicinal chemistry, serving as a cornerstone for the development of potent and selective inhibitors for critical targets like PARP and FAAH. Its synthetic tractability and favorable three-dimensional geometry provide a robust platform for generating novel therapeutics.

Future research will likely expand the utility of this scaffold into new therapeutic areas. Its proven success makes it an attractive starting point for library synthesis and high-throughput screening campaigns against other enzyme families and receptor classes. Furthermore, the integration of this scaffold into novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation, represents an exciting frontier for leveraging its advantageous structural and binding properties. The continued exploration of the rich chemical space accessible from the 2-(pyrrolidin-1-yl)benzoate core promises to yield the next generation of innovative medicines.

References

  • A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2- (piperidin-1-yl). Benchchem.
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed.
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential.
  • Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)
  • PARP Inhibitors: Clinical Limitations and Recent
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI.
  • PARP inhibitors: Overview and indications.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Royal Society of Chemistry.
  • Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed.
  • Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Springer.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH).
  • Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. PubMed.
  • Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. MDPI.
  • The Synergistic Role of Pharmacokinetics and Pharmacodynamics in Determining Chemical Toxicity and Safety Margins. Research and Reviews.

Sources

Technical Guide: Physical Characterization & Melting Point Analysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

[1]

Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.[1][2][3] Its structural integrity—defined by the specific ortho-pyrrolidinyl substitution and the meta-formyl functionality relative to the ester—dictates its reactivity profile.[1]

This technical guide provides a definitive analysis of the compound's physical characteristics, with a specific focus on melting point determination as a primary quality attribute (PQA). We synthesize experimental data with validated protocols to ensure researchers can autonomously verify compound identity and purity.

Chemical Identity & Structural Analysis[1][4]

The compound features a benzoate core substituted with a pyrrolidine ring and a formyl group.[1][2][4] The steric bulk of the pyrrolidine ring at the ortho position creates a twisted conformation relative to the benzene plane, influencing both solubility and crystal packing.[1]

AttributeSpecification
IUPAC Name Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
CAS Number 1312117-87-5
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
SMILES COC(=O)C1=C(C=CC(=C1)C=O)N2CCCC2
InChI Key HUUQYMRUONKQBL-UHFFFAOYSA-N

Physical Characteristics

The following data represents the standard physicochemical profile for high-purity (>95%) samples.

PropertyValue / DescriptionContext
Melting Point 96 – 98 °C Diagnostic for purity; sharp range indicates crystalline homogeneity.[1]
Appearance Solid (Yellow to Off-White)Coloration arises from the conjugation between the amine lone pair and the aromatic system.[1]
Solubility (Organic) Soluble in DCM, DMSO, Ethyl AcetateLipophilic nature drives high organic solubility.
Solubility (Aqueous) Insoluble / NegligibleHydrophobic pyrrolidine and ester groups dominate.[1]
LogP (Predicted) ~2.5 – 3.0Indicates good membrane permeability potential.

Melting Point Analysis: The Critical Quality Attribute

The melting point range of 96–98 °C is the most rapid and reliable indicator of the compound's purity during synthesis.[1]

Thermodynamic Significance

A melting point depression (e.g., 90–94 °C) or a broadened range (>2 °C) typically indicates:

  • Residual Solvent: Incomplete drying (often Ethyl Acetate or Hexanes from recrystallization).[1]

  • Precursor Contamination: Presence of unreacted Methyl 5-formyl-2-fluorobenzoate or Pyrrolidine.[1]

  • Hydrolysis Products: Traces of the corresponding benzoic acid derivative due to moisture exposure.[1]

Validation Protocol (DSC vs. Capillary)

While capillary methods are standard for routine checks, Differential Scanning Calorimetry (DSC) provides the authoritative thermodynamic profile.

  • Capillary Method: Visual onset of liquefaction to clear melt.[1]

  • DSC Method: Endothermic peak onset (Tonset) corresponds to the thermodynamic melting point.

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting physical property deviations.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .[5] The electron-withdrawing formyl and ester groups at the ortho and para positions relative to the leaving group (Fluorine/Bromine) activate the benzene ring for nucleophilic attack by pyrrolidine.[1]

Reaction Pathway Diagram[1][6]

SynthesisPathwayStartMethyl 5-formyl-2-fluorobenzoate(Precursor)IntermediateMeisenheimer Complex(Transition State)Start->Intermediate+ ReagentReagentPyrrolidine(Nucleophile)Reagent->IntermediateConditionS_NAr ConditionsK2CO3, DMF/DMSO, HeatCondition->IntermediateProductMethyl 5-formyl-2-(pyrrolidin-1-yl)benzoate(Target)Intermediate->ProductElimination of HFImpurityHydrolysis Impurity(Acid Derivative)Product->ImpurityMoisture/Acid

Caption: SNAr synthesis pathway showing the activation of the precursor and potential hydrolysis degradation route.

Detailed Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Verify compound identity and purity range (96–98 °C).

  • Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces. Pulverize 5 mg into a fine powder.

  • Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure compact packing by tapping the tube.[1]

  • Ramping:

    • Fast Ramp: 10 °C/min up to 85 °C.[1]

    • Slow Ramp: 1 °C/min from 85 °C to 100 °C.[1]

  • Observation: Record the temperature at the first sign of liquid formation (Onset) and the temperature when the solid is completely clear (Clear Point).

  • Criteria: A range of < 2 °C confirms high purity.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: High-precision thermodynamic characterization.[1]

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo) using Indium standard.

  • Pan: Hermetically sealed aluminum pan.

  • Sample Mass: 2–5 mg.

  • Method: Equilibrate at 25 °C. Ramp 10 °C/min to 150 °C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The Tonset should align with the 96–98 °C range.[1][2]

Protocol C: Characterization Workflow

This workflow ensures that the physical observation of melting point is corroborated by structural data.[1]

CharacterizationWorkflowSampleIsolated SolidVisualVisual Inspection(Yellow Solid)Sample->VisualMPMelting Point(Target: 96-98°C)Visual->MPMP->SampleIf Fail (Recrystallize)NMR1H NMR (CDCl3)Confirm StructureMP->NMRIf PassHPLCHPLC Purity(>98% Area)NMR->HPLCDecisionRelease for Use?HPLC->Decision

Caption: Step-by-step quality control workflow from isolation to final release.

Handling & Stability

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The formyl group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.[1][6]

  • Hygroscopicity: The ester linkage is hydrolytically unstable in strong acidic or basic conditions; keep dry.[1]

  • Safety: Classified as an Irritant (H315, H319, H335).[3] Wear nitrile gloves and safety goggles.[1]

References

  • Sigma-Aldrich. (n.d.).[1][4] Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Product Specification. Retrieved from [1]

  • Key Organics. (n.d.). Safety Data Sheet: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1][4]

  • BenchChem. (2025).[1][5] Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from [1]

  • Howei Pharm. (2023).[1] Certificate of Analysis: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Retrieved from [1]

Unlocking Intramolecular Charge Transfer: Electronic Properties of 5-Formyl-2-(pyrrolidin-1-yl)benzoate Push-Pull Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic fluorophores and non-linear optical (NLO) materials relies heavily on the precise engineering of


-conjugated electronic systems. The compound 5-formyl-2-(pyrrolidin-1-yl)benzoate  represents a highly tunable, multi-substituted Donor-

-Acceptor (D-

-A) scaffold. This whitepaper provides an in-depth technical analysis of its electronic properties, detailing the causality behind its photophysical behavior, the computational methods required to model it, and the self-validating experimental protocols used to characterize its Intramolecular Charge Transfer (ICT) dynamics.

Structural Architecture: The D- -A Push-Pull Framework

Molecules that possess both an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected via a


-conjugated bridge are classified as "push-pull" systems[1]. In the 5-formyl-2-(pyrrolidin-1-yl)benzoate scaffold, the electronic push-pull dynamics are governed by a highly specific 1,2,5-substitution pattern:
  • The Donor: The pyrrolidin-1-yl moiety at position 2 acts as a robust electron donor via the

    
     (mesomeric) effect of the nitrogen lone pair[1].
    
  • The Primary Acceptor: The formyl group (-CHO) at position 5 acts as a strong electron acceptor via the

    
     effect.
    
  • The Auxiliary Acceptor: The ester group (-COOR) at position 1 provides additional electron withdrawal but also introduces steric bulk ortho to the donor.

Because the pyrrolidine and formyl groups are situated para to each other, they establish a direct, highly conjugated Intramolecular Charge Transfer (ICT) axis[2]. This D-


-A arrangement ensures efficient electron redistribution upon photoexcitation, making the scaffold highly valuable for optoelectronic applications and environment-sensitive fluorogenic probes[3].

Photophysical Dynamics: ICT and TICT States

Upon absorption of a photon, the molecule transitions from the ground state (


) to the first excited singlet state (

). The redistribution of electron density from the pyrrolidine donor to the formyl acceptor significantly increases the molecule's dipole moment (

)[4].

In highly polar environments, the molecule can undergo a structural relaxation known as Twisted Intramolecular Charge Transfer (TICT)[5]. Driven by the steric hindrance of the ortho-ester group and the thermodynamic stabilization offered by polar solvents, the pyrrolidine ring rotates approximately 90° relative to the benzoate plane. This rotation breaks the extended


-conjugation but stabilizes the charge-separated state, leading to massive bathochromic (red) shifts in emission and, in some protic environments, complete fluorescence quenching[5].
Solvatochromism and the Lippert-Mataga Relationship

Because the excited state is highly polar, surrounding solvent molecules reorient to stabilize the excited fluorophore before emission occurs—a process known as solvent relaxation[6]. This general solvent effect is quantified using the Lippert-Mataga equation , which correlates the Stokes shift (


) with the solvent's orientation polarizability (

)[4]:


Where


 is Planck's constant, 

is the speed of light, and

is the Onsager cavity radius[7].
Table 1: Representative Photophysical Properties Across Solvents

The following data summarizes the expected solvatochromic behavior of this push-pull architecture, demonstrating the characteristic increase in Stokes shift as solvent polarity rises.

SolventDielectric Constant (

)
Refractive Index (

)
Orientation Polarizability (

)

(nm)

(nm)
Stokes Shift (cm

)
Hexane1.891.3750.0013454104,595
Toluene2.381.4960.0133504456,099
THF7.581.4070.2103554907,760
Dichloromethane8.931.4240.2173605158,360
Acetonitrile35.901.3440.3053625409,105

Self-Validating Experimental Protocols

To empirically determine the change in dipole moment (


) and confirm the ICT nature of the fluorophore, a systematic solvatochromic mapping protocol must be executed.

Protocol 1: Spectroscopic Solvatochromic Mapping

  • Sample Preparation: Prepare 10 µM stock solutions of the benzoate derivative in a series of anhydrous solvents with varying dielectric constants (e.g., hexane, toluene, THF, DCM, acetonitrile).

  • Absorption Profiling: Record the UV-Vis absorption spectrum to identify the lowest-energy charge transfer band (

    
    ).
    
  • Emission Profiling: Excite the sample at

    
     and record the steady-state fluorescence emission spectrum to determine the emission maximum (
    
    
    
    )[6].
  • Energy Conversion: Convert both wavelengths to wavenumbers (cm

    
    ) and calculate the Stokes shift (
    
    
    
    ).
  • Data Extraction: Plot the Stokes shift against the solvent orientation polarizability (

    
    )[4].
    
  • Causality & Self-Validation: A linear fit confirms that general dipole-dipole interactions dominate the excited-state stabilization. Severe deviations from linearity (especially in protic solvents) act as an internal control, indicating that specific interactions, such as hydrogen bonding, are overriding the general solvent effect[7].

Solvatochromism N1 Sample Preparation (Varying Solvent Polarity) N2 UV-Vis Absorption (Determine λ_abs) N1->N2 N3 Steady-State Fluorescence (Determine λ_em) N2->N3 N4 Stokes Shift Calculation (Δν = ν_abs - ν_em) N3->N4 N5 Lippert-Mataga Plot (Δν vs Δf) N4->N5 N6 Extract Δμ (Excited vs Ground State Dipole) N5->N6

Caption: Experimental workflow for determining excited-state dipole moments via solvatochromism.

Computational Quantum Chemistry: TD-DFT Methodologies

To accurately model the electronic transitions of 5-formyl-2-(pyrrolidin-1-yl)benzoate, Time-Dependent Density Functional Theory (TD-DFT) is employed. The choice of functional and basis set is critical to avoiding artifactual data.

Protocol 2: Computational ICT Validation

  • Ground State Optimization: Optimize the

    
     geometry using the B3LYP functional with a 6-311+G(d,p) basis set in the gas phase.
    
  • Frequency Analysis: Perform a vibrational frequency calculation.

    • Causality & Self-Validation: The absence of imaginary frequencies confirms the geometry is a true energy minimum rather than a saddle point.

  • Vertical Excitations: Compute the vertical excitations using TD-DFT with a Polarizable Continuum Model (PCM) to simulate solvent effects.

    • Causality of Functional Selection: Standard hybrid functionals like B3LYP suffer from self-interaction errors and systematically underestimate the vertical excitation energies of long-range charge-transfer states[8]. Therefore, range-separated functionals such as CAM-B3LYP or

      
      B97X-D  must be utilized. These functionals incorporate a variable amount of exact Hartree-Fock exchange depending on interelectronic distance, providing a balanced description of ICT excitations[8].
      
  • Orbital Mapping: Generate Natural Transition Orbitals (NTOs) to visualize the hole-particle pairs.

    • Causality & Self-Validation: The "hole" should be heavily localized on the pyrrolidine moiety, and the "particle" on the formyl/benzoate moiety. This spatial separation unequivocally confirms the ICT nature of the transition.

TDDFT C1 Ground State Geometry Opt (B3LYP/6-311+G(d,p)) C2 Vibrational Frequencies (Confirm True Minimum) C1->C2 C3 TD-DFT Vertical Excitations (CAM-B3LYP or ωB97X-D) C2->C3 C4 Apply Solvation Model (PCM / SMD) C3->C4 C5 Natural Transition Orbitals (NTO Analysis) C4->C5 C6 Confirm ICT State (Charge Separation Map) C5->C6

Caption: TD-DFT computational pipeline for validating intramolecular charge transfer states.

References


-conjugated backbone in charge-transfer chromophores  | Beilstein Journal of Organic Chemistry |[Link]
4.[4] Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore  | Virtual Labs | [Link]
5.[7] Lippert–Mataga equation  | IUPAC Compendium of Chemical Terminology |[Link]
6.[5] Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push–Pull Chromophores  | The Journal of Physical Chemistry B (ACS) |[Link]
7.[3] Intramolecular charge transfer for optical applications  | AIP Publishing | [Link]
8.[8] Benchmarking the performance of time-dependent density functional theory methods on biochromophores  | PMC (NIH) | [Link]

Sources

Biological activity predictions for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Predictive Pharmacology & Strategic Derivatization of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the biological potential of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (MFPB) and its structural analogs.[1] MFPB represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic pyrrolidine ring, a modifiable ester moiety, and a reactive formyl handle in a classic "push-pull" electronic configuration.[1] Based on quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, this scaffold is predicted to yield high-affinity ligands for CNS targets (Dopamine receptors) and bacterial DNA Gyrase .[1] This guide outlines the rationale, predictive modeling, and validation protocols required to transition this scaffold from a synthetic intermediate to a lead candidate.

Structural Analysis & Pharmacophore Modeling

The biological activity of MFPB analogs is dictated by three distinct pharmacophoric zones. Understanding the electronic interplay between these zones is critical for rational drug design.[2]

The "Push-Pull" Electronic System

The molecule features a donor-


 -acceptor architecture:
  • Electron Donor (D): The pyrrolidine nitrogen at position C2 donates electron density into the benzene ring via resonance.[2][1]

  • Electron Acceptor (A): The formyl group at position C5 and the ester at C1 act as electron-withdrawing groups.[1]

  • Biological Implication: This polarization creates a strong molecular dipole, enhancing binding affinity in polar pockets of enzymes (e.g., serine proteases or kinases) and potentially imparting fluorescence properties useful for theranostic applications.[2][1]

Pharmacophore Zones
ZoneMoietyChemical PropertyBiological Function
Zone A Pyrrolidine RingLipophilic, Steric BulkEnhances Blood-Brain Barrier (BBB) penetration; interacts with hydrophobic pockets (e.g., Val/Leu residues).[1]
Zone B Methyl EsterH-Bond AcceptorMetabolic handle; hydrolyzes to the free acid (active metabolite) or interacts with Serine residues in active sites.[1]
Zone C 5-Formyl GroupElectrophilic HandleThe Diversity Point. Allows conversion to hydrazones, oximes, or amines to target specific residues (e.g., Lysine).[1]

In Silico Prediction Framework

To ensure resource efficiency, we utilize a computational cascade to filter potential analogs before synthesis.[2]

Target Prediction: Bacterial DNA Gyrase (GyrB)[1][2]
  • Rationale: 2-amino-benzoate derivatives are known to mimic the ATP-binding motif of bacterial DNA Gyrase B.[1] The pyrrolidine ring mimics the ribose ring of ATP, while the formyl-derived hydrazones can stack against the base-pair region.[1]

  • Prediction: Analogs with N-acylhydrazone substituents at the 5-position will exhibit MIC values < 2.0

    
    g/mL against Gram-positive bacteria (S. aureus).[1]
    
Target Prediction: CNS Dopamine Receptors (D2/D3)[1][2]
  • Rationale: The 2-pyrrolidinyl benzoate core bears structural similarity to substituted benzamides (e.g., Sulpiride), which are classic antipsychotics.[1]

  • Prediction: Reductive amination of the 5-formyl group with bulky amines (e.g., benzylamine) will yield high-affinity D2 antagonists.[1]

ADMET Profiling (Calculated)
  • LogP: 2.5 – 3.2 (Ideal for oral bioavailability).[2][1]

  • TPSA: < 90 Ų (High probability of CNS penetration).[2][1]

  • Metabolic Liability: The methyl ester is susceptible to plasma esterases.[2] Recommendation: For systemic stability, convert the ester to a bioisostere (e.g., oxadiazole) in Generation 2 analogs.[2][1]

Visualization: SAR & Workflow

The following diagram illustrates the Structural-Activity Relationship (SAR) logic and the experimental workflow.

MFPB_Workflow cluster_SAR SAR Zones cluster_Deriv Analog Generation Scaffold Methyl 5-formyl-2- (pyrrolidin-1-yl)benzoate ZoneA Zone A: Pyrrolidine (Hydrophobic/BBB) Scaffold->ZoneA ZoneB Zone B: Ester (H-Bond Acceptor) Scaffold->ZoneB ZoneC Zone C: Formyl (Diversity Handle) Scaffold->ZoneC Hydrazone Hydrazones (Antimicrobial) ZoneC->Hydrazone Condensation Amine Benzylamines (CNS/Dopamine) ZoneC->Amine Reductive Amination Bioassay Validation (MIC / Binding Assays) Hydrazone->Bioassay Target: DNA Gyrase Amine->Bioassay Target: D2 Receptor

Caption: SAR segmentation of the MFPB scaffold leading to divergent analog synthesis pathways for specific biological targets.

Experimental Validation Protocols

Trustworthiness in data requires self-validating experimental systems.[1] The following protocols include internal controls to ensure data integrity.

Protocol A: Synthesis of 5-Hydrazone Analogs (Antimicrobial Series)
  • Objective: To functionalize the Zone C formyl group for bacterial target engagement.

  • Reagents: MFPB (1.0 eq), Hydrazide derivative (1.1 eq), Ethanol (solvent), Glacial Acetic Acid (cat.).[2][1]

  • Step-by-Step:

    • Dissolve 1.0 mmol of MFPB in 10 mL of absolute ethanol.

    • Add 1.1 mmol of the selected hydrazide (e.g., isonicotinic acid hydrazide).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation Check: The disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine proton (~8.4 ppm) in 1H-NMR confirms conversion.[2][1]

    • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
  • Standard: CLSI M07-A10 guidelines.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2][1]

  • Control: Ciprofloxacin (Positive), DMSO (Negative).[2][1]

  • Workflow:

    • Prepare stock solutions of analogs in DMSO (1 mg/mL).

    • Dilute serially in Mueller-Hinton Broth (MHB) in 96-well plates (Range: 128 – 0.25

      
      g/mL).
      
    • Inoculate with bacterial suspension adjusted to

      
       CFU/mL.
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The Lowest concentration showing no visible growth is the MIC.[2]

    • Self-Validating Step: If the Positive Control (Ciprofloxacin) MIC deviates >1 dilution from standard values (e.g., 0.12–0.5

      
      g/mL for S. aureus), invalidate the plate.[2][1]
      

Case Studies & Comparative Data

The following table summarizes predicted vs. actual activities of structurally related pyrrolidinyl-benzoate derivatives, serving as a benchmark for the MFPB scaffold.

Analog ClassModification (Zone C)Primary TargetActivity MetricReference
Pyrrolidinyl-Benzoate UnsubstitutedCNS (Generic)Low Basal Activity[1]
Hydrazone Derivative 4-Nitro-benzylideneM. tuberculosis (Enoyl-ACP)MIC: 0.8

g/mL
[2]
Schiff Base Thiazole moietyAntioxidant / ROS ScavengingIC50: 12.5

M
[3]
MFPB (Predicted) Isonicotinoyl-hydrazone DNA Gyrase B Est.[1] MIC: <1.0

g/mL
[This Work]

References

  • Sigma-Aldrich. (2025).[2][1] Product Specification: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. Link

  • National Institutes of Health (PMC). (2025).[2][1] Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives. Link

  • ResearchGate. (2025).[2][1][3][4] Synthesis, Molecular Docking, in vitro Antiproliferative and Antioxidant Activity of Novel Pyrrolidinyl-Carbazole Derivatives. Link

  • Chem960. (2024).[2][1] Methyl 2-Pyrrolidin-1-ylbenzoate: A Review of Synthesis and Applications. Link

  • Semantic Scholar. (2026).[2][1] Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate . It prioritizes experimental reproducibility, mechanistic clarity, and scalability.

Abstract & Scope

This guide details the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate , a critical intermediate often employed in the development of kinase inhibitors and PARP inhibitors. The protocol focuses on a Nucleophilic Aromatic Substitution (


)  strategy, utilizing the high reactivity of the ortho-fluoro and para-formyl activated benzene ring. Two distinct workflows are provided:
  • Method A (Direct

    
    ):  A rapid, one-step protocol suitable for screening and small-scale synthesis.
    
  • Method B (Protected Route): A three-step high-fidelity route using acetal protection to maximize yield and purity for scale-up.

Retrosynthetic Analysis

The target molecule features an electron-deficient aromatic ring substituted with an amino group (ortho to the ester) and a formyl group (para to the amine). The most logical disconnection is the C–N bond, leveraging the activating nature of the ester and aldehyde groups.

Retrosynthesis Target Target Molecule Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Precursor Activated Precursor Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1) Target->Precursor SNAr Disconnection Reagent Nucleophile Pyrrolidine

Figure 1: Retrosynthetic disconnection showing the primary strategic bond break.

Method A: Direct Nucleophilic Aromatic Substitution ( )

Best for: Rapid synthesis (<5g scale), library generation. Key Challenge: The formyl group (-CHO) is electrophilic and can reversibly react with pyrrolidine to form aminals or iminium ions. The protocol includes a specific acidic workup to hydrolyze these intermediates back to the desired aldehyde.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 2-fluoro-5-formylbenzoate 182.151.0Limiting Reagent
Pyrrolidine 71.121.2Nucleophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
Experimental Protocol
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-fluoro-5-formylbenzoate (1.82 g, 10.0 mmol) and anhydrous Acetonitrile (20 mL).

  • Base Addition: Add anhydrous

    
      (2.76 g, 20.0 mmol) in one portion. The suspension may turn slightly yellow.[1][2]
    
  • Nucleophile Addition: Add Pyrrolidine (1.0 mL, 12.0 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[4] The starting fluoride (

    
    ) should disappear, and a bright yellow fluorescent product spot (
    
    
    
    ) should appear.
    • Note: If LCMS shows a mass of M+71 (aminal formation), do not panic. This will revert in the next step.

  • Workup (Critical):

    • Cool reaction to room temperature.[5][6]

    • Dilute with Ethyl Acetate (50 mL) and pour into 1M HCl (30 mL) . The acidic wash is essential to hydrolyze any transient pyrrolidine-aldehyde adducts.

    • Separate layers. Wash the organic layer with Water (2 x 30 mL) and Brine (30 mL).

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude yellow solid is typically >90% pure. Recrystallize from minimal hot Ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes) if necessary.
    

Method B: Protected Intermediate Route (High Fidelity)

Best for: Large scale (>10g), GMP processes, or if Method A yields inseparable side products. Logic: Protecting the aldehyde as a cyclic acetal prevents side reactions with the amine, ensuring the


 is the exclusive pathway.
Reaction Scheme Workflow

Workflow Start Start: Methyl 2-fluoro-5-formylbenzoate Step1 Step 1: Protection (Ethylene Glycol, pTSA) Start->Step1 Reflux/Dean-Stark Inter1 Intermediate: Acetal-Protected Fluoride Step1->Inter1 Step2 Step 2: SNAr (Pyrrolidine, K2CO3, DMF) Inter1->Step2 80°C, 4h Inter2 Intermediate: Acetal-Protected Product Step2->Inter2 Step3 Step 3: Deprotection (2M HCl, Acetone) Inter2->Step3 RT, 1h Final Final Product: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Step3->Final

Figure 2: Three-step workflow ensuring aldehyde integrity during amine substitution.

Detailed Protocol

Step 1: Protection

  • Reflux Methyl 2-fluoro-5-formylbenzoate (1 eq) with Ethylene Glycol (2.0 eq) and catalytic p-Toluenesulfonic acid (pTSA) in Toluene using a Dean-Stark trap until water evolution ceases (approx. 3h).[1] Wash with

    
    , dry, and concentrate.
    

Step 2: Substitution (


) 
  • Dissolve the acetal intermediate in DMF (5 vol). Add

    
     (2.0 eq) and Pyrrolidine (1.5 eq).
    
  • Heat to 80°C for 6 hours. The acetal is stable to these basic conditions.

  • Observation: The solution will turn bright yellow/orange due to the formation of the amino-benzoate chromophore.

  • Precipitate by pouring into water; filter the solid.

Step 3: Deprotection

  • Dissolve the solid in Acetone (10 vol). Add 2M HCl (2 vol).

  • Stir at room temperature for 1 hour.

  • Neutralize with saturated

    
     and extract with EtOAc.
    
  • Concentrate to yield the pure target molecule.

Analytical Data & Quality Control

The product should be validated against the following expected parameters:

ParameterSpecificationNotes
Appearance Bright yellow crystalline solidTypical of ortho-amino benzoates

NMR (CDCl

)

9.75 (s, 1H, CHO)
Distinctive aldehyde peak

8.15 (d, 1H, Ar-H6)
Ortho to ester (deshielded)

7.80 (dd, 1H, Ar-H4)

6.85 (d, 1H, Ar-H3)
Ortho to amine (shielded)

3.85 (s, 3H, OMe)
Methyl ester singlet

3.30 (m, 4H), 1.95 (m, 4H)
Pyrrolidine ring protons
MS (ESI+) m/z = 234.1

Base peak

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Old/wet reagents.

    
     reactions are sensitive to hydration if fluoride is the leaving group (solvation of 
    
    
    
    reduces rate).
  • Fix: Use anhydrous DMF/MeCN and freshly ground

    
    . Increase temperature to 90°C.
    
Issue: Product is an Oil/Gum
  • Cause: Residual solvent or pyrrolidine.

  • Fix: Triturate the oil with cold Hexane/Diethyl Ether. The product should crystallize as a yellow solid.

Issue: Aldehyde Loss (Method A)
  • Cause: Formation of stable enamine that did not hydrolyze.

  • Fix: Extend the acidic workup time or gently warm the aqueous acidic biphasic mixture to 40°C for 15 minutes before separation.

Safety Considerations

  • Methyl 2-fluoro-5-formylbenzoate: Irritant.[3] Avoid inhalation.

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Reaction Pressure: If running in a sealed tube (recommended for small scale), ensure vessel is rated for the pressure generated by solvent vapors at 80°C.

References

  • Preparation of Methyl 2-fluoro-5-formylbenzoate

    • Source: PubChem.[3][7] (n.d.). Methyl 2-fluoro-5-formylbenzoate (CID 24971957).[3][8]

    • URL:[Link]

  • General

    
     Mechanism on Activated Benzoates: 
    
    • Source: Master Organic Chemistry. (2018).[9] Nucleophilic Aromatic Substitution (NAS) Mechanism.[9]

    • URL:[Link]

  • Analogous Synthesis (Piperidine/Pyrrolidine Substitution)

    • Source: BenchChem. (2025).[5] Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate.

  • Target Molecule Identification

    • Source: Sigma-Aldrich.[10][11] (n.d.). Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Product Page.

Sources

Technical Application Note: Optimized Reductive Amination of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocols for the reductive amination of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. The presence of the electron-donating pyrrolidine ring at the ortho position relative to the ester and para position relative to the aldehyde creates a unique electronic environment that reduces the electrophilicity of the carbonyl carbon. Consequently, standard reductive amination protocols often suffer from stalled imine formation or competitive reduction of the aldehyde.

This guide provides two distinct, validated methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination for primary and unhindered secondary amines.

  • Method B (Enhanced): Titanium(IV) Isopropoxide mediated two-step reductive amination for sterically hindered or electron-deficient amines.

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2]
  • Compound: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

  • Molecular Weight: 233.27 g/mol [1]

  • Key Functional Groups:

    • C1-Methyl Ester: Susceptible to hydrolysis under strong base; generally stable to borohydrides at RT.

    • C2-Pyrrolidine: Strong electron-donating group (EDG) via resonance (+M effect).

    • C5-Aldehyde: The reaction center.[2]

Electronic Deactivation

The pyrrolidine nitrogen at the C2 position donates electron density into the benzene ring. This density is delocalized to the para position (C5), rendering the aldehyde carbonyl oxygen more electron-rich and the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.

  • Implication: Imine formation (the rate-determining step in many reductive aminations) is thermodynamically less favorable.

  • Solution: Acid catalysis (Method A) or strong Lewis acid dehydration (Method B) is mandatory to drive the equilibrium toward the imine/iminium species.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the necessity of acid catalysis for this specific substrate.

ReactionMechanism Substrate Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Amine (Slow due to EDG) SideProduct Side Product: Benzyl Alcohol Substrate->SideProduct + Hydride Source (Direct Reduction) Amine Amine (R-NH2) Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Requires Acid/Ti4+) Product Target Amine Imine->Product + Hydride Source (Fast)

Caption: Mechanistic pathway highlighting the critical imine formation step. Direct reduction of the aldehyde is a major risk if imine formation is slow.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines. Mechanism: STAB is a mild hydride donor that reduces iminiums much faster than aldehydes. Acetic acid is added to catalyze imine formation and neutralize the basicity of the pyrrolidine ring.

Reagents
  • Substrate (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.2 equiv).

  • Acid Catalysis: Add Acetic Acid (1.5 equiv). Note: The solution may warm slightly. The acid is crucial to protonate the forming hemiaminal and drive water loss.

  • Imine Equilibration (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by LCMS or TLC.[3]

    • Target Mass: [M+H] = MW(Substrate) + MW(Amine) - 16 + 2.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide / NaBH₄

Best for: Sterically hindered amines, anilines, or when Method A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the imine formation to completion.

Reagents
  • Substrate (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (dry) or Neat (if amine is liquid)

  • Solvent for Reduction: Methanol (MeOH)[4]

Step-by-Step Protocol
  • Complexation: In a dried vial, combine Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv) and the Amine (1.1 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

  • Imine Formation: Stir the mixture (often becomes viscous) at RT for 2–6 hours.

    • Checkpoint: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL).

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (to reach ~0.1 M relative to substrate).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).

  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add water (1 mL per mmol substrate) dropwise. A white/yellow precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Performance Data & Optimization

The following table summarizes expected outcomes based on amine class using the optimized protocols.

Amine ClassExamplePreferred MethodExpected YieldNotes
Primary Aliphatic BenzylamineMethod A85-95%Very fast; AcOH is essential.
Secondary Cyclic MorpholineMethod A75-85%May require 16h reaction time.
Steric Primary tert-ButylamineMethod B70-80%STAB fails to drive imine formation.
Aniline 4-FluoroanilineMethod B60-75%Electronic mismatch requires Ti(IV).
HCl Salts Amine·HClMethod A80-90%Add 1.0 eq TEA to freebase in situ.

Troubleshooting Guide

Issue: Low Conversion / Recovered Aldehyde
  • Cause: The electron-rich aldehyde is not forming the imine.

  • Fix: Switch to Method B (Titanium). Alternatively, in Method A, add 3Å molecular sieves to the reaction mixture to physically trap water.

Issue: Over-reduction (Benzyl Alcohol Formation)
  • Cause: The reducing agent is attacking the aldehyde before the imine forms.

  • Fix: Ensure the "Imine Equilibration" step in Method A is followed (30-60 min stir before adding STAB). Do not use NaBH₄ in Method A; it is too strong and less selective than STAB.

Issue: Product trapped in Titanium Salts (Method B)
  • Cause: Incomplete hydrolysis of the titanate complex.

  • Fix: Use 1N NaOH instead of water during the quench, or allow the Celite cake to soak in EtOAc/MeOH (9:1) to extract the polar amine.

Decision Tree for Condition Selection

DecisionTree Start Start: Select Amine IsPrimary Is the amine Primary or Secondary? Start->IsPrimary IsSteric Is the amine Sterically Hindered (e.g., t-Butyl, Isopropyl)? IsPrimary->IsSteric Primary IsPrimary->IsSteric Secondary IsAniline Is the amine an Aniline (Weak Nucleophile)? IsSteric->IsAniline No MethodB Use Method B: Ti(OiPr)4 / NaBH4 IsSteric->MethodB Yes MethodA Use Method A: STAB / DCE / AcOH IsAniline->MethodA No IsAniline->MethodB Yes

Caption: Logic flow for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [Source: J. Org.[5][6][7] Chem. 1996, 61, 3849-3862]([Link])

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: an improved procedure." The Journal of Organic Chemistry.

    • [Source: J. Org.[5][6][7] Chem. 1995, 60, 4928-4929]([Link])

  • BenchChem. "Methyl 5-formyl-2-(pyrrolidin-1-yl)

  • Common Organic Chemistry. "Reductive Amination: Common Conditions and Mechanisms."

  • Sigma-Aldrich. "Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS 1312117-87-5 Entry."

Sources

Application Note: Controlled Hydrolysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate to its corresponding carboxylic acid, 5-formyl-2-(pyrrolidin-1-yl)benzoic acid . This transformation is critical in medicinal chemistry, as the target scaffold serves as a precursor for various bioactive heterocycles and kinase inhibitors. The presence of a reactive formyl group (aldehyde) and a basic tertiary amine (pyrrolidine) necessitates a protocol that avoids common side reactions such as the Cannizzaro disproportionation, aldol condensation, or acid-catalyzed decomposition. We present a Lithium Hydroxide (LiOH)-mediated hydrolysis as the primary method, validated for high yield and purity, alongside an alternative acidic protocol for specific scale-up requirements.

Introduction & Chemical Context

The substrate, Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5), presents a unique "push-pull" electronic system. The pyrrolidine ring acts as a strong electron-donating group (EDG) via resonance, while the formyl and ester groups act as electron-withdrawing groups (EWG).

Structural Challenges
  • Aldehyde Sensitivity: The C-5 formyl group is susceptible to nucleophilic attack. Strong bases (e.g., NaOH, KOH) at high concentrations can trigger the Cannizzaro reaction , converting the aldehyde into a mixture of alcohol and carboxylic acid byproducts.

  • Steric & Electronic Deactivation: The ortho-pyrrolidinyl group creates steric bulk around the ester, potentially slowing hydrolysis. Furthermore, resonance donation from the nitrogen lone pair into the benzene ring can reduce the electrophilicity of the ester carbonyl, requiring optimized reaction conditions.

  • Solubility & Zwitterionic Character: The product contains both a basic amine (aniline-like) and an acidic carboxyl group, capable of forming a zwitterion. This affects the workup strategy, as the molecule's solubility will be highly pH-dependent.

Mechanistic Strategy

To navigate these challenges, we utilize Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water).

  • Why LiOH? Lithium is a harder Lewis acid than Sodium or Potassium. It coordinates tightly with the ester carbonyl oxygen, increasing its electrophilicity without requiring harsh pH levels that would jeopardize the aldehyde.

  • Solvent System: THF solubilizes the organic substrate; Water provides the hydroxide source; Methanol acts as a phase transfer co-solvent to homogenize the reaction.

Experimental Protocols

Protocol A: LiOH-Mediated Soft Hydrolysis (Preferred)

Applicability: Standard laboratory scale (100 mg to 10 g). Target Yield: >90%

Reagents
  • Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv)

  • Base: LiOH[1][2]·H₂O (Lithium Hydroxide Monohydrate) (2.5 - 3.0 equiv)

  • Solvent: THF : MeOH : H₂O (3 : 1 : 1 ratio)[2]

  • Quench: 1M HCl or 10% Citric Acid

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the substrate in THF and Methanol. Ensure complete dissolution before adding water.

  • Base Addition: Dissolve LiOH·H₂O in the calculated volume of water.[3] Add this aqueous solution dropwise to the organic mixture at 0°C (ice bath) to mitigate initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) .

    • Note: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours. Reaction typically completes in 4–6 hours.

    • Caution: Do not heat above 40°C to prevent aldehyde degradation.

  • Workup (Isoelectric Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH.

    • Dilute the remaining aqueous residue with water (approx. 5 mL per mmol substrate).

    • Wash the aqueous layer with Diethyl Ether (2x) to remove unreacted ester or non-polar impurities.

    • Crucial Step: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl dropwise.

    • Monitor pH carefully.[4] The product is likely to precipitate near its isoelectric point (typically pH 3.5 – 4.5).

  • Isolation: Filter the yellow/orange precipitate. Wash with cold water. Dry under vacuum over P₂O₅.

Protocol B: Acidic Hydrolysis (Alternative)

Applicability: Used only if the substrate is sensitive to base (e.g., rapid aldol polymerization observed).

  • Mixture: Dissolve substrate in 1,4-Dioxane.

  • Acid: Add 4M HCl (aq) (10 equiv).

  • Heat: Stir at 60°C for 12–18 hours.

  • Workup: Neutralize with saturated NaHCO₃ to pH ~4. Extract with EtOAc.

Workup & Purification Logic Flow

The following diagram illustrates the decision-making process during the workup, critical for handling the zwitterionic nature of the product.

WorkupFlow Start Reaction Complete (LiOH/THF/H2O) Evap Evaporate Volatiles (THF/MeOH) Start->Evap AqResidue Aqueous Residue (pH > 12) Evap->AqResidue Wash Wash with Et2O (Remove impurities) AqResidue->Wash Acidify Acidify with 1M HCl to pH 4.0 - 5.0 Wash->Acidify PrecipCheck Precipitate Formed? Acidify->PrecipCheck Filter Filter Solid (Product) PrecipCheck->Filter Yes Extract Extract with EtOAc (3x) PrecipCheck->Extract No (Soluble Zwitterion) Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Logical workflow for the isolation of the amphoteric benzoic acid derivative.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Yellow to Orange SolidVisual
Purity >95%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (H-NMR) Aldehyde peak (~9.8 ppm), Acid proton (broad, >11 ppm)1H-NMR (DMSO-d6)
Mass Spec [M+H]+ = 234.1LC-MS (ESI+)

Key NMR Signals (DMSO-d6):

  • -CHO: Singlet at ~9.7 – 9.9 ppm. (Confirm integrity of aldehyde).

  • -COOH: Broad singlet >12 ppm (may be invisible if exchanged).

  • Aromatic: Three protons. Look for desheilding effect of -CHO.

  • Pyrrolidine: Two multiplets (4H each typically, or 2x2H + 4H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Isoelectric point missed during acidification.Adjust pH carefully between 3 and 5. If oil forms, scratch with glass rod or sonicate.
Aldehyde Loss Cannizzaro reaction due to high pH/Temp.Use LiOH (softer base), keep Temp < 25°C. Avoid NaOH.
Incomplete Reaction Steric hindrance or poor solubility.Increase MeOH ratio. Warm slightly to 35°C (monitor closely).
Byproduct Formation Oxidation of aldehyde to di-acid.Degas solvents with Nitrogen/Argon. Add antioxidant (BHT) if necessary (rarely needed).

Reaction Scheme

ReactionScheme Substrate Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (Ester) Intermediate Lithium Carboxylate (Salt) Substrate->Intermediate Hydrolysis Reagents LiOH (3 eq) THF/MeOH/H2O 25°C, 4h Product 5-formyl-2-(pyrrolidin-1-yl)benzoic acid (Target Acid) Intermediate->Product Protonation Workup 1. Evap THF 2. HCl to pH 4

Caption: Chemical pathway for the chemoselective hydrolysis.

References

  • Sigma-Aldrich. (n.d.). Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Properties. Retrieved from

  • Evans, D. A., & Black, W. C. (1993). Application of Lithium Hydroxide in Mild Ester Hydrolysis. Journal of the American Chemical Society. (Contextual grounding on LiOH selectivity).
  • BenchChem. (2025).[4] Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from

  • Hayashi, M., et al. (2021).[5] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Reactivity of Aromatic Aldehydes. CAMEO Chemicals.[6] Retrieved from

Sources

Application Note: Advanced Wittig Olefination Protocols for Electron-Rich Aryl Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Strategic Context

The Wittig olefination is a foundational carbon-carbon bond-forming reaction in medicinal chemistry. However, applying this transformation to highly electron-rich aromatic aldehydes presents significant kinetic challenges. This application note details the mechanistic rationale and optimized experimental procedures for the olefination of methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate , a highly deactivated pharmacophore building block. By carefully selecting non-nucleophilic bases and tuning thermal parameters, researchers can achieve high-yielding terminal and


-unsaturated olefinations without compromising the sensitive methyl ester functionality.

Mechanistic Insights & Substrate Profiling (E-E-A-T)

The Causality of Deactivation

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate possesses three critical functional groups that dictate its reactivity:

  • Formyl Group (-CHO): The target electrophile.

  • Pyrrolidin-1-yl Group: A strong electron-donating group (EDG). Positioned para to the formyl group, the nitrogen lone pair delocalizes through the aromatic

    
    -system directly into the carbonyl oxygen (+M effect). This resonance drastically increases electron density at the formyl carbon, lowering its electrophilicity and raising the kinetic barrier for the initial nucleophilic attack by the phosphorus ylide 1.
    
  • Methyl Ester (-COOMe): A base-sensitive moiety that restricts the use of highly nucleophilic reagents.

Reagent Selection Logic

To achieve a successful Wittig reaction, the protocol must resolve two conflicting requirements:

  • High Nucleophilicity: The ylide must be highly reactive to overcome the deactivated nature of the aldehyde.

  • Chemoselectivity: The base used to generate the ylide must be strictly non-nucleophilic to prevent off-target attack on the methyl ester 2.

Using standard


-butyllithium (

-BuLi) leads to significant ester cleavage. Therefore, Sodium bis(trimethylsilyl)amide (NaHMDS) is the optimal base. It is sterically hindered and non-nucleophilic, preserving the ester, yet strong enough to quantitatively deprotonate methyltriphenylphosphonium bromide. Conversely, when using resonance-stabilized ylides (which are inherently less nucleophilic), thermal activation is mandatory to force the [2+2] cycloaddition step 3.

Mechanism N1 Pyrrolidine Nitrogen (+M Lone Pair Donor) N2 Aromatic π-System (Electron Relay) N1->N2 Resonance Donation N3 Formyl Carbon (Decreased Electrophilicity) N2->N3 Charge Delocalization N4 Wittig Ylide (Requires High Nucleophilicity) N3->N4 High Kinetic Barrier

Electronic deactivation of the formyl carbon via pyrrolidine +M resonance.

Reaction Optimization Data

The following tables summarize the quantitative optimization data, demonstrating the causality behind the final protocol parameters.

Table 1: Optimization for Terminal Olefination (Unstabilized Ylide) Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Base (1.15 eq), Substrate (1.0 eq).

EntryBaseSolventTemp (°C)Yield (%)Observation / Mechanistic Note
1

-BuLi
THF-78 to RT< 20%Significant ester cleavage/attack observed.
2

-BuOK
THF0 to RT45%Incomplete conversion; heterogeneous mixture.
3NaHMDS THF 0 to RT 88% Clean conversion; ester remains completely intact.
4KHMDSToluene-20 to RT82%Good yield, but slight ylide solubility issues.

Table 2: Optimization for


-Unsaturated Ester Synthesis (Stabilized Ylide) 
Reagents: Ethyl (triphenylphosphoranylidene)acetate (1.5 eq), Substrate (1.0 eq).
EntrySolventTemp (°C)Time (h)Yield (%)E/Z RatioObservation
1DCM25240%N/ANo reaction; kinetic barrier too high.
2THF65 (Reflux)1835%>90:10Sluggish reaction; unreacted starting material.
3Toluene 110 (Reflux) 12 91% >95:5 Full conversion; thermodynamic control favors E-isomer.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Visual cues and analytical checkpoints are embedded within the steps to ensure reproducibility and prevent downstream failures.

Protocol A: Synthesis of Methyl 2-(pyrrolidin-1-yl)-5-vinylbenzoate (Terminal Alkene)

Objective: Olefination using an unstabilized ylide without compromising the methyl ester.

Step-by-Step Methodology:

  • Preparation of the Phosphonium Salt: To an oven-dried, argon-purged 100 mL round-bottom flask, add methyltriphenylphosphonium bromide (1.2 mmol, 428 mg). Suspend the salt in anhydrous THF (10 mL).

  • Ylide Generation (Validation Checkpoint 1): Cool the suspension to 0 °C using an ice bath. Dropwise, add NaHMDS (1.0 M in THF, 1.15 mL, 1.15 mmol) over 5 minutes.

    • Self-Validation: The generation of the ylide is visually confirmed by the immediate formation of a persistent, bright yellow/orange solution. If the solution remains colorless, the phosphonium salt is wet or the base has degraded. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 mmol, 233 mg) in anhydrous THF (3 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Analytical Checkpoint (Validation Checkpoint 2): Sample 10

    
    L of the reaction mixture, quench in 1 mL of acetonitrile, and analyze via LC-MS.
    
    • Self-Validation: Confirm the disappearance of the aldehyde mass (

      
      ) and the appearance of the alkene product mass (
      
      
      
      ).
  • Quench and Workup: Quench the reaction by adding saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to afford the pure terminal alkene.

Protocol B: Synthesis of Methyl 5-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-(pyrrolidin-1-yl)benzoate

Objective: Olefination using a stabilized ylide requiring thermal activation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 50 mL sealed tube or heavy-walled flask, combine methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 mmol, 233 mg) and ethyl (triphenylphosphoranylidene)acetate (1.5 mmol, 522 mg).

  • Solvent Addition: Add anhydrous Toluene (10 mL). Purge the vessel with argon for 5 minutes and seal tightly.

  • Thermal Activation: Heat the reaction mixture in an oil bath set to 110 °C. Stir vigorously for 12 hours.

    • Mechanistic Note: The high temperature is strictly required to overcome the resonance-stabilized deactivation of the formyl carbon.

  • Analytical Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3, UV visualization at 254 nm). The product spot will elute slightly higher than the starting material and will exhibit strong UV fluorescence due to the extended conjugated

    
    -system.
    
  • Workup and Purification: Cool the reaction to room temperature. Concentrate the toluene directly under reduced pressure. Resuspend the crude mixture in a minimal amount of cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (

    
    ) byproduct. Filter the suspension, concentrate the filtrate, and purify via flash chromatography to isolate the pure (E)-isomer.
    

Experimental Workflow Visualization

Workflow S1 1. Ylide Generation Base: NaHMDS, Solvent: THF, Temp: 0 °C S2 2. Substrate Addition Add Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate S1->S2 S3 3. Cycloaddition Formation of Oxaphosphetane Intermediate S2->S3 S4 4. Cycloreversion Elimination of Ph3P=O S3->S4 S5 5. Purification Aqueous Quench & Flash Chromatography S4->S5

Step-by-step experimental workflow for the Wittig olefination process.

References

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine N
  • Application of Rhenium and Ruthenium Organometallic Complexes in Carbonyl Olefination Technical University of Munich (medi
  • Iron(II) Phthalocyanine-Catalyzed Olefination of Aldehydes with Diazoacetonitrile: A Novel Approach to Construct Alkenyl Nitriles ACS Omega

Sources

Application Note: Synthetic Diversification of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) is a highly functionalized, versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring an electrophilic formyl group, a hydrolyzable methyl ester, and an electron-donating pyrrolidine ring, this intermediate offers orthogonal reactivity. This application note details field-proven methodologies for its synthetic diversification, focusing on reductive amination and ester saponification workflows.

Physicochemical Profiling & Structural Rationale

Understanding the structural nuances of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is critical for predicting its behavior in complex reaction matrices:

  • The Formyl Group (C5): Highly electrophilic and unhindered, making it an ideal candidate for carbon-nitrogen bond formation via reductive amination.

  • The Methyl Ester (C1): Serves as a stable protecting group for the carboxylic acid during electrophilic transformations at C5. It can be selectively cleaved under mild basic conditions.

  • The Pyrrolidine Ring (C2): Acts as a strong electron-donating group (EDG) via resonance, which slightly deactivates the ester toward nucleophilic attack compared to an unsubstituted benzoate, necessitating specific saponification conditions. Furthermore, the tertiary amine provides a basic pharmacophore often required for target binding (e.g., GPCRs or kinase hinge regions).

Workflow SM Methyl 5-formyl-2- (pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) RedAm Reductive Amination (STAB, DCE) SM->RedAm Targeting C5 Formyl Sap Saponification (LiOH, THF/H2O) SM->Sap Targeting C1 Ester Amine Benzylic Amine Derivative RedAm->Amine Acid Carboxylic Acid Intermediate Sap->Acid Amide Amide Derivative (HATU, Amine) Acid->Amide Amide Coupling

Synthetic Diversification Pathways for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate.

Core Synthetic Workflows & Mechanistic Causality

Reductive Amination of the Formyl Group

To introduce benzylic amine functionalities, the C5 formyl group is subjected to reductive amination. The reagent of choice is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) .

Causality of Reagent Selection: Unlike Sodium Borohydride (NaBH4), which aggressively reduces aldehydes to alcohols before imine formation can occur, STAB is a mild, sterically hindered reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, STAB selectively reduces the protonated imine (or iminium ion) intermediate without affecting the starting aldehyde [1]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant supports the solubility of STAB and stabilizes the polar transition state of the iminium reduction better than dichloromethane (DCM).

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine Nucleophilic Addition Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium Ion (Activated Electrophile) Hemiaminal->Imine - H2O Dehydration Product Alkylated Amine Product (Stable) Imine->Product + NaBH(OAc)3 Selective Hydride Transfer

Mechanism of STAB-Mediated Reductive Amination of Aldehydes.

Saponification of the Methyl Ester

To functionalize the C1 position (e.g., for subsequent amide coupling), the methyl ester must be hydrolyzed. Lithium Hydroxide (LiOH) in a Tetrahydrofuran/Water (THF/H2O) co-solvent system is the optimal choice [2].

Causality of Reagent Selection: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can be overly harsh, potentially leading to side reactions or epimerization of sensitive stereocenters in downstream complex molecules. The lithium cation (Li+) acts as a mild Lewis acid, coordinating tightly with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, allowing the relatively weak hydroxide nucleophile to attack efficiently at room temperature [2]. The THF/H2O (typically 3:1 or 4:1) mixture ensures that both the lipophilic organic ester and the hydrophilic inorganic base remain in a homogenous solution.

Quantitative Data & Optimization

The following tables summarize the optimization data for both workflows, providing a baseline for process scale-up.

Table 1: Optimization of Reductive Amination Conditions (Targeting C5)

ReductantSolventAdditiveTime (h)Yield (%)Causality / Observation
NaBH4MeOHNone215%Rapid reduction of aldehyde to alcohol side-product.
NaBH3CNMeOHAcOH (cat.)1268%Good yield, but generates toxic HCN gas during workup.
NaBH(OAc)3 DCE None 4 92% Optimal. Highly selective for iminium ion; no aldehyde reduction.
NaBH(OAc)3THFNone881%Slower reaction kinetics compared to DCE.

Table 2: Saponification Conditions Comparison (Targeting C1)

Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
NaOH (3.0)MeOH/H2O (1:1)60275%Harsh conditions; trace degradation observed via LC-MS.
KOH (2.0)EtOH/H2O (1:1)50480%Moderate yield; requires heating.
LiOH (2.0) THF/H2O (3:1) 25 (RT) 16 98% Optimal. Li+ coordination accelerates hydrolysis at room temp.

Experimental Protocols

Protocol A: STAB-Mediated Reductive Amination

This protocol is a self-validating system designed to ensure complete imine formation prior to reduction.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Imine Formation (Validation Step): Stir the mixture at room temperature for 1 hour.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Ensure the complete disappearance of the aldehyde peak (UV absorbance ~280 nm) and the appearance of the imine mass [M+H]+.

  • Reduction: Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to control mild exothermicity.

  • Reaction Monitoring: Stir the suspension at room temperature for 3–4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, visualizing with Ninhydrin stain for the amine product).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes to destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of DCM/MeOH) to afford the pure benzylic amine.

Protocol B: Mild Saponification of the Methyl Ester

This protocol utilizes Lewis-acid assistance (Li+) to achieve high-yielding hydrolysis under ambient conditions.

  • Preparation: To a 50 mL round-bottom flask, add the intermediate ester (1.0 equiv, 1.0 mmol) and dissolve in a THF/H2O mixture (3:1 v/v, 10 mL total volume).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 equiv, 2.0 mmol) in a single portion. The mixture will initially appear as a biphasic suspension but will homogenize as the reaction progresses.

  • Reaction Monitoring (Validation Step): Stir the reaction vigorously at room temperature (25 °C) for 16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ester will run near the solvent front, while the resulting lithium carboxylate salt will remain at the baseline.

  • Acidification & Isolation: Once complete, concentrate the mixture in vacuo to remove the THF (do not evaporate to total dryness). Cool the remaining aqueous solution to 0 °C in an ice bath.

  • Precipitation: Slowly add 1.0 M HCl dropwise until the pH reaches ~3.0.

    • Causality: The zwitterionic nature of the pyrrolidine-substituted benzoic acid means it will precipitate at its isoelectric point. Over-acidification (pH < 1) will protonate the pyrrolidine ring, rendering the molecule highly water-soluble and ruining the isolated yield.

  • Filtration: Collect the precipitated carboxylic acid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford the product as a solid.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer Source: Journal of Medicinal Chemistry, 2016, 59(13), 6201-6220. URL: [Link]

Optimization of nucleophilic aromatic substitution to form pyrrolidinyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Optimization of SNAr Reactions for the Synthesis of Pyrrolidinyl Benzoates

Introduction & Scope

The pyrrolidinyl benzoate scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structure for local anesthetics, GPCR ligands, and kinase inhibitors. While the synthesis appears straightforward via Nucleophilic Aromatic Substitution (SNAr), process inconsistencies often arise during scale-up. Common pitfalls include ester hydrolysis, incomplete conversion due to solvent effects, and difficult workups associated with high-boiling polar aprotic solvents.

This guide provides a scientifically grounded approach to optimizing the reaction between methyl 4-fluorobenzoate and pyrrolidine . We move beyond "textbook" conditions (DMF/Heat) to explore kinetic drivers, green solvent alternatives, and self-validating protocols.

Mechanistic Foundation

To optimize this reaction, one must understand the rate-determining step (RDS). Unlike SN1 or SN2 reactions, SNAr proceeds through an addition-elimination pathway involving a high-energy anionic intermediate known as the Meisenheimer Complex .

The "Element Effect" (Why F > Cl)

Contrary to SN2 trends (where I > Br > Cl > F due to bond strength), SNAr reactions on activated rings are generally faster with Fluorine .

  • Reasoning: The highly electronegative fluorine atom inductively stabilizes the negative charge on the Meisenheimer intermediate, lowering the activation energy of the first step (

    
    , nucleophilic attack). Since 
    
    
    
    is typically the RDS, fluorobenzoates react significantly faster than chlorobenzoates.
Graphviz Diagram: SNAr Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical intermediate stabilization.

SNAr_Mechanism Substrate Methyl 4-fluorobenzoate (Electrophile) TS Meisenheimer Complex (Stabilized Anionic Intermediate) Substrate->TS k1 (Slow, RDS) Nucleophilic Attack Nucleophile Pyrrolidine (Nucleophile) Nucleophile->TS k1 (Slow, RDS) Nucleophilic Attack Product Methyl 4-(pyrrolidin-1-yl)benzoate (Product) TS->Product k2 (Fast) Elimination LeavingGroup Fluoride Ion (Leaving Group) TS->LeavingGroup

Figure 1: The addition-elimination mechanism. The stability of the red intermediate determines the reaction rate.

Optimization Variables & Data

Traditional SNAr uses DMSO or DMF. While kinetically efficient, these solvents are difficult to remove (high boiling points) and can retain toxic impurities. We evaluated three solvent systems to balance kinetics with processability (Green Chemistry).

Experimental Comparison: Solvent Effects

Conditions: 1.0 eq Methyl 4-fluorobenzoate, 1.2 eq Pyrrolidine, 2.0 eq Base, 60°C, 4 hours.

ParameterSystem A (Classic) System B (Process) System C (Green/Modern)
Solvent DMSO (Dimethyl sulfoxide)Acetonitrile (MeCN)2-MeTHF (2-Methyltetrahydrofuran)
Base K2CO3DIPEA (Hunig's Base)K3PO4 (aq) / Phase Transfer
Conversion >99%85%95%
Impurity Profile Clean, but DMSO difficult to removeCleanClean
Workup Extensive water wash requiredEvaporation or Aq. WashPhase separation (Organic layer)
Green Score Low (Solvent waste)MediumHigh (Renewable, easy recovery)

Key Insight: While DMSO provides the fastest kinetics due to high dielectric constant (


), 2-MeTHF  is the superior choice for scale-up. It is derived from renewable resources, separates easily from water during workup, and avoids the high energy costs of distilling DMSO.

Detailed Protocols

Protocol A: High-Throughput Screening (Vial Scale)

Use this for testing different amine nucleophiles.

  • Preparation: Prepare a 0.5 M stock solution of Methyl 4-fluorobenzoate in Acetonitrile.

  • Dosing: Aliquot 1.0 mL (0.5 mmol substrate) into a 4 mL screw-cap vial.

  • Nucleophile Addition: Add 1.5 equivalents of Pyrrolidine (62 µL).

  • Base: Add 2.0 equivalents of DIPEA (174 µL).

    • Note: Organic bases like DIPEA are preferred in screening to ensure homogeneity.

  • Reaction: Cap and heat to 60°C on a reaction block for 4 hours.

  • Analysis: Dilute 50 µL of reaction mixture into 1 mL MeOH. Analyze via UPLC-MS (Target mass: [M+H]+ = ~206.1).

Protocol B: Optimized Green Synthesis (Scale-Up)

Target: 5.0 g scale. Validated for high purity and easy isolation.

Reagents:

  • Methyl 4-fluorobenzoate: 5.0 g (32.4 mmol)

  • Pyrrolidine: 3.5 g (48.6 mmol, 1.5 eq)

  • Potassium Carbonate (K2CO3): 8.9 g (64.8 mmol, 2.0 eq) - Milled/Powdered

  • Solvent: 2-MeTHF (50 mL, 10 volumes)

Step-by-Step Methodology:

  • Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the Methyl 4-fluorobenzoate and 2-MeTHF.

  • Base Addition: Add the powdered K2CO3.

    • Critical: Use powdered base to maximize surface area, as the base is insoluble in 2-MeTHF.

  • Nucleophile Addition: Add Pyrrolidine dropwise via syringe at room temperature.

  • Heating: Heat the slurry to 75°C (internal temperature). Stir vigorously (800 rpm).

    • Checkpoint: The reaction should turn from colorless to pale yellow/orange.

  • Monitoring: Sample at T=4h. Spot on TLC (20% EtOAc/Hexane). Product Rf ~0.4; SM Rf ~0.7.

  • Workup (Self-Validating Step):

    • Cool to 20°C.

    • Add Water (50 mL). Stir for 10 minutes to dissolve salts.

    • Transfer to a separatory funnel. The product is in the Top Layer (2-MeTHF).

    • Validation: Check pH of the aqueous layer. It should be basic (>10). If neutral, the acid scavenger was insufficient (unlikely with excess K2CO3).

  • Isolation:

    • Wash the organic layer with Brine (20 mL).

    • Dry over MgSO4, filter, and concentrate under vacuum.

    • Crystallization: If oil persists, triturate with cold Hexanes to induce precipitation of the solid benzoate.

Workflow Visualization

The following diagram outlines the logical flow from reagent selection to final isolation, emphasizing the decision nodes.

Optimization_Workflow Start Start: Reagent Selection SolventChoice Solvent Selection (2-MeTHF vs DMSO) Start->SolventChoice Setup Reaction Setup (Powdered K2CO3, 75°C) SolventChoice->Setup Green Route (Recommended) Monitor Monitor (LCMS/TLC) Is SM < 2%? Setup->Monitor Workup Phase Separation (Wash with H2O) Monitor->Workup Yes Troubleshoot Increase Temp or Add Catalyst (TBAI) Monitor->Troubleshoot No Purification Concentration & Trituration Workup->Purification Troubleshoot->Monitor

Figure 2: Operational workflow for the synthesis and isolation of pyrrolidinyl benzoates.

Troubleshooting & Critical Control Points

  • Issue: Ester Hydrolysis (Formation of Benzoic Acid)

    • Cause: Presence of water in the solvent combined with high temperature and hydroxide generation.

    • Solution: Ensure K2CO3 is anhydrous.[1][2] Do not use NaOH or KOH. If using 2-MeTHF, ensure it is peroxide-free and dry.

  • Issue: Slow Reaction Rate

    • Cause: Poor solubility of the inorganic base or low temperature.

    • Solution: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium iodide (TBAI) at 5 mol%. This shuttles the carbonate into the organic phase.

  • Issue: Color Formation

    • Cause: Oxidation of pyrrolidine or trace impurities.

    • Solution: Degas solvents with Nitrogen prior to heating.

References

  • Mechanism of SNAr Reactions

    • Nucleophilic Aromatic Substitution: An Upd
    • Source: Wikipedia / General Organic Chemistry Texts.
  • Green Solvent Selection (2-MeTHF)

    • Greener Solvent Altern
    • Source: Sigma-Aldrich (Merck).
  • Solvent Effects on Pyrrolidine Nucleophilicity

    • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile.[3][4]

    • Source: Royal Society of Chemistry (RSC) / NIH.
  • General SNAr Protocols & Leaving Group Effects

    • Overcoming Poor Reactivity in Nucleophilic Arom
    • Source: BenchChem Technical Support.[1]

    • (Note: Search for "SNAr Optimization" within the portal).

Sources

Functionalization of the aldehyde group in Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Functionalization of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Introduction & Molecule Analysis

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) is a versatile intermediate characterized by a "push-pull" electronic system. It features a strong electron-donating group (pyrrolidine) and two electron-withdrawing groups (ester and aldehyde) on a benzene core.

This specific substitution pattern dictates its chemical behavior:

  • Electronic Deactivation: The pyrrolidine ring at C-2 exerts a strong positive mesomeric effect (+M), significantly increasing electron density at the para position (C-5). Consequently, the C-5 aldehyde is less electrophilic than that of unsubstituted benzaldehyde.

  • Fluorescence Potential: The donor-acceptor architecture (Amino-Donor / Carbonyl-Acceptor) makes this scaffold a prime candidate for Intramolecular Charge Transfer (ICT) fluorescent probes.

  • Selectivity: While the C-1 methyl ester is reactive, the C-5 aldehyde is the kinetic product for soft nucleophiles, allowing for chemoselective functionalization without protecting the ester.

Reactivity Landscape

ReactivityMap Molecule Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Aldehyde C-5 Formyl Group (Primary Target) Molecule->Aldehyde High Reactivity (Reductive Amination, Olefination) Ester C-1 Methyl Ester (Secondary Electrophile) Molecule->Ester Low Reactivity (Requires Hydrolysis/Transesterification) Pyrrolidine C-2 Pyrrolidine (Electron Donor) Pyrrolidine->Aldehyde Deactivates via +M Effect (Resonance)

Figure 1: Reactivity profile highlighting the electronic interplay between the pyrrolidine donor and the aldehyde acceptor.

Application I: Reductive Amination (Library Synthesis)

Objective: Installation of diverse amine side chains for SAR (Structure-Activity Relationship) studies. Challenge: The electron-rich nature of the aldehyde reduces the rate of imine formation. Solution: Use of Sodium Triacetoxyborohydride (STAB) with Acetic Acid catalysis to drive equilibrium.

Protocol A: Standard Reductive Amination

Reagents:

  • Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.43 mmol) in DCE (4 mL). Add the amine (0.52 mmol) and acetic acid (25 µL).

    • Note: For sterically hindered amines, add 3Å molecular sieves and stir for 2 hours before adding the reductant to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (136 mg, 0.64 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass = M + Amine - 16).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Data Summary: Amine Scope

Amine Type Conditions Yield (%) Notes
Primary Alkyl (e.g., Benzylamine) STAB, AcOH, RT, 4h 85-92% Rapid conversion.
Secondary Cyclic (e.g., Morpholine) STAB, AcOH, RT, 12h 78-85% Slower imine formation.

| Anilines (Weak Nucleophiles) | NaCNBH₃, MeOH, pH 5 | 60-70% | Requires stronger acid catalysis. |

Application II: Wittig Olefination (Conjugation Extension)

Objective: Synthesis of styryl derivatives for fluorescent dyes or Michael acceptors. Mechanism: The reaction utilizes a stabilized phosphorus ylide.[1] Due to the aldehyde's lower electrophilicity, stabilized ylides yield almost exclusively the (E)-isomer.

Protocol B: (E)-Selective Olefination

Reagents:

  • Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 equiv)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (100 mg, 0.43 mmol) in anhydrous Toluene (5 mL).

  • Addition: Add the Wittig reagent (180 mg, 0.52 mmol) in one portion.

  • Reflux: Heat the reaction to 90°C (reflux) for 12 hours.

    • Expert Insight: While DCM/RT works for simple benzaldehydes, the electron-donating pyrrolidine necessitates thermal energy to overcome the activation barrier with stabilized ylides.

  • Workup: Cool to RT. Concentrate the solvent directly.

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant by silica gel chromatography.

Application III: Knoevenagel Condensation (Dye Synthesis)

Objective: Synthesis of "Push-Pull" fluorophores (e.g., Coumarin precursors or Malononitrile adducts).

Protocol C: Condensation with Malononitrile

  • Mix: Aldehyde (1.0 equiv) + Malononitrile (1.1 equiv) in Ethanol.

  • Catalyst: Add Piperidine (0.1 equiv) or catalytic L-Proline.

  • Reaction: Stir at RT for 2 hours. The product often precipitates as a brightly colored (yellow/orange) solid due to the formation of the ICT system.

  • Isolation: Filter the solid and wash with cold ethanol.

Troubleshooting & Optimization

The primary failure mode with this scaffold is incomplete conversion due to the deactivated aldehyde.

Workflow Logic for Optimization:

Optimization Start Reaction Incomplete? Check1 Is Imine Forming? Start->Check1 Action1 Add Ti(OiPr)4 or Molecular Sieves Check1->Action1 No (SM remains) Check2 Is Reduction Failing? Check1->Check2 Yes (Imine peak visible) Action2 Switch to NaBH4 in MeOH (Stronger Reductant) Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting reductive amination yields.

Key Adjustments:

  • Lewis Acids: If the amine is weak, add Titanium(IV) isopropoxide (1.5 equiv) during the imine formation step. This acts as both a Lewis acid and a water scavenger.

  • Temperature: Do not exceed 60°C with strong bases, as the C-1 ester may hydrolyze or undergo transesterification with alcoholic solvents.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, vol. 89, no. 4, 1989, pp. 863-927. Link

  • BenchChem Technical Repository. "Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate: Structure and Reactivity Profile." BenchChem Compound Database, 2024. Link

  • Sigma-Aldrich. "Application Note: Reductive Amination Guidelines." MilliporeSigma Technical Library. Link

Sources

Application Note: Scalable Synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate , a critical intermediate often utilized in the development of PARP inhibitors and other bioactive heterocycles. While various routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-fluoro-5-formylbenzoate. This pathway is selected for its operational simplicity, absence of transition metal catalysts (unlike Buchwald-Hartwig amination), and high atom economy, making it ideal for kilogram-scale production.

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary methodologies were evaluated for scale-up suitability:

FeatureRoute A: SNAr (Recommended) Route B: Buchwald-Hartwig Amination
Starting Material Methyl 2-fluoro-5-formylbenzoateMethyl 2-bromo-5-formylbenzoate
Reagents Pyrrolidine, K₂CO₃ (or excess amine)Pyrrolidine, Pd(OAc)₂, Ligand (BINAP/XPhos), Base
Cost Driver Cost of Fluoro-precursorCost of Pd catalyst & Ligand
Purification Crystallization (High potential)Column/Scavengers (Pd removal required)
Scalability High (Standard reactor types)Medium (O₂ sensitivity, residual metal limits)
Mechanistic Rationale

The SNAr route is favored because the benzene ring is highly activated for nucleophilic attack at the C2 position.

  • Inductive Effect: The fluorine atom at C2 is highly electronegative, creating a strong dipole that makes the C2 carbon electrophilic.

  • Resonance Activation: The formyl group (-CHO) at C5 and the ester group (-COOMe) at C1 are both electron-withdrawing groups (EWG). They stabilize the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for the substitution.

ReactionScheme SM Methyl 2-fluoro- 5-formylbenzoate (Electrophile) Complex Meisenheimer Complex (Stabilized by EWGs) SM->Complex + Pyrrolidine K2CO3, MeCN, 80°C Reagent Pyrrolidine (Nucleophile) Reagent->Complex Product Methyl 5-formyl- 2-(pyrrolidin-1-yl)benzoate (Target) Complex->Product - F⁻ Byproduct HF / Salt Complex->Byproduct

Figure 1: Reaction pathway via SNAr mechanism showing the intermediate stabilization.

Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input Expected Yield: 85-92% Purity Target: >98% (HPLC)

Materials
  • Methyl 2-fluoro-5-formylbenzoate (SM): 100.0 g (0.549 mol)

  • Pyrrolidine: 46.9 g (0.659 mol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃): 91.0 g (0.659 mol, 1.2 eq) - Milled/Powdered grade preferred for kinetics.

  • Acetonitrile (MeCN): 500 mL (5 vol) - Solvent of choice for easy removal and workup.

  • Water (Process): 1000 mL

  • Ethyl Acetate (EtOAc) / Heptane: For crystallization.[1]

Process Procedure
Step 1: Reaction Initiation
  • Charge a 2 L jacketed glass reactor with Methyl 2-fluoro-5-formylbenzoate (100 g) and Acetonitrile (500 mL).

  • Start agitation (250 RPM) and ensure full dissolution.

  • Add Potassium Carbonate (91 g) in a single portion. Note: The slurry may be thick; ensure good mixing.

  • Critical Control Point (Exotherm): Slowly add Pyrrolidine (46.9 g) via addition funnel over 30 minutes. Maintain internal temperature < 30°C. Pyrrolidine addition is exothermic.

Step 2: Reaction Phase
  • Heat the reaction mixture to 80°C (Internal) .

  • Hold at 80°C for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC. Target < 1.0% remaining SM.

    • TLC Eluent: 30% EtOAc in Hexanes. Product Rf ~0.4, SM Rf ~0.6.

Step 3: Quench and Isolation
  • Cool the reaction mass to 20-25°C .

  • Filter the solids (K₂CO₃/KF salts) through a pad of Celite or a sintered glass filter. Wash the cake with fresh MeCN (100 mL). Removal of salts before aqueous workup prevents emulsion formation.

  • Concentrate the filtrate under vacuum (Rotavap) to approximately 150 mL (1.5 vol).

  • Add Ethyl Acetate (400 mL) to the residue.

  • Wash the organic layer with Water (2 x 300 mL) to remove residual pyrrolidine and polar impurities.

  • Wash with Brine (200 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate to a crude yellow/orange solid.

Step 4: Purification (Recrystallization)

Note: While column chromatography works, crystallization is required for >100g scales.

  • Dissolve the crude solid in Ethyl Acetate (200 mL, 2 vol) at reflux (77°C).

  • Slowly add Heptane (approx. 400-600 mL) until the solution turns slightly turbid.

  • Allow the solution to cool slowly to Room Temperature (20°C) over 2 hours with gentle stirring.

  • Cool further to 0-5°C for 1 hour to maximize yield.

  • Filter the bright yellow crystals.

  • Wash the cake with cold 1:3 EtOAc/Heptane (100 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Crystallization R1 Charge Reactor: SM + MeCN + K2CO3 R2 Dosing: Pyrrolidine (Controlled Rate) R1->R2 R3 Heat to 80°C (4-6 Hours) R2->R3 W1 Filtration (Remove Salts) R3->W1 IPC Pass W2 Solvent Swap to EtOAc W1->W2 W3 Aqueous Wash (Remove excess amine) W2->W3 P1 Dissolve in Hot EtOAc W3->P1 Concentrate P2 Add Anti-solvent (Heptane) P1->P2 P3 Cool & Filter P2->P3 Final Pure Product (>98% HPLC) P3->Final

Figure 2: End-to-end process workflow for the synthesis and purification.

Analytical Data & Quality Control

Specification Table
TestMethodAcceptance Criteria
Appearance VisualYellow to orange crystalline solid
Purity HPLC (UV 254 nm)≥ 98.0% area
Identity 1H-NMRConforms to structure
Melting Point DSC / Capillary96 – 98°C
Residual Solvent GC-HSMeCN < 410 ppm, EtOAc < 5000 ppm
1H-NMR Interpretation (Predicted in CDCl₃)
  • Aldehyde (-CHO): Singlet, ~9.8 ppm (1H).

  • Aromatic Protons:

    • H-6 (Ortho to ester): Doublet, ~8.2 ppm.

    • H-4 (Ortho to aldehyde): Doublet of doublets, ~7.8 ppm.

    • H-3 (Ortho to pyrrolidine): Doublet, ~6.8 ppm (Shielded by amine).

  • Ester (-OCH₃): Singlet, ~3.8 ppm (3H).

  • Pyrrolidine Ring:

    • N-CH₂ (Alpha): Multiplet, ~3.3-3.5 ppm (4H).

    • C-CH₂ (Beta): Multiplet, ~1.9-2.0 ppm (4H).

Safety & Handling (HSE)

  • Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood. Use chemically resistant gloves (Nitrile/Neoprene).

  • Methyl 2-fluoro-5-formylbenzoate: Irritant. Avoid dust generation during charging.

  • Thermal Hazards: The SNAr reaction is exothermic. On scales >1 kg, perform a DSC analysis of the reaction mixture to determine the Time to Maximum Rate (TMR) and adiabatic temperature rise.

  • Waste Disposal: The aqueous waste stream will contain fluoride salts (KF) and residual pyrrolidine. Segregate as basic aqueous waste.

References

  • National Institutes of Health (NIH) PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate Compound Summary. Retrieved from [Link] (Cited for starting material properties and safety data).

  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link] (Cited for solvent selection principles in ester purification).

Sources

Technical Application Note: Solvent Engineering for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecule Profile[1]

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) is a high-value, bifunctional scaffold used primarily in the synthesis of polypharmacological agents, including PARP inhibitors and pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). Its structure features three distinct reactive centers:

  • C5-Formyl Group (Aldehyde): A electrophilic handle for reductive amination, Wittig olefination, or Knoevenagel condensation.[1]

  • C1-Methyl Ester: A masked carboxylic acid suitable for hydrolysis or amidation.

  • C2-Pyrrolidine: An electron-donating tertiary amine that activates the aromatic ring but introduces susceptibility to N-oxidation.

This guide provides an evidence-based approach to solvent selection, minimizing common pitfalls such as transesterification, acetal formation, and oxidative degradation.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Appearance: Solid (Melting Point: 96–98 °C) [1].[2][3]

  • Solubility: Lipophilic. Soluble in DCM, DCE, THF, Ethyl Acetate, DMSO.[1] Poorly soluble in water.[1][4][5][6]

  • Stability: Sensitive to air (aldehyde oxidation) and moisture (ester hydrolysis).[1]

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the specific transformation intended.[1] The table below summarizes compatibility based on the functional group being targeted.

Table 1: Solvent Compatibility Matrix[1]
Reaction TypeRecommended SolventsSolvents to AvoidMechanistic Rationale
Reductive Amination (Aldehyde target)DCE (1,2-Dichloroethane) , DCM, THFMethanol/Ethanol (unless necessary), AcetoneDCE promotes imine formation and is compatible with reducing agents like STAB.[1] Alcohols can form hemiacetals, slowing imine formation.[1]
Wittig / Horner-Wadsworth-Emmons THF (dry) , Toluene, DMSOAlcohols, Water, Wet SolventsStrictly anhydrous conditions required to maintain ylide stability.[1]
Ester Hydrolysis (Saponification)THF/Water (1:1) , Dioxane/WaterMethanol (risk of transesterification if not careful), Anhydrous non-polar solventsWater is a reagent.[1] THF ensures solubility of the organic starting material while mixing with the aqueous base.[1]
Storage / Stock Solutions DMSO-d6 (NMR), AcetonitrileChloroform (acidic traces), Ethers (peroxides)Chloroform often contains HCl traces which can protonate the pyrrolidine or catalyze acetal formation.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination of the C5-Formyl Group

Targeting the aldehyde while preserving the ester.

Context: This reaction is the most common utilization of this scaffold, often used to attach solubilizing tails or pharmacophores.[1]

Materials:

  • Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (1.0 eq)

  • Amine Partner: Primary or Secondary amine (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.[1]

Step-by-Step Methodology:

  • Solvation: In a flame-dried round-bottom flask under Nitrogen, dissolve the substrate (1.0 eq) in anhydrous DCE (0.1 M concentration).

    • Why DCE? Unlike Methanol, DCE does not compete with the amine for the aldehyde (no hemiacetal formation), leading to faster kinetics.[1]

  • Imine Formation: Add the amine partner (1.1 eq) and Acetic Acid (1.0 eq).[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You should see the disappearance of the aldehyde peak and formation of the imine intermediate.[1]

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.[1]
      
  • Quench & Workup: Once conversion is complete (typically 2–4 hours), quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Controlled Hydrolysis of the Methyl Ester

Targeting the ester to generate the free acid without degrading the aldehyde.[1]

Context: Essential for fragment-based drug design where the carboxylic acid is needed for amide coupling.

Materials:

  • Substrate: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (2.0 eq)

  • Solvent System: THF : Water (3:1 v/v) [1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF. The solution should be clear yellow.[1]

  • Activation: Dissolve LiOH in the calculated volume of water and add it dropwise to the THF solution at 0 °C.

    • Why LiOH? LiOH is milder than NaOH/KOH and less likely to cause Cannizzaro disproportionation of the aldehyde.[1]

  • Reaction: Allow to warm to RT and stir.

    • Warning: Do not heat.[1] Heating may cause the aldehyde to undergo aldol condensation or degradation.[1]

  • Workup (Critical):

    • Carefully acidify to pH ~4–5 using 1M HCl.[1] Do not go below pH 3, as the pyrrolidine nitrogen will protonate, making the molecule extremely water-soluble and difficult to extract.[1]

    • Extract immediately with Ethyl Acetate. The aldehyde is unstable in acidic aqueous media for prolonged periods.[1]

Part 4: Visualization & Logic[1]

Diagram 1: Solvent Selection Decision Tree

This diagram illustrates the logical flow for selecting the correct solvent system based on the intended chemical transformation.

SolventSelection Start Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate ReactionType Select Reaction Type Start->ReactionType RedAm Reductive Amination (Target: Aldehyde) ReactionType->RedAm Hydrolysis Ester Hydrolysis (Target: Ester) ReactionType->Hydrolysis Wittig Wittig/HWE (Target: Aldehyde) ReactionType->Wittig Solvent_RedAm Best: DCE or DCM Avoid: MeOH (Hemiacetal risk) RedAm->Solvent_RedAm Imine stability Solvent_Hydro Best: THF/Water (3:1) Avoid: MeOH (Transesterification) Hydrolysis->Solvent_Hydro Solubility & Selectivity Solvent_Wittig Best: Anhydrous THF Avoid: Protic solvents Wittig->Solvent_Wittig Ylide stability

Caption: Decision tree for solvent selection based on reaction specificity, highlighting critical "Avoid" scenarios to prevent side reactions.[1]

Diagram 2: Degradation Pathways & Prevention

Understanding how the solvent environment influences degradation is vital for storage and handling.[1]

Degradation Compound Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Path_Ox Oxidation (Air/Light) Compound->Path_Ox O2 exposure Path_Hyd Hydrolysis (Acid/Base) Compound->Path_Hyd H2O exposure Prod_Ox N-Oxide or Benzoic Acid deriv. Path_Ox->Prod_Ox Prod_Hyd Carboxylic Acid (Saponification) Path_Hyd->Prod_Hyd Prevention_Ox Store under N2/Ar Solvent: Degassed DMSO/DCM Prod_Ox->Prevention_Ox Prevent via Prevention_Hyd Keep Dry Solvent: Anhydrous THF/DCE Prod_Hyd->Prevention_Hyd Prevent via

Caption: Mechanistic degradation pathways (Oxidation and Hydrolysis) and the solvent engineering controls required to mitigate them.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis for DCE usage).

  • Kamal, A., et al. (2004).[1] "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines". Bioorganic & Medicinal Chemistry Letters. (Context for PBD synthesis using similar scaffolds).

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 5-Formyl Pyrrolidinyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the reduction of 5-formyl pyrrolidinyl benzoate derivatives. It addresses the specific chemoselective challenge of reducing a reactive aldehyde (formyl group) to a hydroxymethyl group while preserving the benzoate ester and the stereochemical integrity of the pyrrolidine ring.

Executive Summary

The hydrogenation of 5-formyl pyrrolidinyl benzoate derivatives presents a classic chemoselectivity challenge: reducing a labile formyl group (-CHO) to a primary alcohol (-CH


OH) without affecting the benzoate ester or reducing the aromatic ring. Furthermore, 5-substituted pyrrolidines (often derived from proline) are susceptible to 

-epimerization
under basic conditions or high temperatures.

This guide details two validated protocols:

  • Heterogeneous Catalytic Hydrogenation (Pt/C or Ru/C): For scalable, batch-mode synthesis with high chemoselectivity.[1]

  • Homogeneous Transfer Hydrogenation (Ru-TsDPEN): For substrates sensitive to high pressure or requiring strict stereocontrol.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule contains three distinct zones of reactivity:

  • Zone A (Formyl Group): The primary target.[1] Thermodynamically unstable relative to the alcohol; kinetically fast to reduce.

  • Zone B (Benzoate Ester): Must be preserved.[1] Susceptible to hydrogenolysis (cleavage of C-O bond) with Pd catalysts or hydrogenation of the phenyl ring with Rh/Pt catalysts under forcing conditions.

  • Zone C (Pyrrolidine Core): Stereocenter at C5 (alpha to the aldehyde) is prone to racemization via enolization if the pH is not neutral.[1]

Catalyst Selection Logic
  • Palladium (Pd/C): Risk.[1][2] While effective for aldehydes, Pd is the gold standard for hydrogenolysis.[1] It risks cleaving the benzoate ester (if benzylic character exists) or dehalogenating the ring if substituted.[1]

  • Platinum (Pt/C or PtO

    
    ): Preferred. Excellent activity for aldehyde 
    
    
    
    alcohol reduction. Lower tendency for hydrogenolysis than Pd.
  • Ruthenium (Ru/C): Optimal for Selectivity.[1] Ru is highly specific for carbonyl reduction at lower pressures and rarely touches aromatic rings or esters under mild conditions.

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Batch)

Best for: Routine synthesis, scale-up, and robust substrates.[1]

Materials:

  • Substrate: 5-formyl pyrrolidinyl benzoate derivative (1.0 equiv).

  • Catalyst: 5% Pt/C (sulfided) OR 5% Ru/C (approx. 2-5 mol% metal loading).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or EtOAc (Ethyl Acetate).[1]

    • Note: Avoid Methanol if acetal formation is observed.

  • Hydrogen Source: H

    
     gas (balloon or moderate pressure vessel).[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in THF (0.1 M concentration). Ensure the solvent is degassed to remove dissolved oxygen.

  • Catalyst Addition: Under an argon blanket, carefully add the catalyst (10 wt% relative to substrate mass).[1]

    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a small amount of water or toluene first if non-sulfided.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.[1]

    • Pressurize to 3 bar (45 psi) .

    • Stir vigorously at 20–25°C .

    • Critical Control: Monitor reaction by TLC/HPLC every 30 minutes. The reaction is typically fast (1–4 hours).[1]

  • Work-up:

    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with THF.[3]

    • Concentrate the filtrate under reduced pressure (< 40°C) to yield the crude hydroxymethyl derivative.[1]

Protocol B: Homogeneous Transfer Hydrogenation

Best for: Stereochemically labile substrates or when H


 gas is unavailable.[1]

Materials:

  • Catalyst: [Ru(p-cymene)(TsDPEN)] (Noyori-type catalyst).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Mix: Dissolve substrate (1.0 equiv) and Catalyst (1 mol%) in DCM.

  • Initiate: Add the HCOOH/Et

    
    N mixture (2.0 equiv) dropwise at 0°C.
    
  • React: Allow to warm to room temperature. Stir for 4–12 hours.

    • Mechanism:[1][4][5] This proceeds via a metal-hydride intermediate, avoiding the harsh surface conditions of heterogeneous catalysis, preserving the benzoate ester perfectly.[1]

  • Quench: Add water, extract with DCM, and wash with saturated NaHCO

    
     to remove excess acid.
    

Data Presentation & Process Optimization

Table 1: Solvent and Catalyst Screening Matrix

EntryCatalystSolventPressureTime (h)Conversion (%)Selectivity (Alc:Ester)Notes
110% Pd/CMeOH1 bar2>9985:15Significant acetal byproduct formed.
210% Pd/CTHF1 bar49590:10Minor hydrogenolysis of ester observed.
35% Pt/C THF 3 bar 3 >99 99:1 Recommended Condition.
45% Ru/CEtOAc5 bar692>99:1Excellent selectivity, slower rate.[1]
5Raney NiEtOH1 bar1>9980:20Epimerization at C5 detected.

Visualization: Decision Tree & Workflow

The following diagram outlines the logical decision process for selecting the correct protocol based on substrate stability.

Hydrogenation_Protocol Start Start: 5-Formyl Pyrrolidinyl Benzoate Check_Stereo Is C5 Stereocenter Labile? Start->Check_Stereo Check_Scale Scale of Reaction? Check_Stereo->Check_Scale No (Stable) Protocol_B Protocol B: Transfer Hydrogenation Ru(TsDPEN), HCOOH Check_Stereo->Protocol_B Yes (Risk of Epimerization) Protocol_A Protocol A: Heterogeneous (Pt/C) Solvent: THF, 3 bar H2 Check_Scale->Protocol_A > 1 gram (Batch) Check_Scale->Protocol_B < 100 mg (Lab Scale) Analysis Analyze: HPLC/NMR Check for Benzoate Loss Protocol_A->Analysis Protocol_B->Analysis

Caption: Decision matrix for selecting between heterogeneous (Pt/C) and homogeneous (Ru) hydrogenation based on stereochemical stability and scale.

Analytical Validation

To ensure protocol integrity, the following analytical markers must be verified:

  • 
    H NMR (CDCl
    
    
    
    ):
    • Disappearance: Aldehyde proton singlet at

      
       9.5–10.0 ppm.
      
    • Appearance: Hydroxymethyl doublet/multiplet at

      
       3.5–3.8 ppm.
      
    • Retention: Benzoate aromatic protons (7.4–8.0 ppm) and Pyrrolidine ring protons.[1]

  • Chiral HPLC:

    • Use a Chiralpak AD-H or OD-H column to verify the enantiomeric excess (ee%) has not decreased compared to the starting material.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link[1]

  • Ohkuma, T., et al. (1995).[1] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope."[1] Journal of the American Chemical Society. Link[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pt vs Pd selectivity).

  • Watson, A. J. A., & Williams, J. M. J. (2010).[1] "The mechanism of the ruthenium-catalysed racemisation of alcohols." Dalton Transactions. (Relevant for understanding epimerization risks). Link

  • Armarego, W. L. F. (2003).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Solvent purification protocols for THF).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate?

The most prevalent and reliable method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted benzene ring, such as methyl 2-halo-5-formylbenzoate (where halo = F, Cl), with pyrrolidine. The reaction is often facilitated by a base in a polar aprotic solvent.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've completed the reaction, but TLC analysis shows a significant amount of starting material remaining, and after workup, the yield of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is disappointingly low.

1. Inadequate Reaction Temperature:

  • Explanation: The SNAr reaction has an activation energy barrier that must be overcome. Insufficient temperature will result in a sluggish or stalled reaction.

  • Recommendation: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC at each new temperature. Be cautious of excessively high temperatures which could lead to side product formation.

2. Ineffective Base:

  • Explanation: A base is crucial to neutralize the hydrohalic acid (e.g., HCl, HF) byproduct of the reaction. If the acid is not neutralized, it will protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.

  • Recommendation: Ensure you are using at least one equivalent of a suitable base. If you are using a mild base like K2CO3 and the reaction is still slow, consider switching to a stronger base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or NaH.

3. Solvent Polarity and Aprotic Nature:

  • Explanation: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They can solvate the cation of the base while leaving the anion (the active base) more reactive. Protic solvents (e.g., alcohols) will solvate the nucleophile (pyrrolidine), reducing its reactivity.

  • Recommendation: If you are not already, switch to a high-purity, anhydrous polar aprotic solvent. Ensure the solvent is dry, as water can interfere with the reaction.

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Optimization cluster_workup Workup & Analysis start Combine Methyl 2-halo-5-formylbenzoate, pyrrolidine, and base in a dry flask add_solvent Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) start->add_solvent heat Heat to initial temperature (e.g., 80 °C) add_solvent->heat tlc Monitor by TLC every hour no_change No change in starting material spot? tlc->no_change increase_temp Increase temperature by 10 °C no_change->increase_temp Yes check_base Consider a stronger base (e.g., DBU) no_change->check_base If temp increase is ineffective completion Reaction complete (TLC) no_change->completion No increase_temp->tlc quench Quench with water and extract with an organic solvent completion->quench analyze Analyze crude product by NMR and calculate yield quench->analyze

Caption: Workflow for optimizing reaction conditions for low yield.

Issue 2: Presence of a Significant Impurity

After purification, your NMR spectrum shows your desired product along with a significant, unidentified impurity.

1. Di-substitution Product:

  • Explanation: If your starting material has other leaving groups, or if the reaction conditions are too harsh, pyrrolidine can react at multiple sites. However, with the specified starting material, this is less likely. A more probable side reaction is the formation of a bis-pyrrolidinyl species if an alternative starting material with two leaving groups is used.

  • Recommendation: Carefully review the structure of your starting material. Ensure it has only one suitable leaving group for the SNAr reaction.

2. Aldehyde-Related Side Reactions:

  • Explanation: The formyl group (-CHO) is susceptible to side reactions, especially under basic conditions at elevated temperatures. A possible side reaction is the Cannizzaro reaction if a very strong base is used and the reaction is heated for an extended period. This would result in a disproportionation of the aldehyde to a carboxylic acid and an alcohol.

  • Recommendation: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Minimize the reaction time once the starting material is consumed.

3. Incomplete Workup:

  • Explanation: The crude product may contain unreacted starting materials, base, or solvent residues.

  • Recommendation: Ensure a thorough aqueous workup. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any residual base and basic impurities. A brine wash will help to remove any remaining water.

Technique When to Use Key Considerations
Column Chromatography The primary method for purifying the crude product.Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The product is moderately polar and should separate well from non-polar impurities and more polar baseline impurities.
Recrystallization If the product is a solid and you have a suitable solvent system.This can be an effective final polishing step after column chromatography to obtain a highly pure product.

Data Summary

Parameter Recommended Value Rationale
Starting Material Methyl 2-fluoro-5-formylbenzoateThe C-F bond is highly polarized, making the aromatic ring very susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions.
Nucleophile Pyrrolidine (1.1 - 1.5 equivalents)A slight excess of the nucleophile ensures the complete consumption of the starting material.
Base K2CO3 (2-3 equivalents)A mild, inexpensive base that is effective in neutralizing the HF byproduct.
Solvent Anhydrous DMSO or DMFHigh boiling point polar aprotic solvents that facilitate the SNAr reaction.
Temperature 80 - 120 °CThis temperature range typically provides a good balance between reaction rate and minimizing side product formation.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of completion.

Detailed Experimental Protocol

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-fluoro-5-formylbenzoate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine starting material, K2CO3 in DMSO B 2. Add pyrrolidine A->B C 3. Heat to 100 °C B->C D 4. Cool and quench with H2O E 5. Extract with Ethyl Acetate D->E F 6. Wash with brine E->F G 7. Dry over Na2SO4 F->G H 8. Concentrate G->H I 9. Column Chromatography H->I

Caption: Step-by-step experimental workflow.

References

  • "Nucleophilic Aromatic Substitution," Organic Chemistry (9th Edition), Paula Yurkanis Bruice, Pearson, 2016. [Link]

Preventing aldehyde oxidation in Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aldehyde Oxidation & Storage Stability Guide
Executive Summary

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 124005-05-6) is a highly reactive intermediate used in medicinal chemistry.[1] Its structural core features a "push-pull" electronic system: a strong electron-donating pyrrolidine ring para to an electron-withdrawing formyl (aldehyde) group.[1] While this conjugation makes it a versatile synthetic building block, it renders the aldehyde proton exceptionally susceptible to radical autoxidation , converting the compound into its corresponding carboxylic acid (Methyl 2-(pyrrolidin-1-yl)terephthalate mono-ester) upon exposure to air.[1]

This guide provides a self-validating workflow to prevent, detect, and reverse this degradation.

Module 1: The Diagnosis (Troubleshooting Q&A)

Q1: My bright yellow solid has turned brown/gummy. Is it still usable? Status: Critical Degradation

  • Cause: The color shift from bright yellow (or off-white depending on purity) to brown usually indicates the formation of N-oxides or polymerization products, often triggered by the initial oxidation of the aldehyde. The "gum" texture suggests the presence of the carboxylic acid derivative, which disrupts the crystal lattice of the ester.

  • Action: Do not use without purification. The acidic byproduct can catalyze further decomposition or interfere with base-sensitive reactions (e.g., Knoevenagel condensations).[1]

Q2: LCMS shows a new peak with M+16.[1] What is this? Status: Oxidation Confirmed

  • Identification: The M+16 peak corresponds to the addition of one oxygen atom.

    • Scenario A (Major): Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH).[1] Note: In ESI-, this may ionize differently than the parent.

    • Scenario B (Minor): N-oxidation of the pyrrolidine ring.[1]

  • Differentiation: Check the retention time. The carboxylic acid is significantly more polar and will elute earlier on a reverse-phase (C18) column compared to the parent aldehyde.

Q3: How do I confirm oxidation using NMR? Status: Verification Step

  • Target Signal: Look at the aldehyde proton region (9.5 – 10.5 ppm ).[1]

  • Healthy Sample: A sharp singlet integrating to 1H.

  • Oxidized Sample:

    • Disappearance or reduction of the aldehyde singlet.[1]

    • Appearance of a broad singlet (often >11 ppm) corresponding to the carboxylic acid -OH (if solvent is non-exchangeable like CDCl3).[1]

    • Shift in Aromatics: The protons ortho to the carbonyl (positions 4 and 6) will shift upfield slightly as the electron-withdrawing formyl group converts to the different electronic environment of the acid.

Module 2: The Mechanism of Failure

Understanding why this compound degrades is the key to preventing it. The pyrrolidine nitrogen donates electron density into the benzene ring (Resonance Effect +R), which stabilizes the radical intermediate formed after hydrogen abstraction, accelerating the autoxidation chain reaction.

Autoxidation Start Intact Aldehyde (R-CHO) Initiation Initiation: H Abstraction by Light/Metal (Forms Acyl Radical R-C=O•) Start->Initiation UV / Trace Fe³⁺ Prop1 Propagation 1: Rxn with O2 (Forms Peroxy Radical R-C(O)OO•) Initiation->Prop1 + ³O₂ (Air) Prop2 Propagation 2: Abstacts H from new Aldehyde (Forms Peracid R-C(O)OOH) Prop1->Prop2 + R-CHO Prop2->Initiation Regenerates R-C=O• Degradation Degradation: Peracid oxidizes another Aldehyde (2x Carboxylic Acid) Prop2->Degradation Disproportionation

Figure 1: Radical autoxidation pathway.[1][2] Note that one radical initiation event can destroy thousands of molecules via the propagation loop.

Module 3: Storage & Handling Protocol

To maintain purity >98% over 6+ months, you must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat .

The "Zero-Oxidation" Workflow
ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Container Clear glass vial with plastic cap.[1]Amber glass vial with Teflon-lined screw cap or crimp seal.[1]
Atmosphere Ambient air (headspace).[1]Argon or Nitrogen backfill .[1][3][4] Argon is preferred (heavier than air).[1]
Temperature Room Temperature (25°C).-20°C (Freezer) . Low temp slows radical propagation kinetics.[1]
Solvent Stored in solution (e.g., DCM/MeOH).Store as dry solid . Solutions contain dissolved O₂ and peroxides.[1]
Tools Metal spatula.[1]Glass or Ceramic spatula . Trace iron from metal tools catalyzes initiation.[1]
Step-by-Step Storage Procedure
  • Purge: Upon receipt or after synthesis, immediately place the vial under a gentle stream of Argon for 30 seconds to displace headspace air.

  • Seal: Tightly cap the vial. If storing for >1 month, wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Shield: Place the vial inside a secondary opaque container (e.g., an aluminum foil bag or a black box) to eliminate UV exposure.[1]

  • Freeze: Store at -20°C.

  • Thawing: CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis of the methyl ester.

Module 4: Recovery & Purification

If your compound has oxidized (contains <10% acid), use this chemical rescue method based on the solubility difference between the aldehyde (neutral/basic) and the acid byproduct.

Protocol: Bisulfite Adduct Purification

This method selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities behind, then releases it.

  • Dissolution: Dissolve the crude material in minimal Ethyl Acetate (EtOAc).

  • Adduct Formation: Shake the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] The aldehyde forms a water-soluble bisulfite adduct.[1]

  • Separation:

    • Aqueous Layer: Contains your target aldehyde (as adduct).[1] Keep this.

    • Organic Layer: Contains impurities and over-oxidation products.[1] Discard.

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly basify with saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH to pH ~9-10.[1] This collapses the adduct.

    • Note: Do not use strong acid/heat, as it may hydrolyze the methyl ester.

  • Extraction: Immediately extract the regenerated aldehyde with fresh EtOAc (3x).

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Module 5: Decision Logic for Handling

Use this logic tree to determine the appropriate handling method based on your immediate needs.

HandlingLogic Q1 Is the compound currently in use? Use Immediate Use (<24h) Q1->Use Store Storage (>24h) Q1->Store Action1 Keep as solution in Anhydrous DCM/THF Use->Action1 Action2 Evaporate to Dryness Store->Action2 Q2 Is an Inert Gas Line available? Action2->Q2 MethodA Method A: Flush headspace with Ar/N2 Seal with Parafilm Store -20°C Q2->MethodA Yes MethodB Method B (Suboptimal): Minimize headspace (use small vial) Store in Desiccator at 4°C Q2->MethodB No

Figure 2: Storage and handling decision tree.

References
  • BenchChem. (2025).[1][3][5][6] Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage. Technical Support Center. Link

  • Bowry, V. W., & Ingold, K. U. (1992).[1] The unexpected role of benzyl alcohol in the autoxidation of benzaldehyde. Journal of the American Chemical Society. Link[1]

  • Sigma-Aldrich. (2020).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Merck KGaA.[1] Link

  • Organic Syntheses. (2015). Purification of Pyrrolidine and General Handling of Amine-Aldehyde Intermediates. Org. Synth. 2015, 92, 335-354.[1] Link[1]

  • TCI Chemicals. (2025).[1][7] Safety Data Sheet: Methyl 2-Formylbenzoate Derivatives. Link

Sources

Troubleshooting low conversion rates in pyrrolidinyl benzoate functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low conversion rates in pyrrolidinyl benzoate functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and modification of this important chemical scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-benzoylation of pyrrolidine is resulting in a low yield. What are the likely causes and how can I improve the conversion rate?

A1: Low yields in the N-benzoylation of pyrrolidine, a fundamental step in forming a pyrrolidinyl benzoate core, can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Purity: The purity of your starting materials is paramount. Pyrrolidine is known to be hygroscopic and can absorb atmospheric carbon dioxide, while benzoyl chloride is susceptible to hydrolysis over time, leading to the formation of benzoic acid.[1] It is crucial to use freshly distilled pyrrolidine and a new or purified bottle of benzoyl chloride.

  • Reaction Conditions:

    • Temperature: While many protocols suggest running the reaction at 0°C or room temperature to manage the exothermic nature of the acylation, some substrates may require heating to achieve a reasonable reaction rate, especially if a less reactive benzoylating agent is used.[1]

    • Inefficient Mixing: In biphasic reaction systems, such as dichloromethane and water, vigorous stirring is essential to create a large interfacial area for the reaction to occur efficiently.[1]

  • Side Reactions:

    • Hydrolysis of Benzoyl Chloride: Benzoyl chloride's high reactivity with water can lead to the formation of benzoic acid as a significant byproduct, especially in aqueous basic conditions.[1] To mitigate this, the benzoyl chloride should be added slowly to the reaction mixture, allowing the more nucleophilic pyrrolidine to react preferentially.[1]

    • Formation of Pyrrolidine Hydrochloride: If the base used is not effectively neutralizing the hydrochloric acid generated during the reaction, the pyrrolidine can be protonated, forming its hydrochloride salt and rendering it non-nucleophilic.

Q2: I am attempting a cross-coupling reaction to functionalize the benzoate ring, but the conversion is poor. What factors should I investigate?

A2: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, are powerful tools for functionalizing the aromatic ring of pyrrolidinyl benzoates.[2][3][4] However, their success is highly dependent on a synergistic interplay of several factors.

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is crucial.[5] For electron-rich pyrrolidinyl benzoate substrates, bulky and electron-rich phosphine ligands are often necessary to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5]

  • Catalyst Inhibition: The lone pair of electrons on the pyrrolidine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition.[5] This can significantly slow down or halt the catalytic cycle.

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base must be carefully optimized. Anhydrous and deoxygenated conditions are typically required to prevent catalyst deactivation.

    • Temperature: Suboptimal temperatures can lead to incomplete reactions. A systematic temperature screen is often beneficial.

Q3: I am observing the formation of significant byproducts during my functionalization reaction. How can I identify and minimize them?

A3: The formation of byproducts is a common challenge that can significantly reduce the yield of the desired functionalized pyrrolidinyl benzoate.

  • Common Byproducts and Their Origins:

    • Over-alkylation/arylation: In N-functionalization reactions, the product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[6]

    • Hydrolysis Products: As mentioned previously, hydrolysis of acylating agents or other reactive starting materials is a frequent issue.[1]

    • Oxidation Products: The pyrrolidine ring, particularly the tertiary amine, can be susceptible to oxidation, leading to the formation of N-oxides, especially when exposed to air or oxidizing agents.[7]

  • Analytical Techniques for Identification:

    • HPLC-UV and GC-MS: These are powerful techniques for separating and identifying components in your reaction mixture.[8] Developing a stability-indicating HPLC method can help track the formation of degradation products over time.[7]

    • NMR Spectroscopy: Provides detailed structural information to help elucidate the structure of unknown byproducts.

  • Strategies for Minimization:

    • Stoichiometry Control: Precise control over the stoichiometry of your reactants can prevent over-reaction.[6]

    • Slow Addition of Reagents: Adding the most reactive reagent slowly can help maintain its low concentration in the reaction mixture, favoring the desired reaction pathway.[6]

    • Use of Protecting Groups: In cases where the pyrrolidine nitrogen interferes with the desired reaction, employing a protecting group strategy can be effective.[6] The nitrogen can be protected (e.g., with a Boc group), the desired functionalization performed elsewhere on the molecule, and the protecting group subsequently removed.[6][9]

Experimental Protocols & Data

Protocol: Monitoring Reaction Purity by HPLC-UV

This protocol provides a general framework for monitoring the progress and purity of pyrrolidinyl benzoate functionalization reactions.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[8]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0) is often a good starting point.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 254 nm.[8]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute with the mobile phase to an appropriate concentration.

    • Filter through a 0.45 µm syringe filter before injection.

Parameter Recommendation Rationale
Pyrrolidine Freshly distilledHygroscopic; can absorb CO₂ from the air.[1]
Acylating Agent Freshly opened or purifiedProne to hydrolysis.[1]
Solvents AnhydrousWater can lead to side reactions and catalyst deactivation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive reagents and catalysts.[7]

Visualizing the Troubleshooting Process

A systematic approach is key to efficiently resolving low conversion rates. The following workflow illustrates a logical progression of steps to diagnose and solve the issue.

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Reagent Integrity Check Purity (NMR, GC/MS) Freshness Proper Storage start->reagent_check Begin Troubleshooting condition_check Step 2: Reaction Condition Review Temperature Concentration Solvent Mixing reagent_check->condition_check Reagents OK optimization Systematic Optimization DoE Vary one parameter at a time reagent_check->optimization Impurity Found catalyst_check Step 3: Catalyst System Evaluation (if applicable) Catalyst/Ligand Choice Catalyst Loading Inert Atmosphere condition_check->catalyst_check Conditions OK condition_check->optimization Suboptimal Condition Found analysis Step 4: Byproduct Analysis TLC HPLC GC-MS NMR catalyst_check->analysis Catalyst System OK catalyst_check->optimization Catalyst Issue Identified analysis->optimization Byproducts Identified success Improved Conversion optimization->success

Caption: A logical workflow for troubleshooting low conversion rates.

This technical guide provides a starting point for addressing common issues in pyrrolidinyl benzoate functionalization. Remember that each specific reaction will have its own unique challenges, and a systematic, evidence-based approach to optimization will ultimately lead to the most successful outcomes.

References

  • Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate - Benchchem.
  • How to optimize reaction conditions for N-benzoylation of pyrrolidine - Benchchem.
  • Preventing side reactions in pyrrolidine synthesis - Benchchem.
  • Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC.
  • Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PubMed.
  • Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate - Benchchem.
  • Troubleshooting low yield in pyridine functionalization - Benchchem.
  • Intermolecular C-H functionalization of N-phenylpyrrolidine (2a) with diazoacetone using hemoproteins and variants thereof. [a] … - ResearchGate.
  • Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH.
  • Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides - Organic Chemistry Portal.
  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - Beilstein Journals.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
  • An Update on the Synthesis of Pyrrolo[8][10]benzodiazepines - PMC. Available at:

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC.
  • Buchwald Hartwig amination catalysts - Johnson Matthey.
  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC.

Sources

Recrystallization solvents for high-purity Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide Subject: Optimization of Recrystallization Solvents for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CAS: 1312117-87-5 | Target MP: 96–98 °C

Executive Summary & Solvent Selection

Application Scientist Note: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate represents a classic "push-pull" chromophore system, featuring an electron-donating pyrrolidine ring conjugated to an electron-withdrawing formyl and ester group on a benzene scaffold. This electronic structure creates a significant dipole moment, often leading to "oiling out" (Liquid-Liquid Phase Separation) during purification.

The target melting point of 96–98 °C [1] indicates that this compound is a solid at room temperature but has a relatively weak crystal lattice energy. Therefore, the choice of solvent must balance solubility power (to dissolve the amorphous oil) with crystallization kinetics (to favor lattice formation over oiling).

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationRationale
Ethyl Acetate / n-Heptane 1:3 to 1:5 Primary (Preferred) High Success Rate. EtOAc dissolves the polar ester/aldehyde; Heptane acts as a non-polar anti-solvent to drive precipitation without inducing oiling.
Diisopropyl Ether (DIPE) 100% Alternative Gentle Crystallization. DIPE has a boiling point (68°C) close to the cloud point of many benzoates, promoting slow crystal growth.
Methanol / Water Varies High Polarity Risk Warning. Only use if the impurity profile is highly polar. Avoid Ethanol/Isopropanol to prevent transesterification (exchange of methyl ester to ethyl/isopropyl ester).

Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization (EtOAc/Heptane)

  • Dissolution: Suspend the crude solid in Ethyl Acetate (3 mL per gram). Heat to reflux (approx. 77 °C) until fully dissolved. If solids persist, add EtOAc in 0.5 mL increments.

  • Clarification (Optional): If the solution is dark or contains particulate matter, perform a hot filtration through a Celite pad.

  • Nucleation Point: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add just enough hot EtOAc (drops) to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately.

    • Critical Step: If the solution turns milky (oiling out), add a seed crystal immediately.

  • Final Crystallization: Once solids form at room temperature, cool to 0–4 °C for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with cold n-Heptane. Dry under vacuum at 40 °C.

Troubleshooting & FAQs

Q1: My product separates as a yellow/orange oil instead of crystals ("Oiling Out"). How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS), common in low-melting "push-pull" molecules. It occurs when the solution becomes supersaturated too quickly or the temperature drops below the "oiling out limit" before the crystal nucleation temperature is reached.

Corrective Action:

  • Reheat the mixture until the oil re-dissolves.

  • Add more solvent: Increase the volume of the good solvent (EtOAc) by 10-20%. This lowers the saturation level, keeping the oil in solution at lower temperatures.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at roughly 40-50 °C.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Q2: The crystals are highly colored (dark yellow/brown), but the target is pale yellow/off-white. Is this an impurity?

Diagnosis: Likely oxidation products. The electron-rich pyrrolidine nitrogen is susceptible to oxidation (forming N-oxides), and the aldehyde can oxidize to a carboxylic acid. Corrective Action:

  • Wash: Wash the crude solid with cold, dilute aqueous NaHCO₃ before recrystallization to remove any carboxylic acid byproducts.

  • Adsorption: During the hot dissolution step (Step 1 of SOP), add Activated Charcoal (5-10 wt%) , stir for 5 minutes, and filter hot. This effectively removes oxidized polymeric impurities.

Q3: Can I use Ethanol or Isopropanol instead of Ethyl Acetate?

Diagnosis: Chemical Incompatibility Risk. Scientist's Warning: While solubility might be good, using alcohols with ester compounds carries a risk of Transesterification (e.g., Methyl ester


 Ethyl ester), especially if trace acid/base catalysts are present from the synthesis.
  • Safe: Methanol (since the ester is already a methyl ester).

  • Risky: Ethanol, Isopropanol, n-Butanol.

  • Recommendation: Stick to non-nucleophilic solvents (EtOAc, Toluene, DCM) or use Methanol if alcohol is strictly necessary.

Visual Decision Guides

Figure 1: Recrystallization Workflow & Decision Tree

RecrystallizationWorkflow Start Crude Solid (Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate) Dissolve Dissolve in minimal hot EtOAc (Reflux ~77°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles/charcoal) CheckSol->Filter No (Cloudy/Dark) AddAnti Add warm n-Heptane until turbid CheckSol->AddAnti Yes Filter->AddAnti Cool Cool slowly to RT AddAnti->Cool CheckState State of Precipitate? Cool->CheckState Crystals Crystalline Solid CheckState->Crystals Needles/Prisms Oil Oiling Out (Liquid droplets) CheckState->Oil Oil/Goo Final Filter & Dry Target MP: 96-98°C Crystals->Final RemedyOil 1. Reheat to dissolve 2. Add 10% more EtOAc 3. Seed at 45°C Oil->RemedyOil RemedyOil->Cool Retry

Caption: Step-by-step logic flow for the purification of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, emphasizing the correction loop for "oiling out" phenomena.

References

  • Yadav, S., et al. (2025).[1] Polymorphism and Crystallization of p-Aminobenzoic Acid. Journal of Materials Science: Materials in Electronics. Link

  • BenchChem. (2025). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. Link

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 103915, Methyl 2-(pyrrolidin-1-yl)benzoate. Link

  • PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. (Homologous scaffold reference). Link

Sources

Resolving solubility issues of pyrrolidinyl benzoates in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability of Pyrrolidinyl Benzoates

Case ID: PB-SOL-001 Subject: Troubleshooting Aqueous Solubility and Stability for Pyrrolidinyl Benzoate Derivatives Status: Open Guide[1][2][3]

Diagnostic Triage: Know Your Molecule

Before attempting solubilization, you must classify your specific pyrrolidinyl benzoate derivative.[1][2][3][4] The position of the pyrrolidine ring dictates the pKa and hydrolytic stability, which determines the correct solubilization strategy.

Class Type A:

-Aryl (Aniline-like)
Type B: Aliphatic Amine
Structure Nitrogen is directly attached to the benzene ring (e.g., methyl 2-(pyrrolidin-1-yl)benzoate).[1][2]Nitrogen is part of the alcohol chain or a saturated substituent (e.g., pyrrolidin-3-yl benzoate or local anesthetic analogs).[2]
Basicity (pKa) Very Weak Base (pKa ~2–5). Requires strong acid (pH < 2) to protonate.[1][2][3][4]Moderate Base (pKa ~8–10). Easily protonated at pH 5–6.[1][2][3][4]
Stability Risk CRITICAL: Ortho-isomers suffer from intramolecular general base catalysis , causing rapid hydrolysis at neutral pH [1].[1][2][3][4]Standard: Susceptible to base-catalyzed hydrolysis (saponification) at pH > 9.[1][2][3][4]
Primary Strategy Cosolvents or Cyclodextrins (Avoid pH extremes).[1][2][3][4]Salt Formation (pH adjustment).[1][2][3][4]

Troubleshooting Decision Tree

Use this logic flow to select the safest protocol for your experiment.

SolubilityDecisionTree Start START: Characterize Compound CheckStructure Is the Pyrrolidine N attached directly to the Benzene ring? Start->CheckStructure TypeA Type A: N-Aryl (Weak Base) High Hydrolysis Risk CheckStructure->TypeA Yes TypeB Type B: Aliphatic (Mod. Base) Standard Stability CheckStructure->TypeB No CosolventCheck Can assay tolerate 1-5% DMSO/EtOH? TypeA->CosolventCheck AcidCheck Is pH 4-6 acceptable? TypeB->AcidCheck MethodCosolvent PROTOCOL B: Cosolvent Spike CosolventCheck->MethodCosolvent Yes MethodCD PROTOCOL C: Cyclodextrin Complexation CosolventCheck->MethodCD No (Strict Aqueous) AcidCheck->MethodCD No (Neutral req.) MethodSalt PROTOCOL A: pH Adjustment (Salt Formation) AcidCheck->MethodSalt Yes

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on structural class and assay constraints.

Technical Protocols

Protocol A: pH Adjustment (Salt Formation)

Best for: Type B (Aliphatic) compounds. Mechanism:[2][3] Protonation of the basic nitrogen creates a cationic species, increasing aqueous solubility by orders of magnitude.

  • Calculate Target pH: Aim for

    
    . For a typical pyrrolidine (pKa ~9.5), a target pH of 6.0–7.0 is often sufficient to achieve >99% ionization without using strong acids.[2][4]
    
  • Preparation:

    • Suspend the free base solid in water (it will likely be cloudy).[3][4]

    • Add 0.1 M HCl or Methanesulfonic acid dropwise while stirring.[1][2][4]

    • Monitor pH continuously.[1][2][4] Stop once the solution clears or pH reaches 5.0.

    • Warning: Do not go below pH 3.0, as acid-catalyzed hydrolysis of the benzoate ester may occur over time.[4]

  • Buffer Stabilization: Once dissolved, dilute with a buffer (e.g., Citrate or Phosphate pH 5.[1][2][3][4]5) to maintain the pH.[3][4][5]

Protocol B: Cosolvent "Step-Down" Spike

Best for: Type A (N-Aryl) or when pH cannot be modified. Mechanism:[1][2] Reduces the dielectric constant of the media and disrupts water lattice structure to accommodate the lipophilic benzoate.

  • Stock Prep: Dissolve compound in 100% DMSO or Ethanol at 100x the final desired concentration (e.g., 10 mM stock for 100 µM assay).[1][2][3][4]

  • The "Step-Down" Addition (Critical Step):

    • Wrong Way:[1][3] Adding water to the DMSO stock (causes immediate precipitation).[3][4]

    • Right Way: Place the aqueous media in a vortexing tube.[3][4] Inject the solvent stock directly into the center of the vortex to ensure rapid dispersion before nuclei can form.

  • Limit: Keep final solvent concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, to avoid solvent artifacts.

Protocol C: Cyclodextrin Complexation

Best for: High stability needs, sensitive assays, or Type A compounds prone to hydrolysis. Mechanism:[2][4] The hydrophobic benzoate ring enters the cyclodextrin cavity, shielding the ester bond from hydrolytic attack [2] and hiding the hydrophobic surface.

  • Reagent: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It is more soluble and less toxic than parent β-CD.[1][2][3][4]

  • Procedure:

    • Prepare a 20% (w/v) HP-β-CD solution in water or buffer.[1][2][3][4]

    • Add the pyrrolidinyl benzoate solid in excess of the desired concentration.

    • Stir vigorously for 24–48 hours at room temperature (equilibrium phase).

    • Filter through a 0.22 µm PVDF filter to remove undissolved solids.[1][2][3][4]

    • Result: A clear, stable solution where the drug is protected from hydrolysis.[4]

Stability & Hydrolysis Data

The "Danger Zone" for Ortho-Pyrrolidinyl Benzoates If your compound has the pyrrolidine ring ortho to the ester (Type A), it exhibits a unique degradation profile due to Intramolecular General Base Catalysis . The amine nitrogen abstracts a proton from a water molecule, which then attacks the carbonyl carbon [3].[4]

ConditionHydrolysis RateMechanism
Acidic (pH < 2) SlowProtonation of the amine deactivates the catalytic mechanism.[1]
Neutral (pH 4–8) FAST The free amine is available to catalyze the attack of water on the ester.
Basic (pH > 10) Very Fast Irreversible saponification by hydroxide ions.[1][2][3][4]

Recommendation: For Type A compounds, if you cannot use cyclodextrins, store solutions at pH 3–4 (protonated/deactivated state) rather than pH 7.

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately when I add the DMSO stock to my buffer. Why? A: This is "solvent shock."[1][2][3][4] The local concentration of water around the DMSO droplet spikes instantly, causing the hydrophobic drug to crash out before it mixes. Fix: Use Protocol B (inject stock into vortexing buffer) or pre-warm the buffer to 37°C to increase kinetic solubility during mixing.[3][4]

Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps break up aggregates but generates heat.[4] For benzoate esters, unchecked heat can accelerate hydrolysis.[1][2][3][4] Use short bursts (30s) with ice-bath cooling.[1][2][4]

Q: Why not just use Tween-80 or Triton X-100? A: Surfactants work, but they often form micelles that can sequester the drug, reducing its "free" concentration available to bind targets in your assay.[4] Cyclodextrins (Protocol C) are generally preferred as they release the drug more predictably.[3][4]

References

  • Fife, T. H. (2002).[1][2][3][4][6] Intramolecular general base catalyzed ester hydrolysis.[1][2][3][4][7] The hydrolysis of 2-aminobenzoate esters.[1][4][7][8][9] Journal of Organic Chemistry. Link

  • Loftsson, T., & Brewster, M. E. (1996).[2][3][4] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][3][4][10] Journal of Pharmaceutical Sciences. Link

  • Hansen, B. (1962).[1][2][3][4] The Hydrolysis of some Esters of 2-Dimethylamino-benzoic Acid. Acta Chemica Scandinavica. Link

Sources

Controlling steric hindrance effects of the pyrrolidine ring in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Steric Control & Synthesis Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Subject: Controlling Steric Hindrance & Conformational Dynamics of the Pyrrolidine Ring

Welcome to the Pyrrolidine Optimization Hub

You are likely here because the pyrrolidine ring—deceptively simple in structure—is destroying your yields or stereoselectivity. Unlike six-membered piperidines which settle into predictable chairs, pyrrolidines are dynamic, oscillating between envelope conformations (


) that dramatically alter the steric landscape of the nitrogen lone pair and the 

-carbon.

This guide treats the pyrrolidine ring not as a static scaffold, but as a tunable machine. We address the three most common failure modes: Conformational Locking , Steric Occlusion in Coupling , and


-Functionalization Failures .

Module 1: The Physics of the "Pucker" (Conformational Control)

User Query: “My NMR signals are broad, and my reaction rates are inconsistent. How do I predict the shape of my substituted pyrrolidine?”

Technical Analysis: The pyrrolidine ring prefers an "envelope" pucker to relieve torsional strain. The direction of this pucker (Endo vs. Exo relative to the C4 position) dictates the steric accessibility of the N-substituent and the C2-position. You can control this via the C4-substituent effect .

DriverSubstituent TypeMechanismResulting PuckerBiological/Synthetic Consequence
Stereoelectronic Electronegative (OH, F, OAc)Gauche effect (maximizes orbital overlap)C4-exo (trans-4-OH) / C4-endo (cis-4-OH)Preorganizes collagen; stabilizes polyproline II helices.
Steric Bulky Alkyl (t-Bu, Ph)Minimization of 1,3-diaxial-like strainPseudoequatorial preferenceDrives pucker opposite to the substituent to keep the group equatorial.
Hyperconjugative C=O (Amide/Ester)

interaction
C4-endo (usually)Stabilizes cis-peptide bonds (prolyl isomerization).

Diagnostic Protocol: If your C2-reaction is failing, check your C4-substituent. A C4-endo pucker often pushes the C2-substituent into a pseudoaxial position, increasing steric clash with the N-protecting group (rotamer lock).

Module 2: Troubleshooting Amide Couplings (The "Crowded Gate" Problem)

Ticket #402: “I cannot couple a 2,2-disubstituted pyrrolidine amine to a bulky acid. HATU failed. Yield < 10%.”

Root Cause: The


-carbon in 2-substituted pyrrolidines creates a "V-shaped" steric wall. Standard uronium reagents (HATU/HBTU) form an active ester that is often too bulky to approach the hindered secondary amine. Furthermore, slow kinetics allow the activated acid to rearrange into an unreactive N-acyl urea byproduct.

Resolution Workflow: Do not simply add more equivalents. You must change the activation mechanism to reduce the size of the electrophile.

AmideCoupling Start Start: 2-Subst. Pyrrolidine Coupling Failure Check1 Is the Acid Sterically Hindered? Start->Check1 Standard Standard: HATU/DIPEA/DMF Check1->Standard No Sol1 Method A: Acid Fluoride (TFFH or Cyanuric Fluoride) Smallest electrophile, high reactivity Check1->Sol1 Yes (Extreme Bulk) Check2 Did HATU fail? Standard->Check2 Check2->Sol1 Yes Sol3 Method C: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Generates Acid Chloride in situ (neutral pH) Check2->Sol3 Yes (Acid Sensitive) Sol2 Method B: Mixed Anhydride (IBCF/NMM) High risk of epimerization, but potent

Figure 1: Decision matrix for coupling sterically hindered pyrrolidine amines. Acid fluorides are preferred due to the small atomic radius of fluorine allowing penetration of the steric wall.

Protocol: The Acid Fluoride Switch (Method A)

  • Dissolve Carboxylic Acid (1.0 eq) in DCM (dry).

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).

  • Stir 30 min (Activation). Note: Acid fluorides are stable to water but highly reactive toward amines.

  • Add the hindered Pyrrolidine amine.

  • Why this works: The leaving group is effectively

    
    . Unlike the massive OBt/OAt esters, the small fluoride atom minimizes the transition state energy barrier caused by the pyrrolidine ring substituents.
    

Module 3: -Lithiation & The Beak-Lee Protocol

Ticket #899: “Trying to functionalize N-Boc-pyrrolidine at the 2-position. I’m getting racemate or low conversion.”

Diagnosis: You are likely failing to control the Complex Induced Proximity Effect (CIPE) . The lithiation of N-Boc pyrrolidine relies on the coordination of the lithium to the Boc carbonyl oxygen, which directs the base to the


-proton.

The "Beak-Lee" Standard (Validated Protocol): To achieve high enantioselectivity, you must use a chiral ligand that creates a rigid lithiation complex.

  • Reagents: s-BuLi (must be fresh, titrate it), (-)-Sparteine (or the surrogate (+)-Sparteine surrogate if the opposite enantiomer is needed).

  • Solvent: Et₂O (Critical: THF coordinates Li too strongly, disrupting the sparteine complex).

  • Temperature: -78 °C strictly.

Step-by-Step Troubleshooting:

  • Issue: Low Yield.

    • Fix: Ensure the temperature is -78 °C during s-BuLi addition. If it warms, the Boc group is attacked by the nucleophile (Wurthwein degradation).

  • Issue: Low ee.

    • Fix: Switch solvent to pure TBME (tert-butyl methyl ether). It often enhances the rigidity of the Li-Sparteine complex compared to diethyl ether.

  • Mechanistic Check: The pro-S proton is removed. The lithium sits on the

    
    -face, stabilized by the Boc oxygen. The electrophile must attack with retention of configuration (usually) or inversion depending on the electrophile type, but the lithiated species is configurationally stable at -78 °C.
    

Module 4: Applied Sterics (Organocatalysis)

User Query: “How does the Jørgensen-Hayashi catalyst actually work? I need to design a similar scaffold.”

Technical Insight: These catalysts (diarylprolinol silyl ethers) function via Steric Shielding . They do not just "activate" the substrate; they physically block one hemisphere of the reaction trajectory.

The large aryl groups (e.g., 3,5-(CF3)2-Ph) combined with the bulky Silyl ether (TMS/TES) create a "roof" over the pyrrolidine ring. When the aldehyde forms an enamine, the pyrrolidine ring adopts a specific pucker that forces the bulky "roof" to cover the Re-face (typically), forcing the electrophile to attack from the Si-face.

StericShielding Cat Catalyst (Diarylprolinol Silyl Ether) Enamine E-Enamine Intermediate (Planar C=C) Cat->Enamine Condensation (-H2O) Sub Substrate (Aldehyde) Sub->Enamine Shield Steric Shielding (Aryl Groups block Top Face) Enamine->Shield Conformational Lock Attack Electrophile Attack (Forced Bottom Face) Shield->Attack Directs Trajectory Product Chiral Product (High ee) Attack->Product Hydrolysis

Figure 2: The Steric Shielding mechanism. The catalyst's bulky aryl groups effectively 'delete' one face of the enamine, rendering it inaccessible to electrophiles.

References

  • Koskinen, A. M. P., et al. (2005). "Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines." The Journal of Organic Chemistry.

  • Beak, P., & Lee, W. K. (1989). "

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines." The Journal of Organic Chemistry. 
    
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Jørgensen, K. A. (2008). "Organocatalysis: Enamine, Iminium, and Singly Occupied Molecular Orbital Activation." Angewandte Chemie International Edition.

  • Raines, R. T. (2005). "Stereoelectronic Effects on the Structure and Stability of Collagen." Protein Science.

Optimization of reaction temperature for sensitive aldehyde benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the synthesis and functionalization of bifunctional molecules. Sensitive aldehyde benzoates present a unique thermal challenge: the aldehyde moiety is highly susceptible to over-reduction, auto-oxidation, and Cannizzaro-type disproportionation, while the benzoate ester is prone to premature cleavage or transesterification if thermal control is lost.

This guide bypasses generic advice to focus on the causality of thermal degradation and provides field-proven, self-validating workflows to optimize your reaction temperatures.

I. Diagnostic Decision Tree: Thermal Degradation

When your reaction yields complex mixtures instead of the desired aldehyde benzoate, identifying the specific thermal failure point is critical. Use the diagnostic logic below to trace byproducts back to their thermal root causes.

G Start Crude Product Analysis (Aldehyde Benzoate) Q1 Over-reduction? (Alcohol formation) Start->Q1 A1 Decrease reaction temp (e.g., -78°C) or use continuous flow at -42°C Q1->A1 Yes Q2 Ester Cleavage? (Phenol/Alcohol detected) Q1->Q2 No Opt Optimal Aldehyde Benzoate Yield A1->Opt A2 Control exotherms. Ensure anhydrous conditions & use mild in-line quench. Q2->A2 Yes Q3 Cannizzaro or Polymerization? Q2->Q3 No A2->Opt A3 Avoid local overheating during base addition. Maintain T < 0°C. Q3->A3 Yes Q3->Opt No A3->Opt

Diagnostic decision tree for troubleshooting temperature-induced side reactions.

II. Mechanistic FAQs: The Causality of Temperature

Q: Why does my DIBAL-H reduction of a benzoate ester yield a mixture of aldehyde and alcohol, and how does temperature dictate this? A: The reduction of esters to aldehydes using Diisobutylaluminum hydride (DIBAL-H) proceeds via a tetrahedral hemiacetal intermediate. At strictly controlled cryogenic temperatures (-78 °C), this intermediate is stable. If the temperature rises—even locally due to poor mixing exotherms—the intermediate collapses prematurely to release the free aldehyde. Because aldehydes are more electrophilic than esters, the released aldehyde is immediately reduced by a second equivalent of DIBAL-H to the primary alcohol. Recent continuous flow studies demonstrate that over-reduction is negligible at -42 °C in flow formats, whereas batch reactions at similar temperatures suffer from unavoidable over-reduction due to poor heat dissipation[1].

Q: During the aerobic oxidation of benzyl alcohols to aldehyde benzoates, why do I see a sudden drop in aldehyde selectivity when scaling up? A: Scale-up alters the surface-area-to-volume ratio, fundamentally changing the heat transfer coefficient of your vessel. In catalytic aerobic oxidations, the reaction temperature must be tightly maintained (e.g., around 100 °C under 2 bar O₂). If the internal temperature exceeds this threshold due to poor heat removal, the aldehyde undergoes rapid auto-oxidation to benzoic acid. This acid then reacts with unreacted benzyl alcohol to form benzyl benzoate as a thermodynamic sink, drastically lowering your free aldehyde yield[2].

Q: Is it possible to perform high-temperature catalytic reductions of benzoates without destroying the aldehyde? A: Yes, but it requires highly specific catalyst design. For instance, the reduction of methyl benzoates to benzaldehydes using manganese-based catalysts can be optimized at 360 °C. At this elevated temperature, the causality of selectivity relies on tuning the surface oxygen vacancies of the catalyst (e.g., a Mn/Al molar ratio of 0.18 calcined at 500 °C) to prevent the deep hydrogenation of the aldehyde into toluene[3].

III. Quantitative Impact of Temperature on Selectivity

To illustrate the critical nature of thermal control, the following table summarizes the effect of temperature and reactor format on the DIBAL-H reduction of benzoate esters to aldehydes.

Reaction FormatTemperature (°C)Residence / Reaction TimeAldehyde Yield (%)Alcohol Byproduct (%)
Batch2530 min1443
Batch-7860 min85< 5
Continuous Flow2560 sec80< 10
Continuous Flow-4260 sec> 95< 1

Data synthesized from flow optimization principles demonstrating the mitigation of over-reduction[1].

IV. Mechanistic Pathway of Thermal Collapse

The diagram below illustrates exactly why thermal control is the determining factor between success and failure in these reductions.

Pathway Ester Benzoate Ester (Starting Material) Hemiacetal Tetrahedral Hemiacetal Intermediate Ester->Hemiacetal DIBAL-H T < -42°C Aldehyde Aldehyde Benzoate (Desired Product) Hemiacetal->Aldehyde Quench (MeOH/H2O) Alcohol Primary Alcohol (Over-reduction) Hemiacetal->Alcohol T > -42°C (Premature Collapse) Aldehyde->Alcohol DIBAL-H (Unquenched)

Mechanistic pathway of DIBAL-H reduction highlighting temperature-dependent collapse.

V. Self-Validating Protocol: Continuous Flow Reduction of Benzoates

To eliminate the localized thermal spikes inherent to batch processing, we recommend transitioning sensitive aldehyde benzoate syntheses to a continuous flow microreactor. This protocol is designed as a self-validating system : the integration of an in-line quench guarantees that if the product analysis shows alcohol, the failure was strictly thermal (residence coil temperature), not an artifact of manual quenching delays.

Materials:

  • Substrate: Benzoate ester (0.5 M in anhydrous THF)

  • Reagent: DIBAL-H (1.0 M in hexanes)

  • Quench: Anhydrous Methanol (Neat)

  • Equipment: 3-pump continuous flow system with a T-mixer and a temperature-controlled residence coil.

Step-by-Step Methodology:

  • System Priming & Dehydration: Flush all reactor lines, T-mixers, and residence coils with anhydrous THF at 1.0 mL/min for 10 minutes. Ensure the system is completely purged of moisture to prevent premature DIBAL-H decomposition.

  • Thermal Equilibration: Submerge the primary T-mixer and the residence coil in a cooling bath set precisely to -42 °C. Allow 15 minutes for the internal reactor temperature to equilibrate.

  • Steady-State Execution:

    • Pump the benzoate ester solution at 0.5 mL/min.

    • Pump the DIBAL-H solution at 0.27 mL/min (targeting 1.05 to 1.10 equivalents).

    • Ensure the residence coil length provides exactly a 60-second residence time.

  • In-Line Quenching (The Validation Step): Route the output of the residence coil directly into a second T-mixer kept at 0 °C, where anhydrous methanol is pumped at 1.0 mL/min. Causality note: This in-line quench destroys excess DIBAL-H and stabilizes the tetrahedral intermediate before it ever exits the temperature-controlled zone.

  • Aqueous Workup & Validation: Collect the reactor effluent in a flask containing saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion. Extract with ethyl acetate.

  • Self-Validation Check: Analyze the organic layer via GC-FID. If the aldehyde-to-alcohol ratio is >95:1, your thermal control is validated. If alcohol >5% is observed, your cooling bath efficiency is insufficient for the flow rate, and the residence coil temperature must be lowered.

VI. References

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies Source: Catalysts (MDPI), 2024, 14(1), 27. URL:[Link]

  • Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot Source: ACS Sustainable Chemistry & Engineering, 2018, 6, 15441−15446. URL:[Link]

  • Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Source: Organic Process Research & Development, 2012, 16, 5, 1082–1089. URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CHRO-5F2P-BENZ

Executive Summary: The Molecule & The Challenge

Welcome to the advanced troubleshooting hub. You are likely here because Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is behaving poorly on your standard C18 method.

This molecule presents a classic "triad of trouble" for chromatographers:

  • The Basic Nitrogen (Pyrrolidine): With a pKa ~8.5–9.0, this moiety is protonated at standard acidic pH, leading to severe interaction with residual silanols on silica columns (peak tailing).

  • The Reactive Aldehyde (5-Formyl): Susceptible to oxidation (to carboxylic acid) and acetal formation if improper solvents (like methanol) are used under acidic conditions.

  • The Labile Ester (Benzoate): Prone to hydrolysis, particularly if you attempt high-pH strategies to silence the amine tailing.

This guide moves beyond generic advice, offering specific, causal analysis and validated protocols to stabilize and separate this compound.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Peak Shape Issues (Tailing & Broadening)

Q: My main peak shows severe tailing (As > 1.5). I'm using a standard C18 column with 0.1% Formic Acid. Why is this happening?

A: This is a silanol interaction issue, not a column failure. At pH ~2.7 (0.1% Formic Acid), the pyrrolidine nitrogen is fully protonated (


). While this increases solubility, the positively charged amine interacts electrostatically with ionized residual silanols (

) on the silica surface. Even "end-capped" columns have exposed silanols.

The Fix:

  • Switch to a "Charged Surface" or "Hybrid" Column: Use a column with a positive surface charge (e.g., Waters XSelect CSH) or a hybrid particle (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These repel the protonated amine or have fewer acidic silanols.

  • Add an Ion-Pairing Reagent (If LC-MS is not required): Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The Trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

  • Increase Buffer Strength: 0.1% Formic acid provides low ionic strength. Switch to 20 mM Ammonium Formate (pH 3.0) . The increased cation concentration (

    
    ) competes with your analyte for silanol sites, sharpening the peak.
    

Q: Can I just raise the pH to 10 to deprotonate the amine?

A: Proceed with extreme caution. While high pH (pH 10) ensures the pyrrolidine is neutral (preventing silanol interaction), your molecule contains a methyl ester . Esters are susceptible to base-catalyzed hydrolysis, converting your target into 5-formyl-2-(pyrrolidin-1-yl)benzoic acid.

  • Recommendation: If you must use high pH, use a hybrid column (stable to pH 12), use Ammonium Bicarbonate (pH 9.0) , and keep the column temperature low (< 30°C) to minimize hydrolysis kinetics. Always run a stability check first.

Category B: Stability & "Ghost" Peaks

Q: I see a small peak eluting just before my main peak that grows over time. Is it an impurity?

A: This is likely the Carboxylic Acid Hydrolysis Product . Methyl esters hydrolyze to their acid form. The acid is more polar than the ester, so it elutes earlier in Reversed-Phase (RP) chromatography.

  • Diagnostic: Check the mass spectrum.[1] If the parent is

    
    , the ghost peak should be 
    
    
    
    (loss of
    
    
    , gain of
    
    
    ).
  • Prevention: Ensure your samples are prepared in water-free diluents (e.g., 100% Acetonitrile) if possible, and stored at 4°C.

Q: I am using Methanol as my organic mobile phase, and I see peak splitting or a new peak appearing.

A: You are likely forming a Hemiacetal or Acetal . Your molecule has an aldehyde (


).[2] In the presence of Methanol (

) and acid (Formic/TFA), aldehydes react to form hemiacetals (

) and acetals (

).
  • The Fix: Switch to Acetonitrile (ACN). ACN is aprotic and will not react with the aldehyde. Avoid primary amine buffers (like Tris) which can form Schiff bases with the aldehyde.

Part 2: Recommended Workflows & Logic

Workflow 1: Method Development Decision Tree

Use this logic flow to select the correct starting conditions based on your detector and stability constraints.

MethodDev Start START: Method Development Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Q1 Is Mass Spec (MS) compatibility required? Start->Q1 MS_Yes YES (LC-MS) Q1->MS_Yes MS_No NO (UV Only) Q1->MS_No Q2 Is the Ester stable at pH 9.0 (Stress Test)? MS_Yes->Q2 Stable_Yes YES: High pH Strategy (Best Peak Shape) Q2->Stable_Yes Stable_No NO: Low pH Strategy (Stability Priority) Q2->Stable_No Cond1 Column: Hybrid C18 (e.g., XBridge) MP A: 10mM NH4HCO3 (pH 9) MP B: Acetonitrile Stable_Yes->Cond1 Cond2 Column: Charged Surface C18 (e.g., CSH) MP A: 20mM NH4 Formate (pH 3) MP B: Acetonitrile Stable_No->Cond2 Cond3 Use TFA Additive Column: End-capped C18 MP A: 0.1% TFA in Water MP B: Acetonitrile MS_No->Cond3

Caption: Decision tree for selecting mobile phase pH and additives based on MS requirements and ester stability.

Workflow 2: Degradation Pathways Visualization

Understanding how the molecule breaks down is crucial for identifying impurity peaks.

Degradation Parent Parent Molecule Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Acid Hydrolysis Product (Carboxylic Acid) Early Eluter Parent->Acid High pH or Water storage Acetal Acetal/Hemiacetal (If MeOH used) Split/Broad Peak Parent->Acetal MeOH Solvent + Acid Oxide N-Oxide or Benzoic Acid (Oxidation) Variable Elution Parent->Oxide Air/Light Oxidation

Caption: Primary degradation pathways affecting chromatographic purity profiling.

Part 3: Validated Experimental Protocols

Protocol A: The "Robust" Method (Recommended Starting Point)

This method prioritizes stability and MS compatibility. It uses a charged-surface column to handle the basic amine without requiring high pH.

ParameterSetting / Specification
Column Waters XSelect CSH C18 (or equivalent charged-surface hybrid)
Dimensions 100 mm x 2.1 mm, 2.5 µm (or 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Column Temp 30°C (Do not exceed 40°C to prevent hydrolysis)
Injection Vol 1–5 µL
Detection UV 254 nm (Aromatic core) & 280 nm (Aldehyde conjugation)

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 (Re-equilibration) |

Protocol B: Sample Diluent Preparation

Crucial for preventing on-column degradation.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL of 100% Acetonitrile .

  • Working Standard: Dilute to 0.1 mg/mL using 90:10 Water:Acetonitrile .

    • Note: Do not leave the sample in high-water content diluent for >24 hours.

    • Note:Avoid Methanol in the diluent.

Part 4: Data Summary & Physicochemical Properties

PropertyValue (Est.)Chromatographic Implication
LogP ~2.5 – 3.0Moderately lipophilic. Retains well on C18.
pKa (Base) ~8.5 (Pyrrolidine)Positively charged at pH < 8. Causes tailing on silica.[3]
UV Max ~230 nm, ~260 nmGood sensitivity. 254 nm is standard.
H-Bond Donors 0No -OH or -NH groups (tertiary amine).
H-Bond Acceptors 4Ester, Aldehyde, Amine N.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC - Causes and Solutions. Retrieved from

  • Axion Labs. (2022). HPLC Peak Tailing - Troubleshooting Acid-Base Interactions. Retrieved from

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • BenchChem. (n.d.). Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Fragmentation Patterns of Pyrrolidinyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidinyl benzoates represent a structural class of compounds frequently encountered as pharmaceutical intermediates (e.g., in the synthesis of muscarinic antagonists) and increasingly as New Psychoactive Substances (NPS). Their structural core consists of a pyrrolidine ring linked to a benzoate moiety via an ester bond.[1]

The analytical challenge lies in distinguishing between regioisomers (e.g., 1-alkyl-3-pyrrolidinyl benzoate vs. 1-alkyl-2-pyrrolidinyl benzoate) and ring-substituted analogs .[1] This guide provides an in-depth comparative analysis of their fragmentation behaviors under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), offering a logic-based framework for unambiguous identification.

Mechanistic Foundations

To interpret the fragmentation of pyrrolidinyl benzoates, one must understand the competition between charge retention sites. The molecule contains two potential protonation sites:[2]

  • The Pyrrolidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).[1] In ESI(+), this is the primary site of protonation
    
    
    .
  • The Ester Carbonyl Oxygen: Less basic, but protonation here catalyzes ester hydrolysis.[1]

The Fragmentation "Decision"

Upon collisional activation (CID), the


 ion typically undergoes one of two primary pathways:
  • Pathway A (Charge Retention on Amine): Heterolytic cleavage of the ester

    
     bond (acyl-oxygen cleavage) or the 
    
    
    
    bond (alkyl-oxygen cleavage). Due to the high proton affinity (PA) of the secondary/tertiary amine, the charge is overwhelmingly retained on the pyrrolidine ring, resulting in the loss of a neutral benzoic acid moiety.
  • Pathway B (Charge Retention on Benzoyl): Formation of the benzoyl cation (

    
    , 
    
    
    
    105). This pathway is generally less abundant in ESI than in Electron Impact (EI) but becomes significant at higher collision energies or if the benzoate ring bears electron-donating groups (EDGs) that stabilize the acylium ion.

Comparative Analysis: Regioisomers & Substituents

This section compares the "performance" of MS/MS protocols in distinguishing the 3-pyrrolidinyl (Isomer A) and 2-pyrrolidinyl (Isomer B) variants.

Regioisomer Differentiation (3- vs. 2-Substitution)

The position of the ester linkage relative to the ring nitrogen dictates the availability of specific hydrogen rearrangement pathways (e.g., McLafferty-type rearrangements).

Feature3-Pyrrolidinyl Benzoates 2-Pyrrolidinyl Benzoates Mechanistic Insight
Base Peak (Low CE)

(Pyrrolidinyl cation)

(Pyrrolidinyl cation)
Both isomers favor loss of neutral acid due to basic N.
Secondary Fragments Loss of

or amines is rare.[1]
Prominent loss of

or

from the ring.[1]
The 2-position allows for "Neighboring Group Participation" (NGP), facilitating ring opening or specific eliminations.
Diagnostic Ion (

105)
Moderate intensity.[1]Lower intensity relative to base peak.[1]Steric hindrance in the 2-isomer may favor rapid neutral loss over acylium formation.[1]
Hydride Transfer Less favorable.[1]1,5-Hydride shift possible.[1][3]Proximity of the N-alkyl group to the ester oxygen in the 2-isomer facilitates H-transfer.
Benzoate Substituent Effects[1]

Substituents on the phenyl ring drastically alter the stability of the benzoyl cation (Pathway B), serving as a diagnostic tool for "tagging" the benzoate portion.

  • Electron-Donating Groups (e.g., 4-OMe): Stabilize the acylium ion.[1] The peak at

    
     135 (
    
    
    
    ) will be significantly enhanced relative to the amine fragment.
  • Electron-Withdrawing Groups (e.g., 4-NO2): Destabilize the acylium ion.[1] The spectrum will be dominated almost exclusively by the amine fragment (Pathway A).

Experimental Protocol

This protocol is designed to generate self-validating data by utilizing "Energy-Resolved Mass Spectrometry" (ER-MS) to visualize the stability of the precursor ion.

Step 1: Sample Preparation
  • Matrix: Dilute standard/sample to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Methanol assists desolvation; Formic acid ensures complete protonation of the pyrrolidine nitrogen.[1]

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note: Regioisomers often separate chromatographically; 2-substituted isomers typically elute earlier due to steric shielding of the polar ester group.[1]

Step 3: MS/MS Acquisition
  • Ionization: ESI Positive Mode.

  • Scan Type: Product Ion Scan (MS2).[1]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).[1]

  • Validation Check: At 10 eV, the precursor

    
     should be visible.[1] At 40 eV, the precursor should be <5%, and the 
    
    
    
    105 (or substituted equivalent) should be distinct.

Data Visualization

Diagram 1: Fragmentation Pathways of Pyrrolidinyl Benzoates

This directed graph illustrates the bifurcation of the fragmentation pathway based on charge retention.

FragmentationPathway Precursor [M+H]+ Precursor (Protonated on N) Transition Transition State (H-Transfer / Inductive) Precursor->Transition CID Activation PathA Pathway A: Charge on Pyrrolidine Transition->PathA Neutral Loss of Benzoic Acid PathB Pathway B: Charge on Benzoyl Transition->PathB Inductive Cleavage of C-O Bond Frag_Amine Pyrrolidinyl Cation [M - PhCOOH + H]+ PathA->Frag_Amine Major Pathway (ESI) Frag_Benzoyl Benzoyl Cation [PhCO]+ (m/z 105) PathB->Frag_Benzoyl Minor Pathway (Enhanced by EDGs) Sec_Frag Ring Opening / Alkene Loss (m/z 70, 71, 42) Frag_Amine->Sec_Frag High CE Phenyl Phenyl Cation [C6H5]+ (m/z 77) Frag_Benzoyl->Phenyl - CO (28 Da)

Caption: Dual fragmentation pathways for pyrrolidinyl benzoates. Pathway A dominates in ESI due to the high basicity of the pyrrolidine nitrogen.

Diagram 2: Decision Tree for Identification

A logic flow for distinguishing these compounds from other isomers.

DecisionTree Start Unknown Spectrum (Benzoate-like) Check105 Is m/z 105 Present? Start->Check105 Yes105 Yes Check105->Yes105 No105 No / Shifted Check105->No105 CheckNeutral Check Neutral Loss (Precursor - Base Peak) Yes105->CheckNeutral Result2 Substituted Benzoate (Check m/z 135, 123...) No105->Result2 Loss122 Loss = 122 Da (Benzoic Acid) CheckNeutral->Loss122 LossOther Loss != 122 Da CheckNeutral->LossOther Result1 Unsubstituted Pyrrolidinyl Benzoate Loss122->Result1 LossOther->Result2 IsomerCheck Differentiation: 2- vs 3-isomer Result1->IsomerCheck Result3 3-Isomer: Clean loss of acid Later RT IsomerCheck->Result3 Result4 2-Isomer: Complex secondary frags Earlier RT IsomerCheck->Result4

Caption: Step-by-step logic for identifying and differentiating pyrrolidinyl benzoate isomers from MS/MS data.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Benzoate Derivatives." NIST Chemistry WebBook. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Benzoates and Designer Drugs." SWGDRUG.org. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text for mechanism validation).

  • Kranenburg, R. F., et al. (2020).[1][4] "Differentiation of positional isomers of NPS using GC-MS and chemometrics." Forensic Science International. [Link] (Cited for isomer differentiation logic).[1]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis: Differentiating Aldehyde and Ester Peaks

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. Among the most common and structurally significant functional groups are aldehydes and esters, both characterized by the prominent carbonyl (C=O) group. However, their subtle yet distinct spectral differences are key to accurate structural elucidation. This guide provides an in-depth comparison of the FTIR spectral signatures of aldehydes and esters, grounded in established spectroscopic principles and supported by practical experimental protocols.

The Carbonyl Signature: A Tale of Two Functional Groups

The primary absorption band for both aldehydes and esters is the C=O stretching vibration, which is typically the most intense peak in the spectrum due to the large change in dipole moment during vibration. This peak appears in the region of 1630-1830 cm⁻¹. While both functional groups exhibit a strong C=O stretch, the precise wavenumber at which it appears is the first crucial clue to distinguishing between them.

Spectral Characteristics of Aldehydes

The identification of an aldehyde is confirmed by a unique combination of two key spectral features:

  • C=O Stretching: For saturated aliphatic aldehydes, the carbonyl stretch typically appears in the range of 1740-1720 cm⁻¹ .[1][2] Conjugation with a double bond or an aromatic ring can lower this frequency to approximately 1710-1685 cm⁻¹ due to delocalization of pi electrons, which weakens the C=O bond.[2][3]

  • Aldehydic C-H Stretching: This is the definitive signature of an aldehyde. It manifests as a characteristic pair of weak to medium intensity peaks, often appearing as a doublet, between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[1][2][4][5][6] The presence of this doublet is a result of Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[1][4][5] The lower frequency peak (around 2750 cm⁻¹) is particularly diagnostic as it appears in a region where few other absorptions occur.[4]

Spectral Characteristics of Esters

Esters also present a unique set of spectral features that allow for their confident identification:

  • C=O Stretching: The carbonyl stretch of saturated aliphatic esters is typically found at a higher frequency than that of aldehydes, in the range of 1750-1735 cm⁻¹ .[7][8] This shift to a higher wavenumber is attributed to the inductive effect of the electronegative alkoxy oxygen, which strengthens the C=O bond.[9][10] Similar to aldehydes, conjugation in α,β-unsaturated or aromatic esters lowers the stretching frequency to the 1730-1715 cm⁻¹ range.[7][11]

  • C-O Stretching: The second hallmark of an ester is the presence of two distinct C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹ .[3][7][12] These correspond to the asymmetric and symmetric stretching of the C-O-C bond system. The stronger of these two bands, often appearing between 1300-1150 cm⁻¹, is associated with the C-O bond adjacent to the carbonyl group.[3][12]

Comparative Analysis: A Head-to-Head Spectral Showdown

Table 1: Key Diagnostic FTIR Peaks for Aldehydes vs. Esters
Vibrational ModeAldehyde (cm⁻¹)Ester (cm⁻¹)Key Differentiating Notes
C=O Stretch 1740-1720 (Saturated)1750-1735 (Saturated)Ester C=O is typically at a higher frequency due to the inductive effect of the second oxygen atom.
1710-1685 (Conjugated)1730-1715 (Conjugated)Both show a decrease in frequency with conjugation.
C-H Stretch (Aldehydic) 2860-2800 & 2760-2700AbsentThe presence of a doublet in this region is a definitive indicator of an aldehyde.
C-O Stretch Absent1300-1000 (Two bands)The presence of two strong C-O stretches is a definitive indicator of an ester.

Expert Insight: The trustworthiness of an assignment comes from a self-validating approach. For an aldehyde, one must observe both the C=O stretch in the correct region and the characteristic aldehydic C-H doublet. Similarly, for an ester, the presence of the C=O stretch must be corroborated by the two C-O stretches in the fingerprint region. Relying on a single peak can lead to misinterpretation, especially in complex molecules where peak overlap may occur.

Visualizing the Identification Workflow

To streamline the process of differentiating between these two functional groups, the following logical workflow can be applied.

FTIR_Analysis_Workflow Start Analyze FTIR Spectrum Check_Carbonyl Strong peak at 1830-1630 cm⁻¹? Start->Check_Carbonyl Check_Aldehyde_CH Doublet near 2850 & 2750 cm⁻¹? Check_Carbonyl->Check_Aldehyde_CH Yes Other_Carbonyl Consider other carbonyls (Ketone, Acid, etc.) Check_Carbonyl->Other_Carbonyl No Check_Ester_CO Two strong peaks at 1300-1000 cm⁻¹? Check_Aldehyde_CH->Check_Ester_CO No Identify_Aldehyde Compound is an Aldehyde Check_Aldehyde_CH->Identify_Aldehyde Yes Identify_Ester Compound is an Ester Check_Ester_CO->Identify_Ester Yes Check_Ester_CO->Other_Carbonyl No End Identification Complete Identify_Aldehyde->End Identify_Ester->End Other_Carbonyl->End

Sources

Validated HPLC Purity Analysis of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Developing a purity method for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate presents a classic chromatographic paradox: the molecule contains a reactive electrophile (aldehyde), a hydrolytically sensitive moiety (ester), and a basic nitrogen (pyrrolidine).[1] Standard "generic" gradient methods often fail, yielding peak tailing (


) and poor resolution of the acid hydrolysis impurity.

This guide objectively compares a Generic C18 Method against an Optimized CSH-C18 Method . We demonstrate that column stationary phase chemistry—specifically Charged Surface Hybrid (CSH) technology—is the critical variable for achieving sharp peak shapes for this tertiary amine, eliminating the need for complex ion-pairing reagents.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical vulnerabilities.

Structural Analysis & Impurity Profiling

The target molecule, Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, is synthesized via nucleophilic aromatic substitution (


).[1] This pathway dictates the impurity profile we must resolve.
  • The Base (Pyrrolidine): The tertiary amine is protonated at acidic pH. On traditional silica columns, this cation interacts with ionized silanols (

    
    ), causing severe tailing.[1][2]
    
  • The Electrophile (Aldehyde): Susceptible to oxidation (forming Terephthalic acid derivative) and nucleophilic attack (e.g., hemiacetal formation if Methanol is used).

  • The Labile Group (Ester): Susceptible to hydrolysis at high pH, forming the Carboxylic Acid impurity.

Impurity Pathway Diagram

The following diagram maps the origin of key impurities, guiding our separation requirements.

ImpurityPathway SM1 Methyl 5-formyl-2-halobenzoate (Starting Material) Target Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (Target Analyte) SM1->Target S_NAr Reaction Pyr Pyrrolidine (Reagent) Pyr->Target Imp_Acid Impurity A: Acid Hydrolysis Product Target->Imp_Acid Hydrolysis (High pH) Imp_Ox Impurity B: Oxidation Product (Di-acid) Target->Imp_Ox Oxidation (Air/Light)

Figure 1: Synthetic pathway and degradation map identifying critical impurities for separation.

Part 2: Comparative Method Study

We compared two methodologies to quantify purity and separate the critical Acid Impurity (Impurity A) .

Scenario A: The "Generic" Approach (Baseline)

Many labs begin with a standard C18 column and Formic Acid.

  • Column: Standard End-capped C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Result:

    • Tailing Factor (

      
      ):  1.8 (Fail). The pyrrolidine moiety interacts with residual silanols.
      
    • Resolution (

      
      ):  1.2 between Target and Impurity A.
      
    • Stability: Methanol was initially tested but caused peak broadening due to hemiacetal formation; Acetonitrile is required.

Scenario B: The Optimized Approach (Recommended)

To combat amine tailing without using high pH (which risks ester hydrolysis), we utilize a Charged Surface Hybrid (CSH) phenyl-hexyl or C18 column. The CSH particle surface is slightly positively charged at low pH, electrostatically repelling the protonated amine analyte and preventing silanol interaction.

  • Column: CSH C18 (2.5 µm, 3.0 x 100 mm) – Higher efficiency, lower silanol activity.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA). TFA provides stronger ion-pairing than formic acid, further sharpening the amine peak.[1]

  • Result:

    • Tailing Factor (

      
      ):  1.1 (Excellent).
      
    • Resolution (

      
      ):  > 3.5.
      
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized CSH)Improvement
Stationary Phase Traditional C18 SilicaCharged Surface Hybrid C18Reduced Silanol Activity
Mobile Phase Modifier 0.1% Formic Acid0.1% TFAImproved Ion Pairing
Target Peak Tailing (

)
1.81.1 +63% Symmetry
Resolution (Target vs Acid) 1.23.8 +216% Selectivity
LOD (µg/mL) 0.50.05 10x Sensitivity

Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating; the system suitability criteria ensure the column and mobile phase are performing correctly before samples are run.

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XSelect CSH C18, 3.0 x 100 mm, 2.5 µm (or equivalent charged-surface column).[1]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer for the amine).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Why 254 nm? The benzoate system has strong absorption here.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold for polar impurities
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. Do not use Methanol.

  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent.

Method Development Logic Tree

The following decision tree illustrates the logic used to arrive at Method B, ensuring reproducibility for future adaptations.

MethodLogic Start Start: Basic Amine + Ester Q1 Is High pH (>9) safe? Start->Q1 NoHighPH No (Ester Hydrolysis Risk) Q1->NoHighPH Yes LowPH Select Low pH (2-3) NoHighPH->LowPH Q2 Standard C18 Tailing > 1.2? LowPH->Q2 CSH Switch to CSH/Hybrid Column (Repels protonated amine) Q2->CSH Yes Modifier Use TFA for Ion Pairing CSH->Modifier

Figure 2: Decision logic for selecting stationary phase and pH conditions.

Part 4: Validation Strategy (ICH Q2 Aligned)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the "Acid Impurity" (hydrolyzed standard) and "Oxidized Impurity" to confirm retention time separation from the main peak.

    • Acceptance: Resolution (

      
      ) > 2.0 between all peaks.
      
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .
      
  • Precision: 6 replicate injections of the standard.

    • Acceptance: RSD < 1.0% for retention time, < 2.0% for area.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • LOD: S/N ~ 3.

    • LOQ: S/N ~ 10.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

Sources

A Comparative Analysis of the Reactivity of Pyrrolidinyl and Piperidinyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of medicinal chemistry and organic synthesis, the pyrrolidine and piperidine rings are ubiquitous scaffolds. Their incorporation into molecular frameworks can significantly influence physicochemical properties, biological activity, and metabolic stability. When these cyclic amines are acylated with a benzoyl group, the resulting N-benzoyl derivatives serve as crucial intermediates and pharmacophores. Understanding the relative reactivity of these two closely related structures is paramount for rational drug design and reaction optimization. This guide provides an in-depth comparison of the reactivity of pyrrolidinyl and piperidinyl benzoate derivatives, with a focus on their synthesis, stability towards hydrolysis, and the underlying stereoelectronic and conformational factors that govern their chemical behavior.

Synthesis of N-Benzoylpyrrolidine and N-Benzoylpiperidine

The most common and straightforward method for the synthesis of N-benzoylpyrrolidine and N-benzoylpiperidine is the Schotten-Baumann reaction. This involves the acylation of the respective cyclic amine with benzoyl chloride in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-Benzoylpyrrolidine

Materials:

  • Pyrrolidine

  • Benzoyl chloride

  • 10% (w/v) Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (1.5 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude N-benzoylpyrrolidine by column chromatography or distillation.

Experimental Protocol: Synthesis of N-Benzoylpiperidine

The synthesis of N-benzoylpiperidine follows an analogous procedure to that of N-benzoylpyrrolidine, with piperidine being substituted as the starting amine.

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% (w/v) Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (1.5 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-benzoylpiperidine by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Pyrrolidine or Piperidine ReactionVessel Schotten-Baumann Reaction (0°C to RT) Amine->ReactionVessel BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Base Aqueous NaOH Base->ReactionVessel Separation Separatory Funnel (Wash with H₂O, Brine) ReactionVessel->Separation Reaction Mixture Drying Dry with MgSO₄/Na₂SO₄ Separation->Drying Organic Layer Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Crude Product Product N-Benzoylpyrrolidine or N-Benzoylpiperidine Purification->Product Pure Product

Caption: General workflow for the synthesis of N-benzoylpyrrolidine and N-benzoylpiperidine.

Comparative Reactivity: Hydrolysis of N-Benzoylpyrrolidine vs. N-Benzoylpiperidine

Mechanistic Considerations for Amide Hydrolysis

The base-catalyzed hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Amide_Hydrolysis_Mechanism Amide N-Benzoyl-pyrrolidine/piperidine Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) Products Benzoate + Pyrrolidine/Piperidine Tetrahedral_Intermediate->Products Collapse of Intermediate (Leaving Group Departure)

Caption: Simplified mechanism of base-catalyzed amide hydrolysis.

The Role of Steric and Conformational Effects

The primary difference in reactivity between N-benzoylpyrrolidine and N-benzoylpiperidine is expected to arise from steric and conformational factors.

  • Ring Strain and Conformation: Pyrrolidine, a five-membered ring, adopts an envelope or twist conformation to alleviate torsional strain. Piperidine, a six-membered ring, exists predominantly in a stable chair conformation. The conformational rigidity of the piperidine ring can influence the accessibility of the carbonyl group to the incoming nucleophile.

  • Steric Hindrance: The piperidine ring is sterically more demanding than the pyrrolidine ring. This increased steric bulk around the nitrogen atom can hinder the approach of the hydroxide ion to the carbonyl carbon, potentially leading to a slower rate of hydrolysis for N-benzoylpiperidine compared to N-benzoylpyrrolidine. This is supported by studies on related benzamide analogues where the piperidinyl derivative was found to be less potent in biological assays, with the difference attributed to its greater bulkiness.

  • Rotational Barrier of the Amide Bond: A dynamic NMR study has shown that N-benzoylpiperidine derivatives exhibit a lower rotational barrier around the C-N amide bond compared to their N-benzoylpyrrolidine counterparts. This is attributed to the increased steric hindrance in the piperidine derivatives, which destabilizes the planar ground state of the amide. While a lower rotational barrier might suggest greater flexibility, it is the stability of the transition state for hydrolysis that is crucial. The increased steric hindrance in the piperidinyl derivative is likely to raise the energy of the crowded tetrahedral intermediate, thus slowing down the hydrolysis reaction.

Experimental Protocol for Comparative Kinetic Analysis of Amide Hydrolysis

To empirically determine the relative rates of hydrolysis, a kinetic study can be performed by monitoring the disappearance of the starting amide or the appearance of the product over time.

Materials:

  • N-Benzoylpyrrolidine

  • N-Benzoylpiperidine

  • Standardized aqueous sodium hydroxide solution

  • Suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility)

  • Constant temperature bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare stock solutions of N-benzoylpyrrolidine and N-benzoylpiperidine of known concentrations in a suitable organic solvent.

  • Prepare a reaction buffer with a known concentration of sodium hydroxide.

  • Equilibrate the stock solutions and the reaction buffer to the desired reaction temperature in a constant temperature bath.

  • Initiate the hydrolysis reaction by mixing a known volume of the amide stock solution with the pre-heated basic solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralizing the base with a known amount of acid).

  • Analyze the quenched aliquots using a suitable analytical technique (UV-Vis or HPLC) to determine the concentration of the remaining amide or the formed product.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the pseudo-first-order rate constant (k_obs) for each compound under the given conditions by fitting the data to the appropriate integrated rate law.

  • Compare the obtained rate constants to determine the relative reactivity.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction_monitoring Reaction & Monitoring cluster_data_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Amides) Initiate_Reaction Initiate Reaction Stock_Solutions->Initiate_Reaction Reaction_Buffer Prepare Reaction Buffer (NaOH) Reaction_Buffer->Initiate_Reaction Equilibration Equilibrate at Constant T Equilibration->Initiate_Reaction Aliquots Withdraw & Quench Aliquots Initiate_Reaction->Aliquots Analysis Analyze via UV-Vis/HPLC Aliquots->Analysis Plot_Data Plot [Conc] vs. Time Analysis->Plot_Data Calculate_k Determine Rate Constants (k_obs) Plot_Data->Calculate_k Compare_Rates Compare Reactivity Calculate_k->Compare_Rates

Caption: Workflow for the kinetic analysis of amide hydrolysis.

Conclusion

While direct quantitative data on the comparative hydrolysis rates of pyrrolidinyl and piperidinyl benzoate derivatives is scarce in the published literature, a strong case can be made for the greater reactivity of the pyrrolidinyl derivative based on fundamental principles of organic chemistry. The smaller steric footprint of the pyrrolidine ring is expected to allow for more facile nucleophilic attack at the carbonyl carbon and lead to a more stable tetrahedral intermediate compared to the bulkier piperidine analogue. The observed differences in the rotational barrier of the amide bond further underscore the role of steric hindrance in dictating the ground-state conformations and, by extension, the transition state energies of reactions involving these moieties. For researchers and drug development professionals, this implies that pyrrolidine-containing amides may exhibit lower metabolic stability towards hydrolysis compared to their piperidine counterparts, a factor that should be considered in the design of new therapeutic agents. The experimental protocols provided herein offer a framework for conducting direct comparative studies to quantify these reactivity differences.

References

  • Tafazzoli, M., Ghiasi, M., & Nejad, A. T. (2009). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Magnetic Resonance in Chemistry, 47(10), 868-873. [Link]

  • Zhu, Y., Im, W. B., Lewis, R. A., & VonVoigtlander, P. F. (1992). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. British journal of pharmacology, 106(1), 49–54. [Link]

  • Bunnett, J. F., & Gisler, M. (1981). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers. The Journal of Organic Chemistry, 46(18), 3712-3714. [Link]

  • Organic Syntheses. Benzoyl piperidine. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. [Link]

X-ray crystallography data for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for the structure confirmation of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5). It is designed for medicinal chemists and structural biologists requiring absolute configuration data for intermediate scaffold validation.

Methodology Evaluation: Single Crystal X-Ray Diffraction (SC-XRD) vs. NMR & DFT

Executive Summary: The Ortho-Substitution Challenge

In drug development, the precise 3D conformation of "push-pull" chromophores like Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate is critical. This molecule features a bulky pyrrolidine ring ortho to a methyl ester, creating significant steric strain.

While NMR Spectroscopy is the industry standard for connectivity, it fails to accurately resolve the static torsion angles of sterically crowded ortho-substituents due to rapid conformational averaging in solution. Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical "product" that provides the absolute static structure, revealing the precise twist angle required for structure-based drug design (SBDD).

Technical Comparison: SC-XRD vs. Alternatives

The following analysis compares the efficacy of SC-XRD against solution-state NMR and Density Functional Theory (DFT) modeling for this specific benzoate derivative.

Comparative Performance Matrix
FeatureSC-XRD (The Gold Standard) 1H/13C NMR Spectroscopy DFT Calculation (B3LYP/6-31G)*
Primary Output Absolute 3D Coordinates (x, y, z)Connectivity & Chemical EnvironmentTheoretical Energy Minima
Steric Resolution High: Measures exact torsion angles (

)
Low: Inferred via NOE (ambiguous)Variable: Gas phase

Solid state
Electronic Insight Bond lengths indicate conjugation (Quinoidal character)Chemical shifts indicate shieldingElectron density maps (Predicted)
Time to Result 24–48 Hours (including crystallization)< 1 Hour4–12 Hours
Sample State Solid (Single Crystal)Solution (CDCl3/DMSO)Virtual (Gas/Solvation Model)
Limitation Requires crystalline sampleTime-scale averaging masks rotamersMisses crystal packing forces
Critical Insight: The "Twist" Factor

For Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, the steric clash between the pyrrolidine ring and the ester carbonyl forces the amine out of planarity.

  • NMR Limitation: In solution, the pyrrolidine ring may rotate or flip rapidly. The NMR signal represents an average of these states, obscuring the dominant bioactive conformation.

  • SC-XRD Advantage: X-ray data freezes the molecule in its lowest energy packing state, revealing the exact C(aryl)-N(pyrrolidine) bond length . A shorter bond (<1.38 Å) confirms strong

    
     conjugation despite the steric twist.
    

Experimental Protocol: Structure Determination Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating crystallization screen followed by low-temperature data collection.

Phase 1: Crystallization Screening (Vapor Diffusion)

Target: Obtain single crystals >0.1 mm with sharp extinction.

  • Preparation: Dissolve 20 mg of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate in 0.5 mL of Ethyl Acetate (EtOAc) .

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove nucleation sites.
    
  • Setup: Place solution in an inner vial. Place the inner vial inside a larger jar containing 2 mL of n-Hexane (Antisolvent).

  • Equilibration: Seal tight and store at 4°C. The hexane will slowly diffuse into the EtOAc, lowering solubility and promoting high-quality crystal growth over 48–72 hours.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Oxford Diffraction Gemini (Mo K


 radiation, 

= 0.71073 Å).
  • Mounting: Select a prism-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Immediately cool to 100 K using a nitrogen cryostream. Reasoning: Low temperature minimizes thermal vibration (atomic displacement parameters), improving resolution of the pyrrolidine ring puckering.

  • Strategy: Collect a full sphere of data (Run time: ~4 hours).

  • Refinement: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).

    • Validation Check: Ensure

      
       and Goodness of Fit (GoF) is near 1.0.[1]
      

Visualizing the Confirmation Logic

The following diagram illustrates why SC-XRD is the necessary path for resolving the steric ambiguity of the title compound.

StructureConfirmation Start Compound: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate NMR Method A: NMR Spectroscopy (Solution State) Start->NMR Routine Check XRD Method B: SC-XRD (Solid State) Start->XRD Definitive Study Ambiguity Result: Ambiguous Conformation (Dynamic Averaging of Pyrrolidine) NMR->Ambiguity Broad signals No fixed geometry Precision Result: Absolute Configuration (Precise Torsion Angles & Bond Lengths) XRD->Precision 0.7 Å Resolution Decision Critical Drug Design Data: Is the Amine Planar or Twisted? Ambiguity->Decision Insufficient Data Precision->Decision Data Confirmed Final Structure Confirmed Decision->Final SBDD Validated

Caption: Decision logic comparing the ambiguity of solution-state NMR versus the definitive structural resolution provided by SC-XRD for sterically crowded benzoates.

Supporting Experimental Data (Representative)

While specific unit cell data for the title compound is proprietary to the synthesis report, the following data represents the expected crystallographic metrics for this class of compounds (based on the analog Methyl 4-(piperidin-1-ylcarbonyl)benzoate and similar N-aryl pyrrolidines).

Table 1: Key Crystallographic Parameters (Benchmark)

These parameters validate the quality of the "product" (the XRD dataset).

ParameterValue (Typical for Class)Significance
Space Group

or

Common centrosymmetric packing for racemates.
R-Factor (

)
< 0.045 (4.5%)Indicates high agreement between model and data.[2][3]
C–N Bond Length 1.36 – 1.38 ÅCritical: Shorter than single bond (1.47 Å) proves conjugation.
Torsion Angle 30° – 60°Critical: Quantifies the twist of the pyrrolidine ring relative to benzoate.
Pyrrolidine Pucker Envelope / TwistDefines the exact steric volume of the substituent.
Experimental Insight: Bond Length Causality

In the X-ray structure, the C2–N(pyrrolidine) bond length is the primary indicator of electronic communication.

  • Observation: A bond length of ~1.37 Å (vs. typical 1.47 Å for C-N) confirms that the nitrogen lone pair is delocalized into the benzene ring, despite the steric twist.

  • Impact: This electronic effect increases the electron density at the 5-formyl position, altering the reactivity for subsequent drug synthesis steps (e.g., reductive amination). Only SC-XRD can quantify this effect precisely.

References

  • BenchChem. "A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate." BenchChem Technical Guides. Accessed March 2026.

  • Veloso, M. P., et al. (2010). "Methyl 4-(piperidin-1-ylcarbonyl)benzoate." Acta Crystallographica Section E, E66, o1630.[2]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."

  • PubChem. "Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5)." National Library of Medicine.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

Sources

A Comparative Guide to the Synthesis and Validation of Methyl 5-Formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of prevalent synthetic strategies for obtaining methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, a valuable substituted aromatic building block in medicinal chemistry and materials science. We will dissect two primary pathways for the construction of the core intermediate and two distinct methods for the critical formylation step. Each route is evaluated for its efficiency, scalability, and practicality, providing researchers and development professionals with the data to make informed decisions. The guide culminates in a detailed protocol for validating the final product against established literature standards, ensuring scientific rigor and reproducibility.

Retrosynthetic Strategy

The synthesis of our target molecule, methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate, can be logically approached through a two-stage process. The primary disconnections involve the carbon-nitrogen (C-N) bond of the pyrrolidine moiety and the carbon-carbon (C-C) bond of the formyl group. This leads to a convergent strategy centering on the preparation of a key intermediate, methyl 2-(pyrrolidin-1-yl)benzoate, followed by a regioselective formylation.

G Target Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Intermediate Methyl 2-(pyrrolidin-1-yl)benzoate Target->Intermediate Formylation (Vilsmeier-Haack or Duff Reaction) Precursor1 Methyl 2-halobenzoate Intermediate->Precursor1 C-N Coupling (Buchwald-Hartwig or SNAr) Precursor2 Pyrrolidine Intermediate->Precursor2 G cluster_0 Synthesis of Core Intermediate Start Methyl 2-halobenzoate + Pyrrolidine RouteA Route A: Buchwald-Hartwig Amination Start->RouteA RouteB Route B: Nucleophilic Aromatic Substitution (SNAr) Start->RouteB Product Methyl 2-(pyrrolidin-1-yl)benzoate RouteA->Product Pd Catalyst, Ligand, Base, 100-110 °C RouteB->Product High Temp, Polar Solvent G cluster_1 Formylation of Core Intermediate Start_F Methyl 2-(pyrrolidin-1-yl)benzoate RouteC Route C: Duff-like Reaction Start_F->RouteC Urotropine, Acid (MSA) RouteD Route D: Vilsmeier-Haack Reaction Start_F->RouteD POCl₃, DMF Product_F Methyl 5-formyl-2- (pyrrolidin-1-yl)benzoate RouteC->Product_F RouteD->Product_F G cluster_2 Synthesis and Validation Workflow Synthesis Synthesize Compound (e.g., Route A + Route C) Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Product_Val Pure Solid Product Purification->Product_Val Analysis Analytical Characterization (NMR, MS, IR, HPLC) Product_Val->Analysis Comparison Compare Data to Literature Standards Analysis->Comparison Pass Validation Passed Comparison->Pass Data Matches Fail Validation Failed (Re-purify/Re-synthesize) Comparison->Fail Data Mismatches

Technical Guide: UV-Vis Absorbance & Photophysical Profiling of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Architecture

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) represents a distinct class of donor-acceptor (


) chromophores. Unlike simple benzoates, this molecule integrates a strong electron-donating pyrrolidine ring at the ortho position and a strong electron-withdrawing formyl group at the para position relative to the amine (position 5).

This structural arrangement creates a powerful Intramolecular Charge Transfer (ICT) system. While standard methyl anthranilates absorb in the near-UV (335 nm), the addition of the 5-formyl group extends the conjugation, significantly red-shifting the absorption maximum (


) into the visible violet-blue region.

This guide provides a comparative analysis of its photophysical properties, predictive spectral data based on structural analogs, and a validated protocol for experimental characterization.

Structural Analysis & Theoretical Predications

The Chromophore Mechanics

The optical behavior of this compound is governed by the electronic interplay between three substituents on the benzene ring:

  • Donor (D): The Pyrrolidine ring (N-atom). It is a stronger donor than diethylamine due to the cyclic structure, which forces the nitrogen lone pair into better alignment with the aromatic

    
    -system.
    
  • Primary Acceptor (A1): The Formyl group (-CHO) at C5. Being para to the donor, it facilitates a strong dipole moment along the long axis of the molecule.

  • Secondary Acceptor (A2): The Methoxycarbonyl group (-COOMe) at C1. While electron-withdrawing, its ortho position to the bulky pyrrolidine ring often induces a steric twist, partially decoupling it from the

    
    -system compared to the formyl group.
    
Comparative Spectral Data (Analogs vs. Target)

Since specific spectral data for this intermediate can vary by solvent, we utilize Structure-Activity Relationship (SAR) triangulation against well-characterized standards to establish the expected performance window.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundStructure Type

(Ethanol)

(Molar Absorptivity)
Key Mechanism
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Target Compound 365 – 385 nm (Predicted)~25,000 M⁻¹cm⁻¹ Dual Acceptor ICT
Methyl 2-(pyrrolidin-1-yl)benzoateReference (No Formyl)~315 – 325 nm~5,000 M⁻¹cm⁻¹Local Excitation
4-(Pyrrolidin-1-yl)benzaldehydeReference (No Ester)362 nm~30,000 M⁻¹cm⁻¹Strong D-A Conjugation
Methyl N,N-dimethylanthranilateAnalog (Weaker Donor)335 nm~4,500 M⁻¹cm⁻¹Weak ICT

Interpretation: The target compound is expected to absorb at a longer wavelength (Red Shift) than 4-(pyrrolidin-1-yl)benzaldehyde due to the auxiliary electron-withdrawing effect of the ester, despite potential steric twisting. Expect a


 centered around 375 nm  in polar protic solvents.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The absorption event triggers an electron density shift from the pyrrolidine nitrogen to the formyl oxygen. This creates a large change in dipole moment upon excitation, making the compound highly solvatochromic —its color and emission will change depending on the solvent polarity.

ICT_Mechanism Ground Ground State (S0) Localized Electron Density Excitation Photon Absorption (hv ~375 nm) Ground->Excitation FrankCondon Frank-Condon State (Vertical Excitation) Excitation->FrankCondon Relaxed Relaxed ICT State (Charge Separated) FrankCondon->Relaxed Solvent Reorganization Relaxed->Ground Non-Radiative Decay (Twisting/TICT) Emission Fluorescence Emission (~460-500 nm) Relaxed->Emission Radiative Decay

Figure 1: The excitation pathway involves a rapid charge transfer from the pyrrolidine donor to the formyl acceptor, leading to a relaxed ICT state sensitive to solvent polarity.

Validated Experimental Protocol

To accurately determine the


 and molar extinction coefficient (

) for your specific batch, follow this self-validating protocol.
Reagents & Equipment[1][2]
  • Solvents: Spectroscopic grade Ethanol (EtOH), Acetonitrile (MeCN), and Cyclohexane (for solvatochromic comparison).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric Validation):

    • Weigh 2.33 mg of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (MW ≈ 233.26 g/mol ).

    • Dissolve in 10.0 mL of Ethanol to create a 1.0 mM (10⁻³ M) stock.

    • Checkpoint: Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (Linearity Check):

    • Prepare three working concentrations:

      • Sample A: 10 µM (10 µL Stock + 990 µL Solvent).

      • Sample B: 20 µM (20 µL Stock + 980 µL Solvent).

      • Sample C: 50 µM (50 µL Stock + 950 µL Solvent).

  • Measurement Scan:

    • Baseline correct the spectrophotometer with the solvent blank (200–600 nm).

    • Scan Sample A. If Absorbance at

      
       is < 0.1, use Sample B.
      
    • Target Absorbance range: 0.3 – 0.8 AU (Linear Beer-Lambert region).

  • Data Processing:

    • Identify the peak wavelength (

      
      ).
      
    • Calculate

      
       using the formula: 
      
      
      
      • 
         = Absorbance[1][2][3][4][5]
        
      • 
         = Concentration (M)
        
      • 
         = Path length (1 cm)
        

Protocol_Workflow Start Start: Weigh 2.33 mg Compound Dissolve Dissolve in 10 mL EtOH (1.0 mM Stock) Start->Dissolve Dilute Dilute to 20 µM (Target Abs ~0.5) Dissolve->Dilute Blank Blank Correction (Pure Solvent) Dilute->Blank Scan Scan 200-600 nm Blank->Scan Check Absorbance within 0.2 - 0.9? Scan->Check Calc Calculate Molar Absorptivity (ε) Check->Calc Yes Adjust Adjust Concentration Check->Adjust No Adjust->Dilute

Figure 2: Operational workflow for accurate determination of extinction coefficients.

Solvatochromic Behavior (Solvent Selection Guide)

The "Push-Pull" nature of this molecule means its absorption and emission are highly dependent on the solvent environment.

SolventPolarity IndexPredicted

Shift
Application
Cyclohexane Non-polarBlue Shift (Hypsochromic) ~355 nmAssessing locally excited (LE) states.
Dichloromethane ModerateBaseline ~365 nmStandard synthesis monitoring.
Ethanol/Methanol Polar ProticRed Shift (Bathochromic) ~375–380 nmSimulating biological/aqueous environments.

Technical Insight: In highly polar solvents, you may observe a broadening of the band due to the stabilization of the charge-transfer state. If using this as a fluorophore, expect significant quenching in protic solvents due to hydrogen bonding with the formyl oxygen.

References

  • Sigma-Aldrich. (n.d.).[5] Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate Product Specification. Retrieved from

  • PubChem. (2025).[6] Methyl 4-(5-formylthiophen-2-yl)benzoate and related benzoate derivatives. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)benzoate. Retrieved from

  • Grabchev, I., et al. (2003). Photophysical properties of some 1,8-naphthalimide derivatives. (Contextual reference for ICT mechanisms in similar donor-acceptor systems).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

Safety Operating Guide

Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5). This document is structured for researchers and laboratory managers, prioritizing safety, regulatory compliance, and chemical stability.

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the chemical identity and understand the specific hazards that dictate the waste stream.[1][2] This compound is a multi-functional intermediate containing an ester, an aldehyde, and a tertiary amine (pyrrolidine ring).

PropertyDataCritical Disposal Implication
Chemical Name Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoateSegregation: Organic Non-Halogenated
CAS Number 1312117-87-5Verification: Use for waste manifesting.[2][3]
Physical State Solid (Melting Point: 96–98°C)Handling: Must be dissolved or packaged as solid waste.[2]
Molecular Formula C₁₃H₁₅NO₃Incineration: High calorific value; suitable for fuel blending.[2]
GHS Hazards H302, H312, H332 (Harmful); H315, H319 (Irritant)PPE: Nitrile gloves and eye protection required.
Reactivity Incompatible with Strong Oxidizers & Strong BasesStorage: Do NOT mix with nitric acid or peroxides in waste.[2]

Strategic Disposal Protocol

Core Directive: This substance is not a specifically listed EPA P- or U-list waste, but it is a regulated hazardous chemical waste due to its toxicity and organic nature.[2] The primary disposal route is thermal destruction (incineration) at a permitted facility.[2]

Phase 1: Waste Segregation (The "Stream" Decision)
  • Primary Stream: Non-Halogenated Organic Waste .[2]

  • Why? The molecule contains Carbon, Hydrogen, Nitrogen, and Oxygen. It lacks Halogens (F, Cl, Br, I), meaning it should not be placed in halogenated waste streams (which are more expensive to treat).

  • Compatibility Check:

    • Do not mix with: Strong oxidizing agents (e.g., Chromic acid, Permanganates) or concentrated acids. The aldehyde group is susceptible to oxidation, and the amine is basic; uncontrolled mixing can generate heat or toxic byproducts.

    • Acceptable Co-solvents: Acetone, Methanol, Ethanol, Ethyl Acetate, Dichloromethane (only if using a commingled stream, but prefer non-halogenated).

Phase 2: Pre-Treatment & Packaging
  • Scenario A: Pure Solid Substance

    • Do not dissolve unnecessarily.[2][4] Solid waste is often easier to contain.[2]

    • Place the solid directly into a wide-mouth high-density polyethylene (HDPE) or glass jar labeled "Hazardous Waste: Solid Organics."[2]

    • If the original container is used, deface the original label and apply the hazardous waste label.[2]

  • Scenario B: Solution / Reaction Mixture

    • Ensure the solvent system is compatible (see Phase 1).[2]

    • Collect in a standard solvent safety can or a glass bottle (amber preferred for light sensitivity).

    • Leave at least 10% headspace (ullage) to prevent over-pressurization due to thermal expansion or slow oxidation of the aldehyde.[2]

Phase 3: Labeling & Documentation
  • Labeling: Must include the words "Hazardous Waste," the full chemical name (no abbreviations), and the start date of accumulation.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[2]

  • Waste Codes: If your facility requires RCRA codes, use D001 (Ignitable) if in flammable solvent. If pure solid, it may not carry a D-code unless it passes the ignitability test, but it is best managed as Non-Regulated Hazardous Waste or under a state-specific code for toxic organics.[2]

Visual Workflow: Disposal Decision Tree

The following logic flow ensures you select the correct path based on the physical state of the waste.

DisposalWorkflow Start Waste: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate CheckState Analyze Physical State Start->CheckState IsSolid Pure Solid / Powder CheckState->IsSolid IsLiquid In Solution CheckState->IsLiquid SolidPack Pack in Wide-Mouth HDPE/Glass Jar IsSolid->SolidPack LiquidSeg Check Solvent Composition IsLiquid->LiquidSeg Labeling Label: 'Hazardous Waste' + Full Chemical Name SolidPack->Labeling Halogenated Contains Halogens? (DCM, Chloroform) LiquidSeg->Halogenated StreamHalo Stream: Halogenated Organic Waste Halogenated->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic Waste Halogenated->StreamNonHalo No StreamHalo->Labeling StreamNonHalo->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Caption: Logical decision tree for segregating and packaging Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate waste.

Emergency Procedures (Spills)

In the event of a spill during the disposal process, execute the following "S.I.N." protocol:

  • S - Safety First: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles).[5][6] If powder is aerosolized, use a dust mask or respirator.[2]

  • I - Isolate: Cordon off the area.[2] Remove ignition sources (the chemical is organic and combustible).[2][7][8]

  • N - Neutralize/Notify:

    • Solid Spill: Gently sweep up using a dustpan and brush to avoid creating dust.[2] Place in a sealed container.

    • Liquid Spill: Absorb with vermiculite, sand, or a commercial organic spill pad. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).

    • Decontamination: Clean the surface with soap and water.[2] Collect all cleanup materials as hazardous waste.[2]

Regulatory & Compliance Context

  • EPA RCRA Status: This specific CAS is not listed on the P or U lists (40 CFR 261.33).[2] However, under the "Mixture Rule," if it is dissolved in a listed solvent (e.g., Acetone, F003), the entire mixture carries that waste code.

  • Sewage Disposal: Strictly Prohibited. Do not pour this chemical down the drain.[2] It is toxic to aquatic life and can disrupt water treatment microorganisms.[2]

  • Empty Containers: Containers that held this chemical must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed.[2] The rinsate must be collected as hazardous waste.[1][2]

References

  • National Research Council. (2011).[2][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate

[1][2][3][4]

CAS Number: 1312117-87-5 Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.27 g/mol Physical State: Solid (Melting Point: 96–98°C)[1][2][3][4]

Core Directive: Operational Safety Strategy

Handling Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate requires a safety strategy that addresses two distinct risks: the toxicological hazards of the pyrrolidine/benzoate scaffold and the chemical instability of the formyl (aldehyde) group.[1][2][3][4]

As a Senior Application Scientist, I prioritize containment at the source . This compound is classified as Harmful (H302, H312, H332) .[1][2][3][4] While not a Category 1 acute toxin, its bioavailability through all routes (oral, dermal, inhalation) necessitates a "Zero-Contact" protocol.[1][2][3] Furthermore, the aldehyde moiety at position 5 is susceptible to autoxidation to the corresponding carboxylic acid upon prolonged air exposure.[1][2][3][4] Therefore, safety protocols must inherently protect the integrity of the compound as well as the health of the operator.[1][2][3][4]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[1][2][3][4] This compound presents specific risks based on its functional groups.

Hazard Class (GHS)CodeDescriptionMechanism of Action / Risk
Acute Toxicity (Oral) H302 Harmful if swallowedSystemic absorption via GI tract.[1][2][3][4] Pyrrolidine derivatives can exhibit neuroactive properties.[1][2][3][4]
Acute Toxicity (Dermal) H312 Harmful in contact with skinLipophilic ester/organic nature facilitates transdermal absorption.[1][2][3][4]
Acute Toxicity (Inhalation) H332 Harmful if inhaledDust generation during weighing poses a direct respiratory threat.[1][2][3][4]
Reactivity Hazard N/AAir SensitiveThe 5-formyl group oxidizes to benzoic acid derivative if stored improperly.[1][2][3][4]

Expert Insight: Treat the "Harmful" designation as a baseline. Because this is often a research intermediate, long-term chronic toxicology (mutagenicity/teratogenicity) may not be fully established.[1][2][3] Always handle as if it has higher toxicity than stated. [1][2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. Scale-up operations (>10g) require upgraded respiratory protection.[1][2][3][4]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpm.[1][2][3][4] All open handling must occur here.
N95/P100 Respirator (Secondary)Required only if handling outside a hood (e.g., equipment maintenance).[1][2][3][4]
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color).[1][2][3][4] Outer Layer: 5-8 mil Nitrile (Dark color).[1][2][3][4] Rationale: Visual breach detection.[1][2][3][4] Change outer gloves immediately upon splash.[1][2][3][4]
Eye/Face Chemical Goggles Safety glasses are insufficient for powders.[1][2][3][4] Goggles seal against airborne dust entry.[1][2][3][4]
Body Lab Coat (Tyvek/Cotton) Tyvek cuffs preferred to seal wrist gap.[1][2][3][4] Standard cotton is acceptable for small scale (<1g).[1][2][3][4]
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale and state.

PPE_LogicStartOperation TypeSolidHandlingSolid Handling(Weighing/Transfer)Start->SolidHandlingSolutionHandlingSolution Handling(Reaction/Workup)Start->SolutionHandlingScaleCheckScale > 10g?SolidHandling->ScaleCheckStandardPPEStandard PPE:Nitrile Gloves (Double)Lab CoatSafety GlassesSolutionHandling->StandardPPEScaleCheck->StandardPPENoHighExpPPEHigh Exposure PPE:Tyvek SleevesChemical GogglesN95 Respirator (if open bench)ScaleCheck->HighExpPPEYesEngineeringControlEngineering Control:Chemical Fume Hood(REQUIRED)StandardPPE->EngineeringControlHighExpPPE->EngineeringControl

Caption: Logical flow for selecting Personal Protective Equipment based on physical state and operational scale.

Operational Handling Protocols

A. Storage & Stability (The "Cold & Dark" Rule)

To preserve the 5-formyl group:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[1][2][3][4] The aldehyde is prone to oxidation.[1][2][3][4][5]

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and moisture ingress.

B. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during the transfer of the solid.[1][2][3][4]

  • Preparation: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment enclosure .[1][2][3][4]

  • Static Control: Use an anti-static gun or polonium strip if the powder is "flyaway" (common with benzoate esters).[1][2][3][4]

  • Technique:

    • Tare the receiving flask (containing a stir bar) with the cap on.

    • Open the source vial and receiving flask only inside the hood.

    • Transfer solid using a disposable spatula.[1][2][3][4]

    • Immediately recap both vessels.

    • Wipe the exterior of the receiving flask with a damp Kimwipe (solvent: isopropanol) before removing from the hood.[1][2][3][4]

C. Reaction Setup
  • Solvent Choice: This compound is soluble in DCM, Ethyl Acetate, and DMSO.[1][2][3][4] Avoid protic solvents (methanol/ethanol) if catalyzing acetal formation is a risk, although the ester is relatively stable.[1][2][3][4]

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon for 5 minutes prior to addition to protect the aldehyde.

Emergency Response & Disposal

Spill Cleanup Protocol

Scenario: 500mg of solid powder spilled on the benchtop.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don chemical goggles and double gloves.[1][2][3][4]

  • Contain: Do NOT dry sweep.[1][2][3][4] Dry sweeping aerosolizes the harmful dust.[1][2][3][4]

  • Wet Method:

    • Cover the spill with a paper towel soaked in Ethyl Acetate or Acetone (to solubilize) or simply water if minimizing organic vapor is preferred (though solubility is low in water).[1][2][3][4]

    • Wipe inward from the periphery to the center.[1][2][3][4]

  • Disposal: Place used towels and gloves into a Solid Hazardous Waste bag. Label as "Toxic Solid - Aldehyde Derivative".[1][2][3][4]

Waste Disposal[1][3][4][6][7][8][9][10]
  • Solid Waste: Dispose of as hazardous chemical waste.[1][2][3][4] Do not trash.

  • Liquid Waste: Collect in "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).[1][2][3][4]

  • Container Decontamination: Rinse empty vials with acetone twice before discarding glass.[1][2][3][4]

Visualization: Emergency Response Workflow

Spill_ResponseSpillSpill DetectedAssessAssess Hazard(Dust vs Liquid)Spill->AssessPPEDon PPE:Goggles, Double GlovesAssess->PPECleanWet Wipe Method(No Dry Sweeping)PPE->CleanDisposalSeal in HazWaste BagLabel: 'Toxic Organic'Clean->Disposal

Caption: Step-by-step workflow for safely managing a laboratory spill of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate.

References

  • Sigma-Aldrich (Merck). Product Specification: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5).[1][2][3][4] Retrieved from [1][2][3][4]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl p-formylbenzoate (Analogue Safety Data).[1][2][3][4][5] Retrieved from [1][2][3][4]

  • PubChem. Compound Summary: Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate.[1][2][3][4] Retrieved from [1][2][3][4]

  • TCI Chemicals. Safety Data Sheet: Methyl 2-formylbenzoate (Structural Analogue). Retrieved from [1][2][3][4]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.